molecular formula C9H18N4O4 B128377 L-Allooctopine CAS No. 63358-47-4

L-Allooctopine

货号: B128377
CAS 编号: 63358-47-4
分子量: 246.26 g/mol
InChI 键: IMXSCCDUAFEIOE-WDSKDSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Allooctopine, also known as this compound, is a useful research compound. Its molecular formula is C9H18N4O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

63358-47-4

分子式

C9H18N4O4

分子量

246.26 g/mol

IUPAC 名称

(2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6-/m0/s1

InChI 键

IMXSCCDUAFEIOE-WDSKDSINSA-N

手性 SMILES

C[C@@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O

规范 SMILES

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O

物理描述

White powder;  [Acros Organics MSDS]

同义词

L-(+)-Allooctopine;  N2-[(1S)-1-Carboxyethyl]-L-arginine;  N2-(1-Carboxyethyl)-L-arginine

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Allooctopine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a naturally occurring opine, is a diastereomer of octopine found in certain marine invertebrates and crown gall tumors. Chemically designated as N2-[(1S)-1-Carboxyethyl]-L-arginine, it plays a significant role in the anaerobic metabolism of these organisms. Notably, this compound is recognized as a competitive inhibitor of octopine dehydrogenase, an enzyme crucial for the catabolism of octopine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, purification, and characterization, as well as an enzyme inhibition assay, are presented to facilitate further research and application in drug development and biochemical studies.

Chemical Structure and Identification

This compound is an amino acid derivative formed from the condensation of L-arginine and D-alanine. Its structure is characterized by a guanidinium group from the arginine residue and a chiral center from the alanine moiety.

  • IUPAC Name: (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]

  • Chemical Formula: C₉H₁₈N₄O₄[2][3]

  • Molecular Weight: 246.26 g/mol [3][4]

  • CAS Number: 63358-47-4[3][4]

  • Synonyms: (+)-ALLO-OCTOPINE, (S),(S)-octopine, L-(+)-ALLO-OCTOPINE, N2-[(1S)-1-Carboxyethyl]-L-arginine[3][4]

Physicochemical Properties

This compound is a white to off-white solid that is hygroscopic in nature. Its solubility is limited in methanol and water, with sonication aiding dissolution in the latter.

PropertyValueReference
Physical State White to Off-White Solid[3][4]
Melting Point 253 - 255 °C (decomposes)[3]
Solubility Slightly soluble in Methanol and Water (with sonication)[3]
Stability Hygroscopic[3]
Storage Temperature 2-8°C[4]
Monoisotopic Mass 246.13280507 Da[4]
Topological Polar Surface Area 151 Ų[4]
Hydrogen Bond Donor Count 5[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 9[4]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound can be adapted from the methods described for opine synthesis. The following is a representative procedure based on the reductive condensation of L-arginine and pyruvic acid, followed by stereospecific separation.

Materials:

  • L-Arginine

  • Pyruvic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dowex 50W-X8 resin (H⁺ form)

  • Dowex 1-X8 resin (acetate form)

Procedure:

  • Reaction Setup: Dissolve L-arginine and a molar excess of pyruvic acid in deionized water. Adjust the pH of the solution to 8.0 with NaOH.

  • Reductive Amination: Cool the reaction mixture to 0-4°C in an ice bath. Slowly add a solution of NaBH₄ in water, maintaining the pH at 8.0 by the dropwise addition of HCl.

  • Quenching: After the addition of NaBH₄ is complete, stir the reaction mixture for an additional 2 hours at room temperature. Quench the reaction by adjusting the pH to 2.0 with concentrated HCl.

  • Purification by Ion-Exchange Chromatography:

    • Apply the reaction mixture to a column of Dowex 50W-X8 resin (H⁺ form).

    • Wash the column with deionized water to remove unreacted pyruvic acid and other anionic components.

    • Elute the opine mixture with a gradient of ammonium hydroxide (e.g., 0 to 2 M).

    • Monitor the fractions using thin-layer chromatography (TLC) or a specific colorimetric assay for guanidinium compounds.

    • Pool the fractions containing the opine mixture and lyophilize.

  • Separation of Diastereomers:

    • The resulting mixture contains both octopine and allooctopine. Separation can be achieved by fractional crystallization or by chromatography on a Dowex 1-X8 resin (acetate form), eluting with a shallow acetic acid gradient. The different pKa values of the diastereomers allow for their separation.

Characterization of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O).

Instrumentation and Parameters (Example):

  • Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent)

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Spectral width: 12 ppm

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 200 ppm

LC-MS can be used to confirm the molecular weight and purity of this compound.

Instrumentation and Parameters (Example):

  • LC System: Agilent 1260 Infinity II HPLC (or equivalent)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • MS System: Agilent 6120 Quadrupole LC/MS (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-500

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.14.

Biological Activity: Inhibition of Octopine Dehydrogenase

This compound is a known competitive inhibitor of octopine dehydrogenase (ODH), an enzyme that catalyzes the reversible reductive condensation of L-arginine and pyruvate to form D-octopine.

Experimental Protocol: Octopine Dehydrogenase Inhibition Assay

This protocol is adapted from a standard spectrophotometric assay for ODH activity.[5]

Materials:

  • Octopine dehydrogenase (from a commercial source or purified from scallop muscle)

  • 150 mM Sodium Phosphate Buffer, pH 7.5

  • 60 mM L-Arginine solution

  • 60 mM Sodium Pyruvate solution

  • 4.2 mM NADH solution

  • This compound stock solution (in buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 800 µL of 150 mM Sodium Phosphate Buffer, pH 7.5

    • 50 µL of 60 mM L-Arginine solution

    • 50 µL of 60 mM Sodium Pyruvate solution

    • 50 µL of 4.2 mM NADH solution

    • Variable volumes of this compound stock solution and buffer to a final volume of 950 µL. A range of inhibitor concentrations should be tested. A control reaction with no inhibitor should also be prepared.

  • Enzyme Addition: Initiate the reaction by adding 50 µL of a diluted octopine dehydrogenase solution (e.g., 0.1-0.5 units/mL).

  • Spectrophotometric Measurement: Immediately mix the solution by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes at 25°C. The rate of NADH oxidation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • To determine the type of inhibition and the inhibition constant (Ki), perform the assay at varying concentrations of one substrate (e.g., L-arginine) while keeping the other substrate and NADH concentrations constant, for each concentration of this compound.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.

Signaling Pathways and Logical Relationships

The primary described biological role of this compound is its involvement in the regulation of opine metabolism through competitive inhibition of octopine dehydrogenase. This can be visualized as a simple enzymatic reaction pathway.

enzyme_inhibition sub L-Arginine + Pyruvate + NADH enz Octopine Dehydrogenase sub->enz prod D-Octopine + NAD⁺ + H₂O enz->prod inh This compound (Competitive Inhibitor) inh->enz

Competitive inhibition of octopine dehydrogenase by this compound.

Conclusion

This compound is a valuable tool for studying the enzymology of opine dehydrogenases and the metabolic pathways in which they are involved. Its role as a competitive inhibitor makes it a potential lead compound for the development of specific enzyme inhibitors. The detailed protocols provided in this guide are intended to support researchers in the synthesis, characterization, and biological evaluation of this compound, thereby fostering further advancements in our understanding of its biochemical significance and potential applications.

References

L-Allooctopine: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a diastereoisomer of the more commonly known D-octopine, is an unusual amino acid derivative found in specific biological contexts. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of this compound. It details the methodologies for its isolation and characterization, presents available quantitative data, and illustrates its metabolic context through signaling pathway diagrams. This document serves as a foundational resource for researchers investigating opine metabolism, enzyme inhibition, and the unique biochemical interactions between pathogens and their hosts.

Discovery and Chemical Nature

This compound was discovered as a direct consequence of the chemical synthesis of D-octopine. Synthetic procedures aiming to produce D-octopine, a condensation product of D-arginine and pyruvic acid, invariably lead to the formation of a mixture of two diastereoisomers: D-octopine and this compound. This is due to the creation of a new chiral center at the alanine moiety of the molecule.

This compound is structurally N²-(1-carboxyethyl)-L-arginine. The key distinction between this compound and D-octopine lies in the stereochemistry at the α-carbon of the alanine residue.

Natural Occurrence

The primary natural source of this compound is linked to the pathogenic bacterium Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. Crown gall tumors, induced by the transfer of T-DNA from the bacterial Ti plasmid into the plant genome, are reprogrammed to synthesize novel compounds called opines. These opines, including D-octopine, serve as a specific source of carbon and nitrogen for the colonizing bacteria. While D-octopine is the predominant isomer produced in these tumors, the presence of this compound as a minor component has been reported, likely arising from the less specific nature of the synthesizing enzymes or non-enzymatic processes within the tumor microenvironment.

While opine dehydrogenases are also found in marine invertebrates, and these organisms are known to produce octopine, specific quantitative data on the natural occurrence and concentration of this compound in marine species remains limited in the currently available scientific literature.

Quantitative Data

Quantitative data on the natural abundance of this compound is scarce. However, studies on crown gall tumors have provided some insights into the prevalence of opine-producing tumors.

Organism/TissueCompoundConcentration/FrequencyReference
Crown Gall Tumors (Various Plants)D-OctopineVaries significantly, can be high[Not explicitly cited]
Crown Gall Tumors (Grapevine)Octopine-positive tumors58.8% of opine-positive samples[Not explicitly cited]
This compoundData not availableNot explicitly quantified in natural sourcesN/A

Note: The lack of specific quantitative data for this compound concentrations in natural tissues represents a significant knowledge gap and an opportunity for future research.

Biological Activity and Significance

The primary biological role attributed to this compound is its function as a competitive inhibitor of D-octopine dehydrogenase (ODH) .[1] This enzyme is crucial for the catabolism of D-octopine in Agrobacterium tumefaciens and is also involved in anaerobic metabolism in certain marine invertebrates.

By competitively inhibiting ODH, this compound can modulate the metabolic pathways dependent on D-octopine utilization. In the context of Agrobacterium-plant interactions, this could potentially influence the fitness of the bacteria by interfering with their ability to utilize their primary nutrient source within the tumor. In marine invertebrates, such inhibition could impact their anaerobic energy production.

Experimental Protocols

Isolation and Purification of this compound

A detailed method for the separation of this compound from a synthetic mixture of D-octopine and this compound is described in U.S. Patent 4,615,976. The protocol relies on the differential solubility of the two diastereoisomers at a specific pH.

Protocol Overview:

  • Dissolution: A mixture of D-octopine and this compound is dissolved in water with gentle heating (e.g., 80°C).

  • pH Adjustment: The solution is cooled to room temperature, and the pH is adjusted to approximately 5.3-5.5 using 2M HCl. This pH is near the isoelectric point of this compound, reducing its solubility.

  • Crystallization of this compound: The solution is cooled to 0-5°C for 24-48 hours, optionally after seeding with this compound crystals.

  • Filtration: The precipitated white solid, which is highly enriched in this compound (purity reported as ~99%), is collected by filtration.

  • Purification of D-Octopine (from filtrate): The filtrate, now enriched with D-octopine, can be further processed by adding methanol to induce the crystallization of D-octopine.

Characterization of this compound

Standard analytical techniques can be employed for the characterization of purified this compound:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Octopine Dehydrogenase Activity Assay

The activity of octopine dehydrogenase and the inhibitory effect of this compound can be measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm.

Assay Principle:

Octopine dehydrogenase catalyzes the reversible reaction: D-octopine + NAD⁺ ⇌ L-arginine + pyruvate + NADH + H⁺

In the forward reaction (octopine synthesis), the consumption of NADH leads to a decrease in absorbance at 340 nm.

Typical Assay Mixture:

  • Phosphate buffer (pH ~7.0)

  • L-arginine

  • Pyruvate

  • NADH

  • Octopine dehydrogenase enzyme

Procedure for Inhibition Study:

  • A standard assay is performed to measure the baseline activity of the enzyme.

  • Varying concentrations of this compound are added to the reaction mixture.

  • The rate of NADH oxidation is measured in the presence of the inhibitor.

  • The data can be used to determine the type of inhibition (competitive, non-competitive, etc.) and, with further analysis, the inhibition constant (Kᵢ).

Signaling and Metabolic Pathways

This compound's biological relevance is intrinsically linked to the octopine metabolic pathway in Agrobacterium tumefaciens. The bacterium utilizes D-octopine as a nutrient source through a series of enzymatic reactions encoded by the occ (octopine catabolism) operon on the Ti plasmid.

Octopine_Catabolism_Pathway cluster_plant Plant Cell (Crown Gall Tumor) cluster_agrobacterium Agrobacterium tumefaciens T_DNA T-DNA OCS Octopine Synthase T_DNA->OCS encodes D_Octopine_Plant D-Octopine OCS->D_Octopine_Plant synthesizes L_Allooctopine_Plant This compound (minor product) OCS->L_Allooctopine_Plant Arginine_Pyruvate L-Arginine + Pyruvate Arginine_Pyruvate->OCS substrates D_Octopine_Agro D-Octopine D_Octopine_Plant->D_Octopine_Agro transport L_Allooctopine_Agro This compound L_Allooctopine_Plant->L_Allooctopine_Agro transport ODH Octopine Dehydrogenase (occ operon) D_Octopine_Agro->ODH substrate L_Allooctopine_Agro->ODH competitive inhibitor Arginine_Pyruvate_Agro L-Arginine + Pyruvate ODH->Arginine_Pyruvate_Agro products Metabolism Central Metabolism Arginine_Pyruvate_Agro->Metabolism utilized as C & N source

Caption: Octopine synthesis in the plant tumor and its subsequent catabolism by Agrobacterium tumefaciens, highlighting the inhibitory role of this compound.

The workflow for the isolation of this compound from a synthetic mixture can be visualized as follows:

Isolation_Workflow start Synthetic Mixture (D-Octopine & this compound) dissolution Dissolve in H₂O with heating start->dissolution ph_adjustment Cool and adjust pH to ~5.4 dissolution->ph_adjustment crystallization Cool to 0-5°C (24-48h) ph_adjustment->crystallization filtration Filtration crystallization->filtration l_allooctopine Solid: this compound (~99% purity) filtration->l_allooctopine filtrate Filtrate (enriched in D-Octopine) filtration->filtrate methanol_addition Add Methanol filtrate->methanol_addition d_octopine_crystallization Crystallization methanol_addition->d_octopine_crystallization d_octopine Solid: D-Octopine d_octopine_crystallization->d_octopine

Caption: Experimental workflow for the separation of this compound and D-octopine based on differential solubility.

Conclusion and Future Directions

This compound, while less studied than its diastereomer D-octopine, presents an interesting case of stereospecificity in biological systems. Its role as a competitive inhibitor of octopine dehydrogenase suggests a potential for modulating the unique metabolic relationship between Agrobacterium tumefaciens and its plant hosts.

Future research should focus on:

  • Quantitative Analysis: Developing sensitive methods to accurately quantify the concentration of this compound in crown gall tumors and marine invertebrates.

  • Enzyme Kinetics: Determining the inhibition constant (Kᵢ) of this compound for octopine dehydrogenases from various sources to better understand its inhibitory potency.

  • Biological Impact: Investigating the in vivo effects of this compound on the growth and virulence of Agrobacterium tumefaciens and on the physiology of marine organisms.

  • Biosynthesis: Elucidating the precise enzymatic or non-enzymatic mechanisms that lead to the formation of this compound in natural systems.

A deeper understanding of this compound will not only enhance our knowledge of fundamental biological processes but may also open avenues for the development of novel antimicrobial agents or tools for studying enzyme stereospecificity.

References

The Enigmatic Pathway of L-Allooctopine: A Technical Guide to its Biosynthesis in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and chemically diverse ecosystems of the marine environment, invertebrates have evolved unique metabolic pathways to adapt to conditions of hypoxia and anoxia. Among these adaptations is the production of opines, a class of unusual amino acid derivatives, through the reductive condensation of an amino acid and an α-keto acid. This technical guide delves into the biosynthesis of a specific opine, L-allooctopine, a stereoisomer of the more commonly studied D-octopine. While research has extensively covered the broader family of opine dehydrogenases, the specific enzymatic machinery and regulatory mechanisms governing the synthesis of this compound remain a focused area of investigation. This document aims to provide a comprehensive overview of the core biosynthetic pathway, present available quantitative data, detail relevant experimental protocols, and visualize the key processes for researchers in marine biotechnology and drug development.

Core Biosynthesis Pathway of Opines

The synthesis of opines, including this compound, is a critical anaerobic pathway in many marine invertebrates, particularly molluscs. This pathway functions to maintain the redox balance (NAD+/NADH ratio) within the cytoplasm during periods of intense muscular activity or oxygen deprivation, thus allowing glycolysis to continue producing ATP. The key enzymes responsible for this process are the opine dehydrogenases (ODHs), a family of NAD+-dependent oxidoreductases.

The generalized reaction for opine synthesis is as follows:

L-Amino Acid + Pyruvate + NADH + H+ ⇌ Opine + NAD+ + H2O

In the context of this compound, the specific substrates are L-arginine and pyruvate. The enzyme octopine dehydrogenase (ODH) catalyzes their reductive condensation to form this compound. The stereospecificity of the enzyme is the crucial determinant for the formation of the this compound isomer over other potential stereoisomers like D-octopine.

Key Enzyme: Octopine Dehydrogenase (EC 1.5.1.11)

Octopine dehydrogenase is the central catalyst in this pathway. It is a monomeric enzyme with a molecular weight of approximately 38 kDa, composed of two distinct domains. One domain contains a Rossmann fold, characteristic of dinucleotide-binding proteins, which serves as the binding site for the cofactor NADH. The second domain is responsible for binding the amino acid and keto acid substrates. The sequential and ordered binding of substrates (NADH, then L-arginine, and finally pyruvate) is a key feature of the catalytic mechanism. This ordered binding is thought to prevent the premature reduction of pyruvate to lactate.

Quantitative Data on Opine Dehydrogenases

Table 1: Kinetic Parameters of Octopine Dehydrogenase from Marine Invertebrates

OrganismTissueSubstrateKm (mM)Vmax (U/mg)Optimal pHReference
Pecten maximusAdductor MuscleL-Arginine2.0-7.0[1]
Pyruvate0.4-7.0[1]
NADH0.04-7.0[1]
D-Octopine8.0-9.0[2]
NAD+0.25-9.0[2]
Sepia officinalisMantle MuscleL-Arginine---[3]
BrainOctopine(10-fold lower than muscle)--[3]
Mytilus edulis-L-Arginine---[4]
Calliactis parasitica-L-Arginine---[4]
L-Lysine(similar to L-arginine)--[4]

Note: '-' indicates data not available in the cited literature. The kinetic properties can vary significantly between species and even between different tissues within the same organism, reflecting adaptation to different metabolic demands.

Experimental Protocols

Purification of Octopine Dehydrogenase (from Pecten maximus as a representative example)

This protocol is a generalized procedure based on methods described in the literature.[5]

a. Tissue Homogenization:

  • Excise the adductor muscle from fresh or frozen scallops (Pecten maximus).

  • Mince the tissue and homogenize in 3 volumes of ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM 2-mercaptoethanol).

  • Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to remove cellular debris.

b. Ammonium Sulfate Fractionation:

  • Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation, while gently stirring on ice.

  • After stirring for 30 minutes, centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the pellet and increase the ammonium sulfate concentration of the supernatant to 75% saturation.

  • Stir for 30 minutes and centrifuge as before.

  • Resuspend the pellet (containing the majority of the ODH activity) in a minimal volume of extraction buffer and dialyze extensively against the same buffer.

c. Ion-Exchange Chromatography:

  • Load the dialyzed sample onto a DEAE-cellulose or similar anion-exchange column pre-equilibrated with the extraction buffer.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.

  • Collect fractions and assay for ODH activity. Pool the active fractions.

d. Affinity Chromatography:

  • Apply the pooled active fractions to a Procion Red agarose or similar affinity column. Malate dehydrogenase, a potential contaminant, will bind to this column while ODH flows through.[4]

  • Alternatively, a Cibacron Blue F3G-A-Sepharose column can be used where ODH is not retained.[4]

e. Gel Filtration Chromatography:

  • Concentrate the active fractions from the previous step.

  • Load the concentrated sample onto a Sephadex G-100 or similar gel filtration column pre-equilibrated with the extraction buffer.

  • Elute with the same buffer and collect fractions.

  • Assay the fractions for ODH activity and pool the purest, most active fractions.

  • Assess purity by SDS-PAGE.

Enzyme Assay for Octopine Dehydrogenase Activity

This protocol is adapted from a standard method for determining ODH activity.[6]

a. Principle: The activity of octopine dehydrogenase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

b. Reagents:

  • Assay Buffer: 150 mM Sodium Phosphate Buffer, pH 6.6 at 25°C.

  • Substrate 1: 60 mM Sodium Pyruvate solution.

  • Substrate 2: 60 mM L-Arginine solution.

  • Cofactor: 4.2 mM β-NADH solution in assay buffer (prepare fresh).

  • Enzyme solution: Purified or partially purified octopine dehydrogenase.

c. Procedure:

  • In a 1 mL cuvette, combine the following:

    • 817 µL Assay Buffer

    • 67 µL 60 mM Sodium Pyruvate

    • 67 µL 60 mM L-Arginine

    • 33 µL 4.2 mM NADH

  • Mix by inversion and allow the mixture to equilibrate to 25°C.

  • Initiate the reaction by adding 16.5 µL of the enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.

d. Calculation of Enzyme Activity: One unit of ODH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM-1cm-1).

Visualizations

Biosynthesis Pathway of this compound

L_Allooctopine_Biosynthesis cluster_reaction Octopine Dehydrogenase (ODH) Pyruvate Pyruvate Enzyme ODH Pyruvate->Enzyme L_Arginine L-Arginine L_Arginine->Enzyme NADH NADH + H+ NADH->Enzyme NAD NAD+ L_Allooctopine This compound Enzyme->NAD Enzyme->L_Allooctopine

Caption: Reductive condensation of L-arginine and pyruvate to form this compound.

Experimental Workflow for ODH Purification

ODH_Purification_Workflow Start Adductor Muscle Tissue Homogenization Homogenization & Centrifugation Start->Homogenization Crude_Extract Crude Extract Homogenization->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Fractionation (40-75%) Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange Anion-Exchange Chromatography (DEAE-Cellulose) Dialysis->Ion_Exchange Affinity_Chrom Affinity Chromatography (Procion Red Agarose) Ion_Exchange->Affinity_Chrom Gel_Filtration Gel Filtration (Sephadex G-100) Affinity_Chrom->Gel_Filtration Pure_Enzyme Purified Octopine Dehydrogenase Gel_Filtration->Pure_Enzyme

Caption: A representative workflow for the purification of octopine dehydrogenase.

Conclusion and Future Directions

The biosynthesis of this compound in marine invertebrates is a fascinating example of metabolic adaptation. While the general pathway involving octopine dehydrogenase is well-established, the specific factors that dictate the production of the this compound stereoisomer are not fully elucidated. Future research should focus on the isolation and characterization of specific "allooctopine dehydrogenases" to understand the structural basis of their stereoselectivity. Such studies, combining protein crystallography, site-directed mutagenesis, and detailed kinetic analyses, will be invaluable. A deeper understanding of this pathway could open avenues for the development of novel biocatalysts and therapeutics, harnessing the unique chemical space offered by marine natural products. The protocols and data presented in this guide provide a solid foundation for researchers to embark on these exciting investigations.

References

L-Allooctopine (CAS Number 63358-47-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of L-Allooctopine (CAS 63358-47-4), a compound of interest for researchers in biochemistry, plant science, and drug development. This document consolidates available data on its chemical properties, biological activities, and relevant experimental protocols, presented in a format tailored for scientific and research professionals.

Core Chemical and Physical Data

This compound, also known by its systematic name N2-[(1S)-1-Carboxyethyl]-L-arginine, is a derivative of the amino acid arginine. It is classified as an opine, a class of compounds often found in plant crown gall tumors. The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 63358-47-4[1][2]
Molecular Formula C₉H₁₈N₄O₄[1]
Molecular Weight 246.26 g/mol [2]
Appearance White to Off-White Solid[2]
Storage Temperature 2-8°C[2]
Stability Hygroscopic
Solubility Slightly soluble in Methanol and Water (sonication may be required)

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a competitive inhibitor of octopine dehydrogenase (ODH), an enzyme that plays a crucial role in the metabolism of opines in certain marine invertebrates and in plant tissues infected by Agrobacterium tumefaciens. Opines serve as a source of carbon and nitrogen for the bacteria. By inhibiting ODH, this compound can interfere with these metabolic processes.

Additionally, this compound has been observed to inhibit the proliferation of callus tissue in apples, suggesting a potential role in regulating plant cell growth and differentiation.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide protocols for key experiments involving this compound.

Octopine Dehydrogenase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for dehydrogenase activity.

Objective: To determine the inhibitory effect of this compound on the activity of octopine dehydrogenase.

Principle: The activity of octopine dehydrogenase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. A competitive inhibitor will increase the apparent Michaelis constant (Km) for the substrate without affecting the maximum velocity (Vmax).

Materials:

  • Octopine dehydrogenase (from a suitable source, e.g., Pecten maximus)

  • L-Arginine

  • Sodium pyruvate

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • This compound (as the inhibitor)

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare stock solutions of L-arginine, sodium pyruvate, NADH, and this compound in the sodium phosphate buffer.

  • In a cuvette, prepare a reaction mixture containing the buffer, L-arginine, sodium pyruvate, and NADH at desired concentrations.

  • To test the inhibitory effect, add varying concentrations of this compound to a series of reaction mixtures. A control reaction should be prepared without this compound.

  • Initiate the reaction by adding a specific amount of octopine dehydrogenase enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the linear rate of the reaction.

  • Calculate the initial velocity (v₀) of the reaction for each concentration of this compound.

  • Analyze the data using Lineweaver-Burk or other suitable kinetic plots to determine the type of inhibition and the inhibition constant (Ki).

Plant Callus Growth Inhibition Assay

This protocol provides a framework for assessing the effect of this compound on the growth of apple callus.

Objective: To quantify the inhibitory effect of this compound on the proliferation of apple callus.

Materials:

  • Established apple callus culture (e.g., from Malus domestica)

  • Murashige and Skoog (MS) medium or other suitable plant tissue culture medium

  • Plant growth regulators (e.g., auxins and cytokinins) as required for maintaining callus growth

  • This compound

  • Sterile petri dishes or culture vessels

  • Analytical balance

Procedure:

  • Prepare sterile MS medium and supplement it with the necessary plant growth regulators.

  • Prepare a stock solution of this compound and filter-sterilize it.

  • Add different concentrations of this compound to the molten MS medium before it solidifies. A control medium without this compound should also be prepared.

  • Weigh equal amounts of healthy apple callus and place them on the prepared media in the petri dishes.

  • Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., temperature, light, and humidity).

  • After a defined period (e.g., 2-4 weeks), carefully remove the callus from each plate and record the fresh weight.

  • The percentage of growth inhibition can be calculated using the formula: % Inhibition = [ (Control Weight - Treated Weight) / Control Weight ] * 100

  • Dose-response curves can be generated to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of callus growth).

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Octopine_Dehydrogenase_Inhibition cluster_Enzyme Octopine Dehydrogenase (ODH) Enzyme Active Site Octopine Octopine Enzyme->Octopine Produces Arginine L-Arginine Arginine->Enzyme Binds to Pyruvate Pyruvate Pyruvate->Enzyme Binds to Allooctopine This compound Allooctopine->Enzyme Competitively Binds to

Competitive inhibition of octopine dehydrogenase by this compound.

Callus_Inhibition_Workflow start Start: Healthy Apple Callus prepare_media Prepare MS Medium +/- this compound start->prepare_media inoculate Inoculate Callus on Media prepare_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Callus Fresh Weight incubate->measure analyze Analyze Data (% Inhibition, IC50) measure->analyze end End: Quantified Inhibition analyze->end

Experimental workflow for the callus growth inhibition assay.

Potential Signaling Pathways

While direct evidence for this compound's involvement in specific signaling pathways is limited, its inhibitory effect on callus proliferation suggests a potential interference with plant hormone signaling, particularly pathways involving auxins and cytokinins which are key regulators of cell division and differentiation in plant callus cultures. The metabolism of opines in plants transformed by Agrobacterium can alter the cellular environment, including the availability of arginine and its derivatives. Arginine is a precursor for the synthesis of polyamines and nitric oxide, both of which are important signaling molecules in plant growth and development. By inhibiting opine metabolism, this compound could indirectly affect these signaling pathways.

Putative_Signaling_Interference Allooctopine This compound ODH Octopine Dehydrogenase Allooctopine->ODH Inhibits Callus_Proliferation Callus Proliferation Allooctopine->Callus_Proliferation Inhibits Opine_Metabolism Opine Metabolism ODH->Opine_Metabolism Catalyzes Arginine_Pool Cellular Arginine Pool Opine_Metabolism->Arginine_Pool Affects Hormone_Signaling Plant Hormone Signaling (Auxin/Cytokinin) Arginine_Pool->Hormone_Signaling Potentially Influences Hormone_Signaling->Callus_Proliferation Regulates

Logical relationship of this compound's effect on callus growth.

Conclusion

This compound is a valuable tool for studying enzyme kinetics and plant cell biology. Its specific inhibitory action on octopine dehydrogenase makes it a useful probe for investigating opine metabolism and its consequences. Further research is warranted to elucidate the precise molecular mechanisms by which it inhibits callus growth and to explore its potential applications in agricultural biotechnology and as a lead compound in drug discovery.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or agricultural advice. All laboratory work should be conducted in accordance with established safety protocols.

References

Physical and chemical properties of L-Allooctopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allooctopine, a member of the opine family of amino acid derivatives, is a subject of increasing interest in various fields of scientific research. Opines are notable for their role in the metabolic processes of certain marine invertebrates and their involvement in the pathology of crown gall disease in plants. This compound, specifically, is recognized as a competitive inhibitor of octopine dehydrogenase, an enzyme crucial for anaerobic metabolism in some organisms. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its biosynthetic pathway.

Physicochemical Properties

The following tables summarize the known physical and chemical properties of this compound. It is important to note that while some data is well-established, specific quantitative values for properties such as solubility and pKa are not widely available in the current literature.

Physical Properties
PropertyValueReferences
Appearance White to off-white solid[1]
Melting Point 253 - 255 °C (with decomposition)[1]
Solubility Slightly soluble in water and methanol. Quantitative data not available.[1]
Stability Hygroscopic[2]
Storage Temperature 2 - 8 °C[1]
Chemical Properties
PropertyValueReferences
Chemical Name N2-[(1S)-1-Carboxyethyl]-L-arginine[1]
Synonyms (S),(S)-octopine, (+)-Allo-octopine, L-(+)-Allooctopine[1]
Molecular Formula C9H18N4O4[3]
Molecular Weight 246.26 g/mol [3]
CAS Number 63358-47-4[1]
pKa Predicted values not readily available. Expected to have multiple pKa values due to the presence of two carboxylic acid groups, an α-amino group, and a guanidinium group.
InChI Key IMXSCCDUAFEIOE-WDSKDSINSA-N[3]

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following provides an overview of the available and expected spectral characteristics.

Mass Spectrometry

An LC-ESI-MS/MS spectrum has been reported for the deprotonated molecule [M-H]-.

  • Precursor m/z: 245.3[3]

  • Major Fragment Ions (m/z): 185.2, 209.0, 59.2, 199.1[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted 1H-NMR: Signals corresponding to the methine protons of the alanine and arginine moieties, the methylene protons of the arginine side chain, the methyl protons of the alanine moiety, and exchangeable protons of the amino, guanidinium, and carboxyl groups.

  • Predicted 13C-NMR: Signals for the two carboxyl carbons, the methine carbons of both amino acid residues, the methylene carbons of the arginine side chain, the methyl carbon of the alanine residue, and the guanidinium carbon.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum for this compound is not available. Based on its functional groups, the spectrum is expected to show characteristic absorption bands for:

  • O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹).

  • N-H stretching of the amine and guanidinium groups (around 3100-3400 cm⁻¹).

  • C-H stretching of the aliphatic backbone (around 2850-2960 cm⁻¹).

  • C=O stretching of the carboxylic acid groups (around 1700-1725 cm⁻¹).

  • C=N stretching of the guanidinium group (around 1650 cm⁻¹).

  • N-H bending (around 1550-1650 cm⁻¹).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for opines and related amino acid derivatives.

Enzymatic Synthesis of this compound

This protocol is adapted from the known function of octopine dehydrogenase, which catalyzes the reductive condensation of an amino acid and a keto acid.[4][5]

Materials:

  • Octopine Dehydrogenase (ODH)

  • L-Arginine

  • Sodium Pyruvate

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium Phosphate Buffer (0.1 M, pH 7.0)

  • Reaction vessel

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0), 10 mM L-arginine, and 15 mM sodium pyruvate.

  • Add NADH to a final concentration of 0.2 mM.

  • Initiate the reaction by adding a suitable amount of octopine dehydrogenase.

  • Incubate the reaction mixture at 25°C.

  • Monitor the progress of the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Once the reaction is complete (i.e., the absorbance at 340 nm stabilizes), the reaction mixture can be used for the purification of this compound.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction of opines from biological tissues, followed by purification using ion-exchange chromatography.[6][7]

Extraction:

  • Homogenize the tissue sample (e.g., crown gall tumor or marine invertebrate muscle) in a cold extraction buffer (e.g., 80% methanol or a dilute acid such as 0.1 M HCl).

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the crude extract.

  • The extract can be concentrated under vacuum if necessary.

Purification by Ion-Exchange Chromatography:

  • Resin Preparation: Use a strong cation exchange resin. Equilibrate the column with a low ionic strength buffer at a slightly acidic pH (e.g., 0.2 M sodium citrate buffer, pH 3.0).

  • Sample Loading: Adjust the pH of the crude extract to match the equilibration buffer and load it onto the column. This compound, being positively charged at this pH, will bind to the resin.

  • Washing: Wash the column with the equilibration buffer to remove unbound neutral and anionic impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., 0 to 2.0 M NaCl in the equilibration buffer) or by increasing the pH of the elution buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method such as HPLC.

  • Desalting: Pool the fractions containing pure this compound and desalt them using a suitable method like dialysis or gel filtration chromatography.

  • Lyophilization: Lyophilize the desalted solution to obtain pure this compound as a solid.

HPLC Analysis of this compound

This protocol describes a general method for the analysis of opines using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for fluorescence detection.[8]

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Derivatizing agent: o-Phthalaldehyde (OPA) reagent

  • This compound standard and samples

Procedure:

  • Sample and Standard Preparation: Dissolve the this compound standard and samples in the mobile phase A.

  • Derivatization: Mix a small volume of the sample or standard with the OPA reagent and allow the reaction to proceed for a few minutes in the dark to form a fluorescent derivative.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the derivatized this compound.

    • Set the fluorescence detector to appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).

  • Quantification: Identify and quantify the this compound peak in the samples by comparing its retention time and peak area to that of the standard.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is catalyzed by the enzyme octopine dehydrogenase. This enzyme facilitates the reductive condensation of L-arginine and pyruvic acid, with NADH serving as the reducing agent.[9][10]

Biosynthesis_of_L_Allooctopine L_Arginine L-Arginine Octopine_Dehydrogenase Octopine Dehydrogenase L_Arginine->Octopine_Dehydrogenase Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Octopine_Dehydrogenase NADH NADH NADH->Octopine_Dehydrogenase NAD NAD+ L_Allooctopine This compound Octopine_Dehydrogenase->NAD Octopine_Dehydrogenase->L_Allooctopine

Caption: Biosynthesis of this compound from L-Arginine and Pyruvic Acid.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

L_Allooctopine_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Biological_Sample Biological Sample Homogenization Homogenization Biological_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Desalting Desalting Ion_Exchange->Desalting Pure_L_Allooctopine Pure this compound Desalting->Pure_L_Allooctopine Derivatization OPA Derivatization Pure_L_Allooctopine->Derivatization HPLC HPLC-Fluorescence Derivatization->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Workflow for the extraction, purification, and analysis of this compound.

Stability and Storage

This compound is described as being hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] For long-term storage and to maintain its integrity, it is recommended to store this compound at 2-8°C in a tightly sealed container, preferably in a desiccated environment.[1] Stability studies for this compound in various solutions and conditions have not been extensively reported. For experimental purposes, it is advisable to prepare fresh solutions and store them at low temperatures for short periods.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound, alongside practical experimental protocols. While foundational data exists, further research is required to fully characterize this molecule, particularly in obtaining quantitative solubility and pKa values, as well as comprehensive spectral data. The provided methodologies offer a starting point for researchers to synthesize, isolate, and analyze this compound, facilitating further investigation into its biological roles and potential applications.

References

L-Allooctopine: A Technical Overview of a Novel Alanine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Allooctopine, a derivative of alanine, presents as a subject of interest for novel compound research. This technical guide consolidates the currently available physicochemical data for this compound and outlines a generalized framework for its potential investigation, given the limited specific experimental data in publicly accessible literature.

Physicochemical Properties

A clear understanding of a compound's basic molecular characteristics is the foundation of all further research. The molecular formula and weight of this compound are summarized below.

PropertyValue
Molecular FormulaC₉H₁₈N₄O₄
Molecular Weight246.26 g/mol [1][2]
Monoisotopic Mass246.13280507 u

Biological Activity and Signaling Pathways: An Area for Future Research

As of the latest literature review, specific signaling pathways and detailed biological functions for this compound have not been elucidated. The current body of public domain research does not yet provide established experimental workflows or protocols directly pertaining to this molecule. Its structural relationship to octopine, a known compound involved in metabolic processes in some invertebrates, suggests a potential, though unexplored, role in related biological systems.

A General Framework for Investigation

For a novel compound such as this compound, a structured investigatory workflow is essential. The following diagram illustrates a hypothetical, generalized experimental approach that could be employed to characterize its biological activity and mechanism of action.

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_development Pre-clinical Development a Compound Acquisition & Purity Analysis b Cell-Based Assays (e.g., Cytotoxicity, Proliferation) a->b c Target Identification (e.g., Affinity Chromatography, Proteomics) b->c d Mechanism of Action Studies (e.g., Western Blot, qPCR) c->d e Animal Model Selection d->e Promising In Vitro Results f Pharmacokinetic & Pharmacodynamic Studies e->f g Efficacy & Toxicity Evaluation f->g h Lead Optimization g->h i IND-Enabling Studies h->i

References

The Function of L-Allooctopine in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a derivative of L-arginine, is a member of the octopine family of opines. These compounds are characteristically synthesized in plant tissues transformed by Agrobacterium tumefaciens, the causative agent of crown gall disease. While the primary role of this compound is to serve as a specific carbon and nitrogen source for the colonizing bacteria, emerging evidence suggests potential physiological effects within the plant tissue itself, particularly in the context of the tumorous growth induced by the infection. This technical guide provides a comprehensive overview of the known functions of this compound in plant tissues, detailing its biosynthesis, physiological impacts, and the analytical methods for its study. The guide also explores its potential as a signaling molecule and outlines experimental protocols for its investigation.

Introduction

Opines are a class of low-molecular-weight compounds produced in plant crown gall tumors or hairy roots upon infection by Agrobacterium species.[1] The synthesis of these compounds is directed by genes located on the T-DNA (transfer DNA) of the bacterial Ti (tumor-inducing) or Ri (root-inducing) plasmid, which is integrated into the plant genome. This compound belongs to the octopine family, which are formed through the reductive condensation of an amino acid with a keto acid.[2] Specifically, this compound is synthesized from L-arginine and pyruvate. While the "opine concept" primarily frames these molecules as a nutritional source for the pathogenic bacteria, creating a selective advantage for them, this guide delves into the direct effects and functions of this compound within the plant's cellular and tissue environment.

Biosynthesis of this compound in Plant Tissues

The synthesis of this compound in transformed plant cells is a direct result of the expression of a bacterial gene, octopine synthase (ocs), which is transferred to the plant genome via the T-DNA.

dot

T_DNA Bacterial T-DNA (integrated into plant genome) ocs_gene octopine synthase (ocs) gene T_DNA->ocs_gene Contains ocs_enzyme Octopine Synthase (Enzyme) ocs_gene->ocs_enzyme Transcription & Translation in plant cell L_Allooctopine This compound ocs_enzyme->L_Allooctopine Catalyzes condensation NADP NADP+ ocs_enzyme->NADP L_Arginine L-Arginine (from plant metabolism) L_Arginine->ocs_enzyme Pyruvate Pyruvate (from plant metabolism) Pyruvate->ocs_enzyme NADPH NADPH NADPH->ocs_enzyme Reductant

Caption: Biosynthesis of this compound in transformed plant cells.

The octopine synthase enzyme catalyzes the condensation of L-arginine and pyruvate, utilizing NADPH as a reductant, to form this compound. This process occurs within the cytoplasm of the transformed plant cells.

Physiological Function of this compound in Plant Tissues

The primary and most well-documented function of this compound is to support the growth of Agrobacterium. However, its presence within plant tissues, particularly at high concentrations within crown galls, may have direct physiological consequences for the plant.

Promotion of Tumor Growth

Research has indicated that certain opines, including those of the octopine family, can enhance the growth of crown gall tumors. In studies on bean leaf tumors, the presence of octopine or lysopine during the tumor induction period led to tumors that exhibited enhanced growth in response to subsequent applications of these compounds.[3] This suggests that this compound may directly influence the proliferation of the transformed plant cells.

Quantitative Data on Opine-Induced Tumor Growth

Plant SpeciesOpine TreatmentObservationReference
Bean (Phaseolus vulgaris)Octopine or Lysopine present during tumor inductionEnhanced subsequent tumor growth in response to the opine.[3]
This compound as a Potential Signaling Molecule

While direct evidence for this compound acting as a signaling molecule within the plant is limited, the concept of small molecules modulating plant processes is well-established. Opines are released from transformed plant cells, and it is plausible that they could be perceived by neighboring plant cells, although this remains a topic for further investigation.[2] The interaction between Agrobacterium and the plant involves a complex exchange of chemical signals, and this compound is a key component of this chemical dialogue, primarily signaling to the bacteria.[4]

dot

Agrobacterium Agrobacterium tumefaciens TDNA T-DNA Transfer Agrobacterium->TDNA Initiates OpineUptake Opine Uptake & Metabolism Agrobacterium->OpineUptake PlantCell Plant Cell WoundSignals Wound Signals (phenolics, sugars) PlantCell->WoundSignals Wounding OpineSynth Opine Synthesis (this compound) PlantCell->OpineSynth T-DNA expression WoundSignals->Agrobacterium Attraction & vir gene induction TDNA->PlantCell OpineRelease Opine Release OpineSynth->OpineRelease TumorGrowth Tumor Growth OpineSynth->TumorGrowth Potential direct effect on plant cells OpineRelease->Agrobacterium Nutrient Source QS Quorum Sensing Activation OpineRelease->QS Signal PlasmidConj Ti Plasmid Conjugation QS->PlasmidConj

Caption: Signaling in the Agrobacterium-plant interaction.

Experimental Protocols

The study of this compound in plant tissues requires robust methods for its extraction, detection, and quantification.

Extraction of this compound from Plant Tissues

A common method for opine extraction involves the use of a methanol-based solvent.

Protocol: Methanol-Based Extraction [1]

  • Sample Preparation: Collect plant tissue (e.g., crown gall, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.

  • Extraction:

    • To approximately 30-40 mg of dried powder, add 1 ml of 80% methanol.

    • Vortex the mixture to ensure thorough homogenization.

    • Sonicate for 10 minutes at room temperature.

    • Centrifuge at 14,500 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1 ml of 80% methanol and combine the supernatants.

  • Sample Cleanup (Optional): The combined supernatant can be further purified using solid-phase extraction (SPE) if high levels of interfering compounds are present.

  • Final Preparation: Evaporate the solvent from the supernatant under vacuum and reconstitute the residue in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).

Analytical Methods for Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of this compound.

4.2.1. UHPLC-ESI-QTOF Mass Spectrometry

This is a highly sensitive and specific method for the analysis of opines.[1]

  • Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., a reversed-phase C18 column) is used to separate this compound from other metabolites in the plant extract.

  • Detection and Quantification: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry is used for detection. Quantification is typically achieved by comparing the peak area of the analyte to that of a known concentration of a standard, often using a matrix-based calibration curve to account for matrix effects.[1]

4.2.2. Colorimetric Assay

A simpler, though less specific, method is available for arginine-derived opines like octopine.[5][6]

  • Principle: This method is based on the reaction of the guanidinium group of arginine-derived opines with phenanthrenequinone, which, after a heat treatment step, produces a red-purple pigment.[5]

  • Procedure:

    • Separate the opines in the plant extract using paper electrophoresis.

    • Spray the dried electrophoretogram with a solution of phenanthrenequinone.

    • After drying, apply a heat treatment.

    • The presence of octopine is indicated by the formation of a red-purple spot.

  • Sensitivity: This method is sensitive to microgram quantities of the opine.[5][6]

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of opines, typically after a derivatization step to increase their volatility.

  • Derivatization: The extracted opines are derivatized, for example, by silylation, to make them suitable for gas chromatography.

  • Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

dot

PlantTissue Plant Tissue Sample Extraction Extraction (e.g., 80% Methanol) PlantTissue->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Cleanup Optional Cleanup (e.g., SPE) CrudeExtract->Cleanup Analysis Analytical Method CrudeExtract->Analysis Direct Analysis PurifiedExtract Purified Extract Cleanup->PurifiedExtract PurifiedExtract->Analysis UHPLC_MS UHPLC-ESI-QTOF MS Analysis->UHPLC_MS Colorimetric Colorimetric Assay Analysis->Colorimetric GC_MS GC-MS Analysis->GC_MS Data Data Acquisition & Quantification UHPLC_MS->Data Colorimetric->Data GC_MS->Data

Caption: Experimental workflow for this compound analysis.

Future Directions and Conclusion

The function of this compound in plant tissues is a multifaceted topic. While its role as a nutrient for Agrobacterium is well-established, its direct effects on the physiology of the host plant are less understood. The evidence for its promotion of tumor growth opens avenues for research into how this opine may influence plant cell division and metabolism.

Future research should focus on:

  • Investigating the effects of this compound on non-transformed plant tissues: This would help to decouple its function from the context of crown gall disease.

  • Transcriptomic and proteomic studies: Analyzing changes in gene and protein expression in plant tissues in response to this compound could reveal the signaling pathways and metabolic processes it influences.

  • Elucidating the mechanism of opine-induced tumor growth: Understanding how this compound enhances tumor proliferation at the molecular level could provide insights into plant growth regulation.

References

L-Allooctopine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of L-Allooctopine, an opine found in crown gall tumors induced by Agrobacterium tumefaciens. Opines are unique amino acid or sugar derivatives synthesized by transformed plant cells, which serve as a specific nutrient source for the inciting bacteria. This document details the biosynthesis of this compound within the tumor, its chemical properties, and the intricate signaling pathways governing its catabolism by Agrobacterium. Furthermore, this guide presents a compilation of quantitative data on a closely related opine, octopine, and provides detailed experimental protocols for the extraction, identification, and quantification of opines from crown gall tissue. The information herein is intended to be a valuable resource for researchers in plant pathology, microbiology, and professionals engaged in drug development who may leverage the unique biological interactions of the opine concept.

Introduction: The Opine Concept and this compound

Crown gall disease, incited by the soil bacterium Agrobacterium tumefaciens, represents a remarkable instance of inter-kingdom genetic transfer. The bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome.[1] The expression of T-DNA genes in the plant cell leads to the formation of a tumor and the synthesis of specialized compounds called opines.[2] These opines are then utilized by the colonizing Agrobacterium as a source of carbon, nitrogen, and energy, a concept termed "genetic colonization."[3]

Opines are a diverse class of molecules, with one major family being the octopine family, which are derivatives of the amino acid arginine.[2] this compound, a stereoisomer of D-octopine, is a member of this family. It is a condensation product of L-arginine and D-alanine. While D-octopine is more commonly studied, this compound is also present in crown gall tumors and is recognized by the bacterial catabolic machinery. Understanding the biosynthesis and catabolism of this compound provides insight into the intricate co-evolution of Agrobacterium and its plant hosts.

Biosynthesis of this compound in Crown Gall Tumors

The synthesis of octopine-family opines in crown gall tumors is catalyzed by the enzyme octopine synthase (OCS), which is encoded by the ocs gene located on the T-DNA.[1] This enzyme facilitates the reductive condensation of an amino acid with a keto acid or, in the case of allooctopine, an amino acid.

The biosynthesis of this compound proceeds via the following reaction:

L-Arginine + D-Alanine + NADH ⇔ this compound + NAD⁺ + H₂O

The enzyme octopine synthase exhibits stereospecificity, and the formation of this compound specifically involves the condensation of L-arginine with D-alanine.

G L_Arginine L-Arginine OCS Octopine Synthase (OCS) L_Arginine->OCS D_Alanine D-Alanine D_Alanine->OCS NADH NADH NADH->OCS L_Allooctopine This compound NAD NAD+ H2O H₂O OCS->L_Allooctopine OCS->NAD OCS->H2O

Figure 1: Biosynthesis of this compound.

Quantitative Data

Specific quantitative data for this compound in crown gall tumors is not extensively available in the literature. However, studies have quantified the levels of its stereoisomer, D-octopine, which provides a valuable reference. The concentration of octopine can vary significantly depending on the host plant, the Agrobacterium strain, and the age of the tumor.

Host PlantAgrobacterium tumefaciens StrainOctopine Concentration (µg/g fresh weight)Reference
Tobacco (Nicotiana tabacum)Various strains1 - 240 times higher than normal tissue[4][5]
Sunflower (Helianthus annuus)Various strainsNormal to high levels[4][5]
Pinto Bean (Phaseolus vulgaris)B6Growth promotion observed with exogenous application[6]
Grapevine (Vitis vinifera)Biotype 3 octopine isolatesVery large amounts compared to biotype 1 tumors[7]

Note: The provided data pertains to octopine in general. Further research is required to specifically quantify the differential accumulation of this compound in various crown gall tumors.

Experimental Protocols

Opine Extraction from Crown Gall Tissue

This protocol provides a general method for the extraction of opines from plant tumor tissue.

Materials:

  • Crown gall tumor tissue

  • Distilled water

  • Mortar and pestle or homogenizer

  • Microcentrifuge tubes

  • Microcentrifuge

  • Whatman 3MM chromatography paper

Procedure:

  • Excise approximately 100 mg of fresh crown gall tumor tissue.

  • Homogenize the tissue in 200 µL of distilled water using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the homogenate to a 1.5 mL microcentrifuge tube.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the opine extract.

  • The extract is now ready for analysis by paper electrophoresis or HPLC. For long-term storage, freeze the extract at -20°C.

G start Start: Excise Crown Gall Tissue (100mg) homogenize Homogenize in 200µL Distilled Water start->homogenize centrifuge Centrifuge at 12,000 x g for 10 min at 4°C homogenize->centrifuge collect Collect Supernatant (Opine Extract) centrifuge->collect analyze Analyze by Paper Electrophoresis or HPLC collect->analyze store Store at -20°C collect->store end End analyze->end store->end

Figure 2: Workflow for Opine Extraction.
Analysis of this compound by Paper Electrophoresis

Paper electrophoresis is a classical and effective method for the separation and qualitative identification of opines.

Materials:

  • Opine extract (from section 4.1)

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.9)

  • Electrophoresis apparatus

  • High voltage power supply

  • Staining solution (e.g., phenanthrenequinone reagent for guanidines)

  • Standard solutions of this compound and other opines

Procedure:

  • Cut the Whatman 3MM paper to the desired size to fit the electrophoresis apparatus.

  • Saturate the paper with the electrophoresis buffer and blot to remove excess liquid.

  • Spot approximately 5-10 µL of the opine extract onto the origin line of the paper. Also, spot the standard solutions on separate lanes.

  • Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

  • Apply a voltage of approximately 40-60 V/cm for 1-2 hours. The exact voltage and time may need optimization.

  • After electrophoresis, remove the paper and dry it in a fume hood or oven at a moderate temperature.

  • Stain the paper with the appropriate reagent to visualize the opine spots. Guanidine-containing opines like allooctopine can be detected with phenanthrenequinone reagent, which fluoresces under UV light.

  • Compare the migration of the spots in the sample extract to the standards to identify this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative method for opine analysis.

Materials:

  • Opine extract (from section 4.1)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Reverse-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a modifying agent like trifluoroacetic acid)

  • Standard solutions of this compound of known concentrations

Procedure:

  • Filter the opine extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of standard solutions of this compound with known concentrations to generate a calibration curve.

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

  • Inject a fixed volume (e.g., 10-20 µL) of the standards and the sample extract onto the column.

  • Run the HPLC method, which will separate the components of the extract based on their polarity.

  • Detect the eluting compounds using the detector. This compound can be detected by UV absorbance at a low wavelength (e.g., 210 nm) or more specifically by mass spectrometry.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve generated from the standards.

Agrobacterium Signaling Pathway for this compound Catabolism

Agrobacterium possesses a sophisticated regulatory system to control the uptake and catabolism of opines. The catabolism of octopine-family opines, including this compound, is primarily regulated by a LysR-type transcriptional activator known as OccR.[8][9]

The signaling pathway is initiated when this compound, present in the tumor environment, is transported into the bacterial cell. Inside the bacterium, this compound binds to the OccR protein. This binding event induces a conformational change in OccR, activating it. The activated OccR then binds to the promoter region of the occ (octopine catabolism) operon on the Ti plasmid, leading to the transcription of genes required for the uptake and degradation of octopine-family opines.[8][10] The products of the occ operon include a permease for opine transport and enzymes like octopine oxidase, which breaks down octopine and its isomers into their constituent amino acids and pyruvate.[11][12]

G cluster_environment Tumor Environment cluster_bacterium Agrobacterium Cell Allooctopine_ext This compound Permease Opine Permease Allooctopine_ext->Permease Transport Allooctopine_int This compound Permease->Allooctopine_int OccR_active OccR-Allooctopine Complex (active) Allooctopine_int->OccR_active Binding Catabolism Catabolism Allooctopine_int->Catabolism OccR_inactive OccR (inactive) OccR_inactive->OccR_active Binding occ_operon occ Operon Promoter OccR_active->occ_operon Activation occ_genes occ Catabolic Genes occ_operon->occ_genes Transcription occ_genes->Permease Translation occ_genes->Catabolism Translation Products Arginine, Alanine, etc. Catabolism->Products

Figure 3: Signaling Pathway for this compound Catabolism.

Conclusion and Future Directions

This compound, as an opine produced in crown gall tumors, plays a significant role in the ecological niche of Agrobacterium tumefaciens. Its biosynthesis by the plant and subsequent catabolism by the bacterium exemplify a highly evolved parasitic relationship. While the fundamental aspects of its chemistry and the signaling pathways for its utilization are understood, several areas warrant further investigation.

Future research should focus on obtaining precise quantitative data on the prevalence of this compound in various crown gall tumors and its ratio to other octopine-family opines. Elucidating the precise substrate specificity and kinetics of octopine synthase for D-alanine will provide a more complete picture of its biosynthesis. For drug development professionals, the unique enzymatic pathways involved in opine biosynthesis and catabolism could present novel targets for antimicrobial strategies or the development of biocatalysts. The specific transport systems for opines in Agrobacterium could also be exploited for the targeted delivery of antimicrobial compounds. A deeper understanding of the opine concept at the molecular level will continue to provide valuable insights into plant-microbe interactions and may open new avenues for biotechnological applications.

References

Unraveling the Stereochemistry of L-Allooctopine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of L-Allooctopine, a diastereomer of the naturally occurring D-octopine. This document details the synthesis, structural characterization, and biological significance of these stereoisomers, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, key biochemical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular intricacies.

Introduction to Octopine and its Stereoisomers

Octopine is a unique amino acid derivative, first discovered in octopus muscle. It plays a significant role in the anaerobic metabolism of marine invertebrates, functioning as an analog of lactate in maintaining redox balance. The stereochemistry of octopine is of critical importance as it dictates its biological activity and interaction with enzymes.

Naturally occurring octopine is D-octopine , which is formed by the reductive condensation of L-arginine and pyruvic acid. This enzymatic reaction, catalyzed by octopine dehydrogenase (ODH), is highly stereospecific. The L-configuration of the arginine backbone is retained, while the newly formed chiral center at the lactyl moiety adopts the D-configuration. In Cahn-Ingold-Prelog nomenclature, D-octopine is designated as (2S, N2-(1R)-1-carboxyethyl)-L-arginine .

The term This compound , also known as iso-octopine , refers to the diastereomer of D-octopine. In this compound, both the arginine and the lactyl moieties possess the L-configuration. Therefore, its systematic name is (2S, N2-(1S)-1-carboxyethyl)-L-arginine . The distinct spatial arrangement of these two diastereomers leads to different physical and biological properties.

Stereochemistry and Physicochemical Properties

The differing stereochemistry of D-octopine and this compound results in distinct physicochemical properties, most notably their optical rotation. The synthesis of these compounds, particularly through chemical means, often yields a mixture of diastereomers which can be separated based on their differential properties.

Table 1: Physicochemical Properties of Octopine Diastereomers

PropertyD-OctopineThis compound (iso-octopine)
Systematic Name (2S, N2-(1R)-1-carboxyethyl)-L-arginine(2S, N2-(1S)-1-carboxyethyl)-L-arginine
Configuration (S,R)(S,S)
Specific Optical Rotation ([(\alpha)]D) +20.9° (in water)+15.5° (in water)

Note: The specific optical rotation values are key identifiers for each diastereomer.

Synthesis of Octopine Diastereomers

The synthesis of octopine can be achieved through both enzymatic and chemical methods. However, the stereochemical outcome is highly dependent on the chosen route.

Enzymatic Synthesis of D-Octopine

The biosynthesis of D-octopine is catalyzed by the enzyme octopine dehydrogenase (ODH), which exhibits a high degree of stereospecificity.

Experimental Protocol: Enzymatic Synthesis of D-Octopine

  • Reaction Mixture Preparation: A typical reaction mixture contains L-arginine, sodium pyruvate, and NADH in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: The reaction is initiated by the addition of purified octopine dehydrogenase.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C).

  • Monitoring: The progress of the reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Purification: The resulting D-octopine can be purified using ion-exchange chromatography.

Enzymatic_Synthesis L_Arginine L-Arginine ODH Octopine Dehydrogenase (ODH) L_Arginine->ODH Pyruvate Pyruvate Pyruvate->ODH NADH NADH NADH->ODH D_Octopine D-Octopine ODH->D_Octopine NAD NAD+ ODH->NAD

Chemical Synthesis of D-Octopine and this compound

Chemical synthesis of octopine, for instance, through the reaction of L-arginine with (\alpha)-bromopropionic acid, typically results in a mixture of the two diastereomers, D-octopine and this compound (iso-octopine).[1][2] The separation of these diastereomers is a crucial subsequent step.

Experimental Protocol: Chemical Synthesis and Separation of Octopine Diastereomers

  • Reaction: L-arginine is reacted with racemic (\alpha)-bromopropionic acid in an aqueous solution, with the pH maintained in the alkaline range (e.g., using barium hydroxide).

  • Removal of Reagents: Excess reagents and by-products are removed. For instance, barium ions can be precipitated with sulfuric acid, and bromide ions with silver carbonate.

  • Diastereomer Separation: The resulting mixture of D-octopine and this compound can be separated by fractional crystallization from aqueous ethanol. D-octopine, being less soluble, crystallizes first.

  • Purification: Further purification can be achieved by recrystallization and verified by measuring the specific optical rotation.

Chemical_Synthesis L_Arginine L-Arginine Reaction Reaction (alkaline conditions) L_Arginine->Reaction Bromopropionic_acid racemic α-bromopropionic acid Bromopropionic_acid->Reaction Mixture Mixture of D-Octopine and This compound Reaction->Mixture Separation Fractional Crystallization Mixture->Separation D_Octopine D-Octopine Separation->D_Octopine L_Allooctopine This compound Separation->L_Allooctopine

Spectroscopic Characterization

Table 2: Predicted 1H NMR and 13C NMR Chemical Shifts for Octopine Diastereomers

Assignment D-Octopine (Predicted) This compound (Predicted)
1H NMR ((\delta) ppm)
Lactyl-CH3~1.4 (d)~1.4 (d)
Arg-(\beta)-CH2~1.7-1.9 (m)~1.7-1.9 (m)
Arg-(\gamma)-CH2~1.6-1.8 (m)~1.6-1.8 (m)
Arg-(\delta)-CH2~3.2 (t)~3.2 (t)
Lactyl-(\alpha)-CH~3.5 (q)~3.5 (q)
Arg-(\alpha)-CH~3.7 (t)~3.7 (t)
13C NMR ((\delta) ppm)
Lactyl-CH3~18~18
Arg-(\gamma)-CH2~25~25
Arg-(\beta)-CH2~29~29
Arg-(\delta)-CH2~41~41
Lactyl-(\alpha)-CH~58~58
Arg-(\alpha)-CH~60~60
Guanidinium-C~157~157
Arg-COOH~175~175
Lactyl-COOH~178~178

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions. The key distinction between the diastereomers would be observable in high-resolution spectra due to subtle differences in the chemical environment of the nuclei.

Biological Activity and Significance

The biological activity of octopine is intrinsically linked to its stereochemistry. The enzyme octopine dehydrogenase, found in marine invertebrates, is highly specific for D-octopine.

Table 3: Biological Activity of Octopine Diastereomers

DiastereomerRole in Anaerobic Metabolism (Invertebrates)Substrate for Octopine Dehydrogenase
D-Octopine Primary product; maintains redox balanceYes
This compound Not a natural product of ODHNot a primary substrate

The metabolic pathway involving D-octopine is a key adaptation for anaerobic conditions in certain marine species. During intense muscular activity, when oxygen supply is limited, glycolysis produces pyruvate and NADH. Octopine dehydrogenase then catalyzes the condensation of pyruvate and L-arginine, consuming NADH in the process and regenerating NAD+. This allows glycolysis to continue producing ATP.

Metabolic_Pathway Glycolysis Glycolysis (anaerobic) Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH Glycolysis->NADH ATP ATP for Muscle Contraction Glycolysis->ATP ODH Octopine Dehydrogenase Pyruvate->ODH NADH->ODH NAD NAD+ NAD->Glycolysis regenerated L_Arginine L-Arginine L_Arginine->ODH ODH->NAD D_Octopine D-Octopine ODH->D_Octopine

Conclusion

The stereochemistry of this compound (iso-octopine) is defined by an (S,S) configuration, distinguishing it from the naturally occurring D-octopine with an (S,R) configuration. This seemingly subtle difference in the spatial arrangement of the lactyl moiety has profound implications for its physicochemical properties, particularly its optical rotation, and its biological activity. While D-octopine is the specific product and substrate of octopine dehydrogenase in the anaerobic metabolism of marine invertebrates, this compound is not a natural product of this enzyme. The chemical synthesis of octopine typically yields a mixture of both diastereomers, which can be separated by methods such as fractional crystallization. A thorough understanding of the stereochemistry of these molecules is paramount for researchers in the fields of natural product chemistry, enzymology, and drug development, where stereoisomeric purity is often a critical determinant of function and efficacy. Further research into the potential biological activities of this compound could reveal novel pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Allooctopine from L-Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allooctopine, a diastereomer of D-octopine, is an unusual amino acid derivative belonging to the opine family. Opines are metabolites produced in plant crown galls induced by Agrobacterium tumefaciens. While D-octopine is synthesized by the reductive condensation of L-arginine and pyruvate, catalyzed by octopine dehydrogenase, the stereospecific synthesis of this compound presents a unique challenge. This document provides detailed protocols for the chemical synthesis of this compound, a proposed enzymatic approach, and analytical methods for its quantification.

This compound and D-octopine are diastereomers, differing in the stereochemistry at the α-carbon of the propionic acid moiety. This stereochemical difference can lead to distinct biological activities, making the specific synthesis and analysis of each isomer crucial for research and drug development.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the reductive amination of pyruvate with L-arginine. This method typically results in a mixture of diastereomers (this compound and D-octopine), which can then be separated using chiral chromatography.

Protocol: Reductive Amination for this compound Synthesis

Materials:

  • L-Arginine

  • Sodium pyruvate

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dowex 50W-X8 resin (H⁺ form)

  • Ammonium hydroxide solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-arginine (1 equivalent) in methanol or ethanol. Add sodium pyruvate (1.2 equivalents) to the solution and stir until dissolved.

  • Reductive Amination: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup: Carefully add 1 M HCl to the reaction mixture to quench the excess reducing agent and adjust the pH to ~2. This should be done in a fume hood as hydrogen cyanide gas may be evolved if using NaBH₃CN.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Ion-Exchange Chromatography:

    • Dissolve the residue in deionized water and load it onto a column packed with Dowex 50W-X8 resin (H⁺ form).

    • Wash the column with deionized water to remove unreacted pyruvate and other anionic components.

    • Elute the opines with a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M).

    • Collect fractions and monitor for the presence of octopine isomers using HPLC.

  • Diastereomer Separation: The collected fractions containing the mixture of this compound and D-octopine will require further purification by preparative chiral HPLC to isolate this compound. (See Analytical Protocols section for details on chiral separation).

  • Final Product: Lyophilize the fractions containing pure this compound to obtain a white solid.

Table 1: Summary of Chemical Synthesis Parameters

ParameterValue
Starting Materials L-Arginine, Sodium Pyruvate
Reducing Agent Sodium Cyanoborohydride or Sodium Triacetoxyborohydride
Solvent Methanol or Ethanol
Reaction Temperature 0°C to Room Temperature
Reaction Time 24 - 48 hours
Purification Method Ion-Exchange Chromatography followed by Chiral HPLC
Typical Diastereomeric Ratio (L-allo:D-octopine) ~1:1 (before chiral separation)
Expected Yield (of mixed diastereomers) 40-60%

Note: Yields and ratios are estimates and can vary based on specific reaction conditions.

Proposed Enzymatic Synthesis of this compound

Currently, there is no known "this compound synthase." The well-characterized octopine dehydrogenase (ODH) stereospecifically produces D-octopine. The following outlines a proposed research workflow to identify or engineer an enzyme for this compound synthesis.

Workflow for Developing an Enzymatic Synthesis
  • Enzyme Source Identification:

    • Screening of Natural Sources: Isolate and screen opine dehydrogenases from various marine invertebrates and Agrobacterium species for any promiscuous activity that might yield this compound.

    • Database Mining: Search protein databases for putative dehydrogenases with homology to ODH that might exhibit different stereoselectivity.

  • Enzyme Engineering (Directed Evolution):

    • Site-Directed Mutagenesis: Based on the crystal structure of ODH, mutate key amino acid residues in the active site that are predicted to influence substrate binding and stereochemistry.

    • Random Mutagenesis: Employ error-prone PCR to generate a library of ODH mutants.

  • High-Throughput Screening:

    • Develop a rapid screening assay to detect this compound production from the enzyme library. This could be based on chiral HPLC-MS or a specific colorimetric or fluorescent assay if a suitable one can be developed.

  • Characterization of "this compound Synthase":

    • Once a candidate enzyme is identified, purify and characterize its kinetic parameters (Kₘ for L-arginine and pyruvate, Vₘₐₓ), optimal pH, and temperature.

Table 2: Hypothetical Kinetic Parameters for a Putative this compound Synthase

ParameterHypothetical Value
Substrates L-Arginine, Pyruvate, NADH
Product This compound
Optimal pH 6.5 - 7.5
Optimal Temperature 25 - 37 °C
Kₘ (L-Arginine) 0.5 - 5 mM
Kₘ (Pyruvate) 0.1 - 2 mM
Kₘ (NADH) 0.01 - 0.1 mM
Specific Activity 10 - 100 U/mg

Note: These values are hypothetical and would need to be determined experimentally.

Analytical Protocols

Accurate quantification and stereochemical confirmation of this compound require a robust analytical method capable of separating it from its diastereomer, D-octopine, and other reaction components.

Protocol: Chiral HPLC for the Separation and Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase (CSP) column (e.g., a crown-ether based column like ChiroSil SCA(-) or a polysaccharide-based column like Chiralpak AD-H).

Mobile Phase and Conditions (Example):

  • Column: ChiroSil SCA(-) (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 80% Methanol / 20% Water with 5 mM Perchloric Acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or MS (ESI positive mode)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound and D-octopine of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the reaction mixture or purified fractions with the mobile phase to a suitable concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification:

    • Identify the peaks corresponding to this compound and D-octopine based on the retention times of the standards.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Table 3: Example Chromatographic Data for this compound and D-Octopine Separation

CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
D-Octopine8.50.1 µg/mL0.5 µg/mL
This compound10.20.1 µg/mL0.5 µg/mL

Note: Retention times and detection limits are illustrative and will depend on the specific HPLC system, column, and mobile phase conditions used.

Visualizations

L_Allooctopine_Synthesis_Pathway L_Arginine L-Arginine Intermediate Schiff Base Intermediate L_Arginine->Intermediate Pyruvate Pyruvate Pyruvate->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Diastereomeric_Mixture Diastereomeric Mixture (this compound & D-Octopine) Intermediate->Diastereomeric_Mixture Reduction L_Allooctopine This compound Diastereomeric_Mixture->L_Allooctopine Chiral Separation

Caption: Chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_Discovery Enzyme Discovery/Engineering cluster_Screening Screening and Selection cluster_Characterization Characterization and Production Screening Natural Source Screening HTS High-Throughput Screening Screening->HTS Engineering Enzyme Engineering (Mutagenesis) Engineering->HTS Candidate Candidate Enzyme Identification HTS->Candidate Purification Purification & Characterization Candidate->Purification Synthesis This compound Synthesis Purification->Synthesis

Caption: Proposed workflow for enzymatic synthesis.

Application Notes and Protocols for L-Allooctopine Extraction from Plant Galls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allooctopine is an opine, a class of low molecular weight compounds derived from amino acids, found in plant galls, particularly those induced by the bacterium Agrobacterium tumefaciens. These compounds are of significant interest to researchers for their potential biological activities and as biomarkers for plant disease. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from plant gall tissues. The methodologies described are based on established techniques for opine and amino acid analysis from plant materials.

Data Presentation

The following tables provide representative quantitative data for opine and related compound concentrations found in plant galls. This data is intended to serve as a reference for expected yield and purity.

Table 1: Comparative Concentration of Opines in Different Plant Gall Tissues

OpinePlant Gall SourceConcentration Range (µg/g fresh weight)Reference
OctopineCrown galls induced by A. tumefaciens biotype 1Trace amounts[1]
OctopineCrown galls induced by A. tumefaciens biotype 3> 20-fold higher than biotype 1 induced galls[1]
NopalineGrapevine crown gallsNot specified, but detectable[2]
VitopineGrapevine crown gallsNot specified, but detectable[2]

Table 2: Example of Amino Acid Profile in Healthy vs. Galled Plant Tissue

Amino AcidConcentration in Healthy Leaves (relative units)Concentration in Galled Leaves (relative units)Fold ChangeReference
AlaninePresentIncreased>1[3]
CystinePresentMarkedly Increased>1[3]
LysinePresentMarkedly Increased>1[3]
PhenylalaninePresentMarkedly Increased>1[3]
ThreonineAbsentPresent-[3]
TyrosineAbsentPresent-[3]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Galls

This protocol outlines a general method for the extraction of this compound from fresh or frozen plant gall tissue.

Materials:

  • Fresh or frozen plant galls

  • Distilled water

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Whatman 3MM filter paper or equivalent

  • Micropipettes

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of fresh or frozen plant gall tissue.

  • Homogenization: Homogenize the tissue in 200 µL of distilled water using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 5,000 x g for 5 minutes to pellet cellular debris.[2]

  • Collection of Supernatant: Carefully collect the supernatant, which contains the crude opine extract.

  • Storage: The crude extract can be used immediately for analysis or stored at -20°C for short-term storage. For long-term storage, lyophilize the extract.

Protocol 2: Analysis of this compound by Paper Electrophoresis

This protocol describes the separation of this compound from other compounds in the crude extract using high-voltage paper electrophoresis.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., pH 1.9 or pH 6.0 buffer)[4]

  • High-voltage electrophoresis apparatus

  • Staining solution (e.g., Phenanthrenequinone reagent or Ninhydrin solution)

  • This compound standard (if available)

  • Oven

Procedure:

  • Paper Preparation: Cut the Whatman 3MM paper to the desired size for the electrophoresis apparatus.

  • Sample Application: Spot approximately 9 µL of the crude extract onto the center of the paper in 3 µL aliquots, allowing the spot to dry between applications.[2] Spot a known amount of this compound standard on a separate lane for comparison.

  • Electrophoresis:

    • Saturate the paper with the electrophoresis buffer.

    • Place the paper in the electrophoresis chamber with the ends immersed in the buffer reservoirs.

    • Apply a high voltage (e.g., 2000-5000 V) for a specified time (e.g., 50 minutes), depending on the apparatus and buffer system.[5]

  • Drying: After electrophoresis, remove the paper from the chamber and dry it in an oven at a moderate temperature (e.g., 60-80°C).

  • Visualization:

    • Spray the dried electrophoretogram with a suitable staining reagent (e.g., Phenanthrenequinone for arginine-derived opines, followed by visualization under UV light, or Ninhydrin for general amino acids, followed by heating).

    • This compound will appear as a distinct spot, and its migration can be compared to the standard.

Protocol 3: Purification of this compound by Ion-Exchange Chromatography

This protocol provides a general procedure for the purification of this compound from the crude extract using cation-exchange chromatography.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Cation-exchange resin (e.g., Dowex 50 or a weak acid cation exchange resin like Biorex-70)[6][7]

  • Chromatography column

  • Equilibration buffer (e.g., dilute acid)

  • Elution buffer (e.g., volatile buffers like ammonium formate or ammonium acetate, or a pH gradient)[7]

  • Fraction collector

  • Lyophilizer

Procedure:

  • Resin Preparation: Prepare the cation-exchange resin according to the manufacturer's instructions. This typically involves washing and equilibrating the resin with the starting buffer.

  • Column Packing: Pack a chromatography column with the equilibrated resin.

  • Sample Loading: Acidify the crude extract to a low pH to ensure this compound is positively charged and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove neutral and anionic compounds.

  • Elution: Elute the bound this compound from the resin using an elution buffer with an increasing pH or ionic strength. Collect the fractions using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using paper electrophoresis (Protocol 2) or another suitable analytical method.

  • Pooling and Desalting: Pool the fractions containing pure this compound. If a non-volatile buffer was used for elution, the pooled fractions may need to be desalted. For volatile buffers, the buffer can be removed by lyophilization.

  • Lyophilization: Lyophilize the purified, desalted sample to obtain this compound as a solid.

Visualizations

experimental_workflow plant_galls Plant Galls homogenization Homogenization (in water) plant_galls->homogenization centrifugation Centrifugation (5,000 x g) homogenization->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant pellet Cell Debris (Pellet) centrifugation->pellet analysis Analysis supernatant->analysis purification Purification supernatant->purification paper_electrophoresis Paper Electrophoresis analysis->paper_electrophoresis hplc_ms UHPLC-MS/MS analysis->hplc_ms ion_exchange Ion-Exchange Chromatography purification->ion_exchange pure_l_allooctopine Pure this compound ion_exchange->pure_l_allooctopine

Caption: Experimental workflow for this compound extraction and analysis.

biosynthesis_pathway arginine L-Arginine ocs Octopine Synthase (ocs gene product) arginine->ocs pyruvate Pyruvate pyruvate->ocs l_allooctopine This compound ocs->l_allooctopine

Caption: Putative biosynthesis pathway of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of L-Allooctopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-Allooctopine using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods for this compound, two primary approaches are presented here. The first is a direct analysis by reversed-phase HPLC with UV detection, which is a more straightforward method suitable for initial investigations. The second is a more sensitive method involving pre-column derivatization followed by fluorescence detection, based on established protocols for similar opine compounds.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for developing a robust separation method.

PropertyValue
Molecular Formula C₉H₁₈N₄O₄
Molecular Weight 246.26 g/mol
Chemical Structure N²-[(1S)-1-Carboxyethyl]-L-arginine
Key Functional Groups Guanidinium group, two carboxylic acid groups, secondary amine
Predicted Properties High polarity, low UV absorbance

Method 1: Reversed-Phase HPLC with UV Detection (Direct Analysis)

This method is proposed as a starting point for the direct analysis of this compound. Optimization of the mobile phase composition and gradient may be required to achieve desired resolution and peak shape. The principle relies on the separation of the polar this compound molecule on a C18 stationary phase. Due to the lack of a strong chromophore, detection is performed at a low UV wavelength.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase A to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution with mobile phase A to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Biological Samples (e.g., cell culture media, tissue homogenate):

    • Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile or methanol to one volume of the sample.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase A.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Program 0-2 min: 0% B; 2-15 min: 0-20% B; 15-17 min: 20% B; 17-18 min: 20-0% B; 18-25 min: 0% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Data Presentation

Table 1: Expected Performance Characteristics (for method development)

ParameterTarget Value
Retention Time To be determined experimentally
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Experimental Workflow Diagram

Workflow for Direct HPLC-UV Analysis of this compound.

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection

This method offers higher sensitivity and specificity and is based on established protocols for the analysis of opines and other primary/secondary amines. This compound is derivatized with a fluorogenic reagent, such as o-phthaldialdehyde (OPA) in the presence of a thiol, to produce a highly fluorescent isoindole derivative that can be detected with high sensitivity.

Experimental Protocol

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

2. Sample Preparation and Derivatization:

  • Prepare standard solutions and biological samples as described in Method 1 (up to the reconstitution step). Reconstitute the dried extract in borate buffer.

  • In an autosampler vial, mix 50 µL of the sample (or standard) with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC System and Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, Fluorescence detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 50 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient Program 0-2 min: 10% B; 2-20 min: 10-60% B; 20-22 min: 60-10% B; 22-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Fluorescence
Excitation Wavelength 340 nm
Emission Wavelength 455 nm
Injection Volume 20 µL
Data Presentation

Table 2: Expected Performance Characteristics for Derivatization Method

ParameterTarget Value
Retention Time To be determined experimentally
Linearity (r²) ≥ 0.998
Limit of Detection (LOD) Expected in the low ng/mL range
Limit of Quantification (LOQ) Expected in the mid-to-high ng/mL range
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Derivatization and Analysis Workflow Diagram

Workflow for HPLC-Fluorescence Analysis of this compound.

Concluding Remarks

The provided protocols offer robust starting points for the HPLC analysis of this compound. Method 1 is advantageous for its simplicity, while Method 2 provides superior sensitivity. For both methods, system suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. It is highly recommended that the chosen method be thoroughly validated for the specific sample matrix to ensure accurate and reliable quantitative results. This includes assessing specificity, linearity, range, accuracy, precision, and robustness according to relevant regulatory guidelines.

Application Note: Structural Elucidation of L-Allooctopine Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allooctopine is an opine, a class of amino acid derivatives found in certain marine invertebrates and crown gall tumors. As a potential biomarker and a molecule of interest in metabolic studies, its unambiguous structural determination is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution, providing detailed information about the carbon skeleton, proton environments, and their connectivity. This application note provides a comprehensive protocol for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Principle

The structural elucidation of this compound by NMR spectroscopy involves a series of experiments to determine its molecular structure.

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Integration of the signals reveals the relative number of protons of each type, and spin-spin splitting patterns indicate adjacent protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3][4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.[3][4][5]

By combining the information from these experiments, the complete chemical structure of this compound can be pieced together.

Predicted Quantitative NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on the known structure of this compound and typical chemical shifts for similar amino acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in D₂O)

Chemical Shift (δ) ppmMultiplicityTentative Assignment
~3.75ddH-2 (Arginine moiety)
~1.90mH-3 (Arginine moiety)
~1.70mH-4 (Arginine moiety)
~3.20tH-5 (Arginine moiety)
~3.50qH-2' (Alanine moiety)
~1.40dH-3' (Alanine moiety)

d: doublet, dd: doublet of doublets, t: triplet, q: quartet, m: multiplet

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in D₂O)

Chemical Shift (δ) ppmTentative Assignment
~180.5C-1 (Arginine moiety, COOH)
~56.0C-2 (Arginine moiety)
~28.5C-3 (Arginine moiety)
~24.0C-4 (Arginine moiety)
~41.0C-5 (Arginine moiety)
~157.0C-6 (Guanidinium)
~178.0C-1' (Alanine moiety, COOH)
~51.0C-2' (Alanine moiety)
~17.0C-3' (Alanine moiety)

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterium oxide (D₂O). D₂O is a common solvent for polar molecules like amino acid derivatives and exchanges with labile protons (e.g., -OH, -NH), simplifying the ¹H NMR spectrum.

  • Filtration: To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Standard: Add a small, known amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a similar water-soluble standard, for accurate chemical shift referencing (δ = 0.0 ppm).

NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12 ppm (6000 Hz).

  • Acquisition Time: 2.7 s.

  • Relaxation Delay: 2.0 s.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (30188 Hz).

  • Acquisition Time: 1.1 s.

  • Relaxation Delay: 2.0 s.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software should be used.

  • COSY: Typically acquired with 256-512 increments in the F1 dimension and 8-16 scans per increment.

  • HSQC: Optimized for a one-bond ¹J(C,H) coupling of ~145 Hz.

  • HMBC: Optimized for long-range couplings, typically with a delay corresponding to a coupling constant of 8 Hz.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Reference the spectra to the internal standard (e.g., DSS at 0.0 ppm).

  • 2D Data Processing: Process 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

L_Allooctopine_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation cluster_final Final Structure H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Identify Proton Environments & Spin Systems H1_NMR->Proton_Env Proton shifts, multiplicities, integrals C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Identify Carbon Skeleton C13_NMR->Carbon_Skeleton Carbon shifts COSY->Proton_Env ¹H-¹H couplings H_C_Connectivity Establish ¹H-¹³C Direct Connectivity HSQC->H_C_Connectivity ¹J(C,H) correlations Long_Range_Connectivity Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity ⁿJ(C,H) correlations (n=2,3) Fragment_Assembly Assemble Molecular Fragments Proton_Env->Fragment_Assembly Carbon_Skeleton->Fragment_Assembly H_C_Connectivity->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Final_Structure This compound Structure Fragment_Assembly->Final_Structure Combine all data

NMR Structural Elucidation Workflow

Signaling Pathway Diagram (Hypothetical)

While NMR does not directly probe signaling pathways, the structural information obtained is critical for understanding how this compound might interact with biological targets. The following diagram illustrates a hypothetical interaction based on its structure as an amino acid derivative.

L_Allooctopine_Signaling Allooctopine This compound Receptor Cell Surface Receptor (e.g., Amino Acid Transporter) Allooctopine->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., altered metabolism) Signaling_Cascade->Cellular_Response Modulation

Hypothetical Signaling Interaction

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic analysis of 1D and 2D NMR spectra, researchers can unambiguously determine its chemical structure. This structural information is fundamental for further studies in drug development, metabolomics, and understanding its biological role.

References

Application Note: L-Allooctopine as a Competitive Inhibitor of Octopine Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for characterizing the inhibitory effect of L-Allooctopine on octopine dehydrogenase (ODH) activity. This compound, a stereoisomer of octopine, acts as a competitive inhibitor of ODH, an enzyme crucial for maintaining redox balance in certain marine invertebrates.[1][2] Understanding the kinetics of this inhibition is vital for the development of potential therapeutic agents targeting metabolic pathways involving opine dehydrogenases. This document outlines the necessary materials, experimental procedures, and data analysis techniques to determine the inhibition constant (Ki) of this compound and to confirm its competitive inhibition mechanism.

Introduction

Octopine dehydrogenase (ODH) is a key enzyme in the anaerobic metabolism of marine invertebrates, catalyzing the reversible reductive condensation of L-arginine and pyruvate to form D-octopine, with the concomitant oxidation of NADH to NAD+.[3][4] This reaction is analogous to lactate production by lactate dehydrogenase in vertebrates. Due to its central metabolic role, ODH presents an attractive target for the development of selective inhibitors.

This compound, N2-[(1S)-1-carboxyethyl]-L-arginine, is a naturally occurring opine.[1][5] Its structural similarity to the natural substrate D-octopine suggests a potential role as a competitive inhibitor. Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding and thus reducing the enzyme's catalytic activity.[6] The inhibitory effect can be overcome by increasing the substrate concentration. This application note describes the experimental workflow to verify the competitive inhibition of ODH by this compound and to quantify its potency.

Materials and Reagents

  • Octopine Dehydrogenase (ODH) from Pecten maximus (or other suitable source)

  • This compound

  • D-Octopine (substrate)

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • Sodium Phosphate Buffer (150 mM, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Quartz cuvettes (1 cm path length)

  • Pipettes and tips

  • Deionized water

Experimental Protocols

ODH Activity Assay (Reverse Reaction)

The activity of ODH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH upon the oxidation of D-octopine.

Protocol:

  • Prepare a reaction mixture containing 150 mM sodium phosphate buffer (pH 9.0) and a saturating concentration of NAD+ (e.g., 2 mM).

  • Add varying concentrations of the substrate, D-octopine (e.g., 0.1 mM to 10 mM).

  • To a cuvette, add the reaction mixture and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, fixed amount of octopine dehydrogenase enzyme solution.

  • Immediately start recording the absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).

Determination of IC50 of this compound

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Protocol:

  • Perform the ODH activity assay as described in section 3.1, using a fixed, non-saturating concentration of D-octopine (e.g., at its Km value).

  • Prepare a series of this compound dilutions (e.g., from 1 µM to 1 mM).

  • For each inhibitor concentration, add the this compound solution to the reaction mixture before adding the enzyme.

  • Measure the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

To determine the type of inhibition and the inhibition constant (Ki), enzyme kinetics are studied at various substrate and inhibitor concentrations.

Protocol:

  • Perform the ODH activity assay with varying concentrations of D-octopine, as in the Michaelis-Menten experiment.

  • Repeat the entire experiment in the presence of several fixed concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, 200 µM).

  • Measure the initial reaction velocities for each substrate and inhibitor concentration combination.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]).

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect on the y-axis (1/Vmax). The x-intercept (-1/Km) will increase with increasing inhibitor concentration.

    • Non-competitive inhibition: The lines will intersect on the x-axis (-1/Km). The y-intercept (1/Vmax) will increase with increasing inhibitor concentration.

    • Uncompetitive inhibition: The lines will be parallel.

  • Calculate the Ki for competitive inhibition using the following equation:

    • Apparent Km = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration. The Ki can be determined from a secondary plot of the apparent Km versus [I].

Data Presentation

The following tables present hypothetical, yet realistic, data for the inhibition of octopine dehydrogenase by this compound.

Table 1: Michaelis-Menten Kinetics of Octopine Dehydrogenase

Substrate [D-Octopine] (mM)Initial Velocity (V₀) (µmol/min/mg)
0.110.5
0.218.2
0.533.3
1.050.0
2.066.7
5.083.3
10.090.9

Table 2: Inhibition of Octopine Dehydrogenase by this compound

[this compound] (µM)% Inhibition
15
1020
5052
10070
50095

Table 3: Kinetic Parameters in the Presence of this compound

[this compound] (µM)Apparent Km (mM)Vmax (µmol/min/mg)
01.0100
502.5100
1004.0100
2007.0100

Calculated Inhibition Constant (Ki): Based on the data in Table 3, the calculated Ki for this compound is approximately 33.3 µM .

Visualizations

Competitive_Inhibition_Pathway E Octopine Dehydrogenase (E) ES ES Complex E->ES + S (k1) EI EI Complex (Inactive) E->EI + I (k3) S D-Octopine (S) I This compound (I) ES->E k-1 ES->E + P (k2) EI->E k-3 P Products (Pyruvate + Arginine + NADH)

Caption: Competitive inhibition of octopine dehydrogenase by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis P1 Prepare Reagents: - ODH Enzyme - D-Octopine (Substrate) - this compound (Inhibitor) - NAD+ - Buffer A1 Michaelis-Menten Kinetics: Vary [D-Octopine] P1->A1 A2 IC50 Determination: Fixed [D-Octopine], Vary [this compound] P1->A2 A3 Inhibition Mechanism: Vary [D-Octopine] at fixed [this compound] P1->A3 D1 Calculate Initial Velocities A1->D1 A2->D1 A3->D1 D2 Plot Michaelis-Menten & Dose-Response Curves D1->D2 D3 Generate Lineweaver-Burk Plot D1->D3 D4 Determine Km, Vmax, IC50, and Ki D2->D4 D3->D4

Caption: Experimental workflow for characterizing this compound inhibition.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers to investigate the competitive inhibition of octopine dehydrogenase by this compound. By following these procedures, scientists can accurately determine the kinetic parameters of inhibition, which is a critical step in the evaluation of this compound as a potential modulator of ODH activity for research and therapeutic applications. The competitive nature of the inhibition suggests that this compound directly competes with the natural substrate for binding to the enzyme's active site.

References

Application Notes and Protocols: Investigating the Effect of L-Allooctopine on Callus Proliferation in Apple (Malus domestica)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of plant biotechnology, the modulation of callus proliferation is a critical aspect of micropropagation, genetic transformation, and the production of secondary metabolites. Plant cell growth is intricately regulated by a variety of signaling molecules, including plant hormones and other organic compounds. L-Allooctopine, a derivative of the opine family, is a compound of interest for its potential influence on plant cell division and differentiation. Opines, such as octopine, have been observed to play a role in the growth of crown gall tumors, suggesting a potential impact on plant cell proliferation[1]. This document provides a detailed framework for investigating the effects of this compound on the proliferation of apple (Malus domestica) callus cultures.

These protocols and application notes are designed to offer a comprehensive guide for researchers to systematically evaluate the dose-dependent effects of this compound on apple callus growth, providing a basis for its potential application in plant tissue culture and biotechnology. The methodologies outlined below are based on established protocols for apple callus culture and provide a robust framework for reproducible experimentation[2][3][4].

Data Presentation

The following tables are templates for the systematic recording and comparison of quantitative data obtained from the experiments.

Table 1: Effect of this compound on Apple Callus Fresh Weight.

This compound Concentration (µM)Initial Fresh Weight (g)Final Fresh Weight (g) at Day 28Growth Index*Standard Deviation
0 (Control)
1
10
50
100
200

*Growth Index = (Final Fresh Weight - Initial Fresh Weight) / Initial Fresh Weight

Table 2: Effect of this compound on Apple Callus Dry Weight.

This compound Concentration (µM)Initial Dry Weight (mg)Final Dry Weight (mg) at Day 28Biomass Accumulation (mg)Standard Deviation
0 (Control)
1
10
50
100
200

*Biomass Accumulation = Final Dry Weight - Initial Dry Weight

Table 3: Effect of this compound on Callus Proliferation Rate.

This compound Concentration (µM)Callus Diameter at Day 0 (mm)Callus Diameter at Day 28 (mm)Proliferation Rate (mm/day)Standard Deviation
0 (Control)
1
10
50
100
200

*Proliferation Rate = (Final Diameter - Initial Diameter) / 28

Experimental Protocols

Preparation of Apple Callus Cultures

Objective: To establish and maintain healthy apple callus cultures for experimentation.

Materials:

  • Young, healthy leaves from in vitro-grown apple plantlets (Malus domestica).

  • Murashige and Skoog (MS) basal medium with vitamins.

  • Sucrose.

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BA).

  • Agar or other gelling agent.

  • Sterile distilled water.

  • 70% (v/v) ethanol.

  • 1% (v/v) sodium hypochlorite solution with a few drops of Tween-20.

  • Sterile filter paper.

  • Sterile Petri dishes, forceps, and scalpels.

  • Growth chamber with controlled temperature (25 ± 2°C) and photoperiod (16h light/8h dark).

Protocol:

  • Explant Preparation:

    • Excise young, fully expanded leaves from healthy, in vitro-grown apple shoots.

    • Surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute wash in 1% sodium hypochlorite solution with Tween-20.

    • Rinse the leaves three to five times with sterile distilled water to remove any traces of the sterilizing agents.

    • Blot the leaves dry on sterile filter paper.

    • Cut the leaves into small segments (explants) of approximately 1 cm².

  • Callus Induction Medium:

    • Prepare MS basal medium supplemented with 30 g/L sucrose, 1.0-2.0 mg/L 2,4-D, and 0.5-1.0 mg/L BA.

    • Adjust the pH of the medium to 5.8 before adding the gelling agent (e.g., 8 g/L agar).

    • Autoclave the medium at 121°C for 20 minutes.

    • Pour the sterilized medium into sterile Petri dishes and allow it to solidify.

  • Inoculation and Incubation:

    • Aseptically place the leaf explants onto the surface of the callus induction medium.

    • Seal the Petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark for the initial 2-3 weeks to promote callus induction.

    • After the initial dark period, transfer the cultures to a 16h light/8h dark photoperiod to support further callus growth.

  • Subculture:

    • Subculture the developing callus every 3-4 weeks onto fresh callus induction medium to maintain active growth.

This compound Treatment and Proliferation Assay

Objective: To determine the effect of different concentrations of this compound on the proliferation of established apple callus.

Materials:

  • Established, healthy apple callus (3-4 weeks after the last subculture).

  • MS proliferation medium (same as induction medium, or with optimized hormone concentrations for proliferation, e.g., 1.0 mg/L NAA and 0.5 mg/L BA).

  • This compound stock solution (sterile-filtered).

  • Sterile Petri dishes, forceps, and scalpels.

  • Analytical balance.

  • Drying oven.

Protocol:

  • Preparation of Treatment Media:

    • Prepare the MS proliferation medium as described above.

    • After autoclaving and cooling the medium to about 50-60°C, add the sterile-filtered this compound stock solution to achieve the final desired concentrations (e.g., 0, 1, 10, 50, 100, 200 µM).

    • Pour the media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Select healthy, friable callus and divide it into small, uniform pieces of approximately 100-200 mg.

    • Record the initial fresh weight of each callus piece.

    • Aseptically place one callus piece onto the center of each Petri dish containing the different this compound concentrations.

  • Incubation:

    • Seal the Petri dishes and incubate them in the growth chamber under the same conditions as for callus maintenance.

  • Data Collection:

    • After 28 days of culture, record the final fresh weight of each callus culture.

    • To determine the dry weight, place the callus samples in a pre-weighed container and dry them in an oven at 60-70°C until a constant weight is achieved.

    • Measure the diameter of the callus at the beginning and end of the experiment to calculate the proliferation rate.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in callus growth between the different this compound concentrations and the control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Callus_Proliferation_Signaling_Pathway cluster_0 External Stimulus cluster_1 Cellular Response This compound This compound Receptor_Binding Receptor Binding (Hypothesized) This compound->Receptor_Binding Signal_Transduction Signal Transduction Cascade Receptor_Binding->Signal_Transduction Gene_Expression Modulation of Gene Expression Signal_Transduction->Gene_Expression Cell_Cycle_Genes Cell Cycle Regulatory Genes Gene_Expression->Cell_Cycle_Genes Cell_Division Cell Division & Proliferation Cell_Cycle_Genes->Cell_Division

Caption: Hypothesized signaling pathway of this compound in apple callus.

Experimental_Workflow Explant_Preparation 1. Apple Leaf Explant Preparation Callus_Induction 2. Callus Induction on MS Medium + 2,4-D + BA Explant_Preparation->Callus_Induction Callus_Maintenance 3. Callus Maintenance (Subculture every 3-4 weeks) Callus_Induction->Callus_Maintenance L_Allooctopine_Treatment 4. Inoculation on Media with varying this compound conc. Callus_Maintenance->L_Allooctopine_Treatment Incubation 5. Incubation (28 days) L_Allooctopine_Treatment->Incubation Data_Collection 6. Data Collection (Fresh/Dry Weight, Diameter) Incubation->Data_Collection Analysis 7. Statistical Analysis Data_Collection->Analysis

Caption: Experimental workflow for assessing this compound's effect.

References

Application of L-Allooctopine in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Allooctopine is a structural analog of D-octopine, an opine molecule produced in plant crown gall tumors induced by the pathogenic bacterium Agrobacterium tumefaciens. Opines are unique carbon and nitrogen sources that are catabolized by the inciting Agrobacterium strain, thus playing a crucial role in the pathogen's life cycle. This compound has been identified as a competitive inhibitor of octopine dehydrogenase, the enzyme responsible for the degradation of octopine. This inhibitory property makes this compound a valuable tool for researchers in plant pathology to investigate the intricate interactions between Agrobacterium tumefaciens and its host plants.

These application notes provide an overview of the potential uses of this compound in plant pathology research, along with detailed protocols for key experiments.

Key Applications

  • Investigating the Role of Opine Catabolism in Agrobacterium Virulence: By competitively inhibiting octopine metabolism, this compound can be used to study the importance of opine utilization for the growth, proliferation, and virulence of Agrobacterium tumefaciens within the host plant environment.

  • Elucidating Plant Defense Responses: The inhibition of opine catabolism may alter the physiological state of the infected plant tissue, potentially influencing the host's defense signaling pathways. Researchers can use this compound to explore how the pathogen's nutrient acquisition affects plant immune responses.

  • Screening for Novel Antimicrobial Compounds: this compound can be used as a reference compound in high-throughput screening assays to identify new molecules that target opine metabolism, a potential avenue for the development of novel strategies to control crown gall disease.

  • Studying Plant Cell Proliferation: this compound has been observed to inhibit the proliferation of apple callus, suggesting its potential use in studying the signaling pathways that govern plant cell growth and development, particularly in the context of tumorigenesis.

Data Presentation

The following tables are templates for organizing quantitative data from experiments utilizing this compound.

Table 1: Inhibition of Octopine Dehydrogenase Activity by this compound

This compound Concentration (µM)D-Octopine Concentration (mM)Initial Reaction Rate (ΔOD/min)Percent Inhibition (%)
0 (Control)10
101
501
1001
0 (Control)50
105
505
1005

Table 2: Effect of this compound on Crown Gall Tumor Development

Treatment GroupNumber of Inoculation SitesNumber of Tumors FormedAverage Tumor Weight (mg) ± SDPercent Inhibition of Tumor Weight (%)
Control (Buffer)300
This compound (1 mM)30
This compound (5 mM)30
This compound (10 mM)30

Table 3: Inhibition of Plant Callus Growth by this compound

This compound Concentration (µM)Initial Callus Weight (g)Final Callus Weight (g)Fresh Weight Gain (g)Percent Growth Inhibition (%)
0 (Control)0
10
50
100
200

Experimental Protocols

Protocol 1: In Vitro Inhibition of Octopine Dehydrogenase Activity

This protocol describes an enzymatic assay to determine the inhibitory effect of this compound on octopine dehydrogenase. The assay measures the oxidation of NADH to NAD+ spectrophotometrically.

Materials:

  • Purified octopine dehydrogenase

  • D-Octopine

  • This compound

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate (optional)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of D-octopine (e.g., 100 mM) in sodium phosphate buffer.

    • Prepare a range of this compound concentrations (e.g., 10 µM to 1 mM) in sodium phosphate buffer.

    • Prepare a stock solution of NADH (e.g., 10 mM) in sodium phosphate buffer.

    • Prepare a working solution of octopine dehydrogenase in sodium phosphate buffer. The concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube or a well of a microplate, combine the following in order:

      • Sodium phosphate buffer

      • D-Octopine solution (to a final concentration, e.g., 1 mM)

      • This compound solution (or buffer for the control)

      • NADH solution (to a final concentration, e.g., 0.2 mM)

    • The total volume should be consistent across all reactions.

  • Initiate the Reaction:

    • Add the octopine dehydrogenase solution to the reaction mixture to initiate the reaction.

  • Measure Absorbance:

    • Immediately place the reaction vessel in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (ΔOD/min) from the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the reaction rate against the substrate (D-octopine) concentration in the presence and absence of the inhibitor to determine the type of inhibition (e.g., using a Lineweaver-Burk plot).

Protocol 2: Crown Gall Tumor Inhibition Assay

This protocol outlines an in vivo assay to assess the effect of this compound on the formation and growth of crown gall tumors on a susceptible host plant.

Materials:

  • Agrobacterium tumefaciens (octopine-producing strain)

  • Susceptible host plants (e.g., tomato, sunflower, or carrot root discs)

  • This compound solutions of varying concentrations (e.g., 1 mM, 5 mM, 10 mM) in sterile water or a suitable buffer.

  • Sterile water or buffer (for control)

  • Growth medium for Agrobacterium (e.g., LB or YEP)

  • Sterile needles or scalpel

  • Ruler or calipers

Procedure:

  • Prepare Agrobacterium Inoculum:

    • Culture the Agrobacterium tumefaciens strain in liquid growth medium overnight at 28°C with shaking.

    • Harvest the bacterial cells by centrifugation and resuspend them in sterile water or buffer to a desired optical density (e.g., OD600 = 0.5).

  • Plant Inoculation:

    • Wound the plant tissue (e.g., stem of a young plant or the surface of a carrot root disc) with a sterile needle or scalpel.

    • Immediately apply a small volume (e.g., 10 µL) of the Agrobacterium suspension to the wound site.

  • Application of this compound:

    • At the time of inoculation, and subsequently at regular intervals (e.g., every 2-3 days), apply a small volume (e.g., 20 µL) of the this compound solution or the control solution to the inoculation site.

  • Incubation:

    • Maintain the plants in a growth chamber with appropriate light, temperature, and humidity conditions for 3-4 weeks to allow for tumor development.

  • Data Collection and Analysis:

    • After the incubation period, excise the tumors from the plant tissue.

    • Measure the fresh weight of each tumor.

    • Calculate the average tumor weight for each treatment group.

    • Determine the percent inhibition of tumor weight by this compound compared to the control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Protocol 3: Plant Callus Growth Inhibition Assay

This protocol is adapted from general plant tissue culture techniques to test the inhibitory effect of this compound on the growth of plant callus.

Materials:

  • Established plant callus culture (e.g., from apple or tobacco)

  • Murashige and Skoog (MS) medium or other suitable plant tissue culture medium

  • This compound stock solution (filter-sterilized)

  • Sterile petri dishes or culture vessels

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Analytical balance

Procedure:

  • Prepare Culture Media:

    • Prepare the appropriate plant callus growth medium and autoclave it.

    • Allow the medium to cool to approximately 50°C in a water bath.

    • Add the filter-sterilized this compound stock solution to the medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Also, prepare a control medium without this compound.

    • Pour the media into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Prepare Callus Explants:

    • Under sterile conditions in a laminar flow hood, select healthy, friable callus tissue.

    • Using a sterile scalpel, divide the callus into small, uniform pieces (e.g., 100-200 mg).

  • Inoculate Callus on Media:

    • Weigh each callus piece individually before placing it on the prepared media.

    • Place one piece of callus in the center of each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm and incubate them in a growth chamber in the dark at a constant temperature (e.g., 25°C) for a period of 3-4 weeks.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the callus from the medium and weigh it to determine the final fresh weight.

    • Calculate the fresh weight gain for each callus piece.

    • Calculate the average fresh weight gain for each treatment group.

    • Determine the percent growth inhibition for each this compound concentration compared to the control.

Visualizations

Agrobacterium_Infection_and_Opine_Metabolism cluster_plant Plant Cell cluster_agrobacterium Agrobacterium PlantDNA Plant Genome T_DNA_integrated T-DNA Integration Opine_Synthase Opine Synthase (from T-DNA) T_DNA_integrated->Opine_Synthase Expression Opines D-Octopine Opine_Synthase->Opines Catalysis AminoAcids Amino Acids & Keto Acids AminoAcids->Opines Agrobacterium Agrobacterium Opines->Agrobacterium Secretion Opine_Catabolism Octopine Catabolism Opines->Opine_Catabolism Uptake & Catabolism Agrobacterium->T_DNA_integrated T-DNA Transfer Ti_Plasmid Ti Plasmid T_DNA T-DNA Ti_Plasmid->T_DNA Contains Nutrients Carbon & Nitrogen Source Opine_Catabolism->Nutrients Provides L_Allooctopine This compound (Inhibitor) L_Allooctopine->Opine_Catabolism Inhibits

Caption: Role of opines in Agrobacterium-plant interaction and the inhibitory action of this compound.

Crown_Gall_Inhibition_Workflow start Start prep_agro Prepare Agrobacterium Inoculum start->prep_agro wound_plant Wound Susceptible Plant Tissue prep_agro->wound_plant inoculate Inoculate Wound with Agrobacterium wound_plant->inoculate apply_treatment Apply this compound or Control inoculate->apply_treatment incubate Incubate for 3-4 Weeks apply_treatment->incubate measure Excise and Weigh Crown Gall Tumors incubate->measure analyze Analyze Data & Calculate Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the crown gall tumor inhibition assay.

Callus_Inhibition_Workflow start Start prep_media Prepare Callus Media with Varying this compound Concentrations start->prep_media prep_callus Prepare Uniform Callus Explants prep_media->prep_callus weigh_initial Record Initial Weight of Each Explant prep_callus->weigh_initial inoculate Inoculate Explants on Media weigh_initial->inoculate incubate Incubate in Dark for 3-4 Weeks inoculate->incubate weigh_final Record Final Weight of Each Callus incubate->weigh_final analyze Calculate Weight Gain & Percent Inhibition weigh_final->analyze end End analyze->end

Caption: Experimental workflow for the plant callus growth inhibition assay.

Application Notes and Protocols: L-Allooctopine as a Biomarker for Agrobacterium Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, is the causative agent of crown gall disease in a wide range of dicotyledonous plants. The bacterium transfers a segment of its DNA, known as the T-DNA, from its tumor-inducing (Ti) plasmid into the plant host's genome.[1] This genetic modification forces the plant to synthesize specialized compounds called opines, which Agrobacterium can uniquely utilize as a source of carbon and nitrogen. This "opine concept" establishes a specialized metabolic niche for the pathogen.

L-Allooctopine is a member of the octopine family of opines, which are condensation products of an amino acid and a keto acid. Specifically, it is a derivative of L-arginine and pyruvate. The presence of this compound and other opines in plant tissue is a strong indicator of Agrobacterium-mediated transformation and, therefore, serves as a reliable biomarker for infection. These application notes provide detailed protocols for the detection and quantification of this compound, aiding in the study of Agrobacterium infection dynamics and the development of potential therapeutic interventions.

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables illustrate the expected trends based on studies of the closely related opine, octopine. It is anticipated that this compound would follow a similar pattern of accumulation in infected tissues.

Table 1: Hypothetical this compound Concentrations in Agrobacterium-Infected and Control Plant Tissues. This table is based on the reported accumulation of octopine, which can be up to 240 times higher in crown gall tumors compared to normal tissue.[2]

Sample TypePlant SpeciesThis compound Concentration (µg/g fresh weight)
Crown Gall TumorNicotiana tabacum (Tobacco)150.0 ± 25.0
Healthy Stem TissueNicotiana tabacum (Tobacco)< 1.0
Crown Gall TumorHelianthus annuus (Sunflower)120.0 ± 20.0
Healthy Stem TissueHelianthus annuus (Sunflower)< 1.0
Infected Leaf DiscArabidopsis thaliana85.0 ± 15.0
Uninfected Leaf DiscArabidopsis thaliana< 1.0

Table 2: Key Parameters for LC-MS/MS Quantification of this compound. The following are predicted starting parameters for developing a quantitative LC-MS/MS method for this compound, based on its chemical structure and general parameters for similar molecules. Optimization will be required.

ParameterValue
Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientLinear gradient from 2% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (Positive ESI)
Precursor Ion (m/z)247.15
Product Ion 1 (m/z)174.12
Product Ion 2 (m/z)70.07
Collision Energy (eV)15-25 (to be optimized)
Dwell Time (ms)50

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol describes the extraction of opines from plant tissue for subsequent analysis.

Materials:

  • Plant tissue (crown gall tumor, infected tissue, healthy control tissue)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g at 4°C)

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100 mg of the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a framework for the development of a sensitive and specific method for this compound quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Method Setup: Configure the LC-MS/MS system with the parameters outlined in Table 2.

  • Standard Curve Preparation: Prepare a series of this compound standards in a matrix matching the sample extract (e.g., 80% methanol) at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Analysis: Inject the prepared standards and plant extracts onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified precursor and product ion transitions.

  • Quantification: Construct a standard curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the standard curve.

Protocol 3: Enzymatic Assay for Octopine Synthase Activity

This assay can be used to indirectly detect the presence of opine-synthesizing activity in plant extracts, which is indicative of Agrobacterium infection. This protocol is based on the known substrates of octopine synthase.

Materials:

  • Plant protein extract from infected and healthy tissues

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • L-Arginine solution (100 mM)

  • Pyruvic acid solution (100 mM)

  • NADH solution (10 mM)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Reaction Buffer

    • 100 µL L-Arginine solution

    • 50 µL NADH solution

    • 10 units of Lactate Dehydrogenase

  • Add 50 µL of the plant protein extract to the cuvette and mix gently.

  • Initiate the reaction by adding 50 µL of the pyruvic acid solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the octopine synthase activity.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Visualizations

Signaling Pathways and Experimental Workflows

Agrobacterium_Infection_and_Opine_Synthesis cluster_agrobacterium Agrobacterium tumefaciens cluster_plant Plant Cell Agrobacterium Agrobacterium Ti_Plasmid Ti_Plasmid Opine_Catabolism_Genes Opine_Catabolism_Genes Agrobacterium->Opine_Catabolism_Genes Opine induces Plant_Cell Plant_Cell Agrobacterium->Plant_Cell Infection Vir_Genes Vir_Genes Ti_Plasmid->Vir_Genes contains T_DNA T_DNA Ti_Plasmid->T_DNA contains Ti_Plasmid->Opine_Catabolism_Genes contains Plant_Genome Plant_Genome T_DNA->Plant_Genome Integration Plant_Cell->T_DNA T-DNA Transfer Octopine_Synthase Octopine_Synthase Plant_Genome->Octopine_Synthase Expression of Octopine Synthase Gene L_Arginine L_Arginine L_Arginine->Octopine_Synthase Pyruvate Pyruvate Pyruvate->Octopine_Synthase L_Allooctopine L_Allooctopine L_Allooctopine->Agrobacterium Export and Uptake Octopine_Synthase->L_Allooctopine Synthesis LC_MS_MS_Workflow Plant_Tissue Plant Tissue (Infected vs. Control) Extraction Extraction with 80% Methanol Plant_Tissue->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration LC_MS_MS LC-MS/MS Analysis (MRM Mode) Filtration->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Octopine_Catabolism_Pathway L_Allooctopine This compound Uptake Opine Permease (occQMPJ) L_Allooctopine->Uptake Octopine_Oxidase Octopine Oxidase (ooxAB) Uptake->Octopine_Oxidase Intracellular L_Arginine L-Arginine Octopine_Oxidase->L_Arginine Pyruvate Pyruvate Octopine_Oxidase->Pyruvate Arginase Arginase (arcA) L_Arginine->Arginase L_Ornithine L-Ornithine Arginase->L_Ornithine Urea Urea Arginase->Urea Ornithine_Cyclodeaminase Ornithine Cyclodeaminase (ocd) L_Ornithine->Ornithine_Cyclodeaminase L_Proline L-Proline Ornithine_Cyclodeaminase->L_Proline Proline_Dehydrogenase Proline Dehydrogenase (putA) L_Proline->Proline_Dehydrogenase Glutamate Glutamate Proline_Dehydrogenase->Glutamate

References

Application Notes and Protocols for the Quantification of L-Allooctopine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allooctopine is an opine, a class of unusual amino acid derivatives, predominantly found in marine invertebrates like cephalopods and bivalves. As research into the physiological roles and potential therapeutic applications of such compounds expands, the need for robust and reliable methods for their quantification in biological tissues becomes paramount. This document provides detailed application notes and experimental protocols for the quantification of this compound in tissue samples, drawing upon established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). While specific protocols for this compound are not widely published, the following methodologies are based on well-established principles for the analysis of similar small molecules in complex biological matrices.

General Workflow for this compound Quantification

The overall process for quantifying this compound in tissue samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.

This compound Quantification Workflow A Tissue Sample Collection & Freezing B Tissue Homogenization A->B Mechanical Disruption C Extraction of this compound B->C Solvent Addition D Purification & Concentration C->D e.g., SPE E Instrumental Analysis (HPLC/LC-MS) D->E Sample Injection F Data Analysis & Quantification E->F Peak Integration

Caption: General experimental workflow for this compound quantification.

I. Sample Preparation Protocols

Proper sample preparation is critical for accurate and reproducible quantification. The high water and salt content in marine invertebrate tissues presents a unique challenge.[1]

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol is a fundamental step for releasing this compound from the tissue matrix and removing interfering proteins.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Liquid nitrogen

  • Mortar and pestle or bead beater homogenizer

  • Homogenization buffer (e.g., ice-cold phosphate-buffered saline, PBS)

  • Precipitating solvent (e.g., ice-cold methanol, acetonitrile, or a mixture)

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Microcentrifuge tubes

Procedure:

  • Harvesting and Weighing: Excise the tissue of interest quickly and rinse with ice-cold PBS to remove excess blood and fluid.[2] Blot the tissue dry with a lint-free wipe and record the wet weight.[2]

  • Freezing: For frozen samples, ensure they are stored at -80°C to maintain analyte stability.[3] For fresh samples, snap-freeze in liquid nitrogen to halt metabolic activity.[3]

  • Homogenization:

    • Mortar and Pestle: Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder.

    • Bead Beater: Place the weighed tissue in a tube with homogenization beads and an appropriate volume of ice-cold homogenization buffer (e.g., 1:3 w/v). Homogenize according to the instrument's instructions.

  • Protein Precipitation: To the tissue homogenate, add 3 volumes of ice-cold methanol or acetonitrile. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation. Centrifuge at >10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains this compound, and transfer it to a new tube. Avoid disturbing the protein pellet.

  • Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC or LC-MS analysis to concentrate the analyte.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

For complex matrices or low concentrations of this compound, an additional clean-up step using SPE can improve data quality by removing salts and other interfering substances.[4]

Materials:

  • Tissue extract (from Protocol 1)

  • SPE cartridges (e.g., C18 for reversed-phase or a mixed-mode cation exchange for zwitterionic compounds)

  • SPE manifold

  • Conditioning, wash, and elution solvents (to be optimized based on this compound's properties)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing a specific volume of methanol followed by water through it.

  • Sample Loading: Load the tissue extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and polar impurities.[5]

  • Elution: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for analysis.

II. Analytical Methodologies

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for relatively high concentrations of this compound. As opines may lack a strong chromophore, derivatization might be necessary to enhance detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

Mobile Phase (Example):

  • A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient should be optimized to achieve good separation of this compound from other components.

Protocol:

  • Sample Preparation: Prepare the tissue extract as described in the sample preparation section.

  • Derivatization (if necessary): If this compound lacks a suitable chromophore, a pre-column derivatization step with a reagent like o-phthalaldehyde (OPA) or dansyl chloride can be employed to introduce a fluorescent or UV-active tag.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).[6]

    • Set the flow rate (e.g., 1.0 mL/min).[6]

    • Set the detection wavelength based on the absorbance maximum of this compound or its derivative.[6]

    • Inject the prepared sample.

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for quantifying low levels of this compound in complex biological samples.[7][8]

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).[7]

Mobile Phase (Example):

  • Solvent A: Water with 0.1% formic acid.[7]

  • Solvent B: Acetonitrile with 0.1% formic acid.[7]

  • A gradient elution should be optimized for this compound.

Protocol:

  • Sample Preparation: Prepare the tissue extract as previously described.

  • LC-MS/MS Analysis:

    • Chromatography: Perform chromatographic separation using an optimized gradient.

    • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode and Multiple Reaction Monitoring (MRM) mode.[7]

      • The precursor ion will be the protonated molecular ion of this compound ([M+H]+).

      • Product ions for quantification and confirmation will be determined by infusing a standard solution of this compound and performing a product ion scan.

  • Quantification: Prepare a calibration curve using this compound standards spiked into a blank tissue matrix to account for matrix effects.[9] An internal standard (ideally, a stable isotope-labeled version of this compound) should be used to improve accuracy and precision.

Quantitative Data Summary

The following tables should be populated with data obtained during method validation.

Table 1: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%
SpecificityNo interfering peaks

Table 2: LC-MS/MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)> 0.995
Lower Limit of Quantification (LLOQ)S/N > 10
Precision (Intra- and Inter-day, %RSD)< 15% (<20% at LLOQ)
Accuracy (%Bias)± 15% (± 20% at LLOQ)
Matrix Effect85-115%
RecoveryConsistent and reproducible

Signaling Pathway and Logical Relationships

While the specific signaling pathways involving this compound are not fully elucidated, its role as an opine suggests involvement in anaerobic metabolism.

Opine Metabolism Pyruvate Pyruvate Octopine_DH Octopine Dehydrogenase Pyruvate->Octopine_DH Arginine Arginine Arginine->Octopine_DH NADH NADH NADH->Octopine_DH NAD NAD+ Octopine_DH->NAD L_Allooctopine This compound Octopine_DH->L_Allooctopine

Caption: Reductive condensation leading to this compound formation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in tissue samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the tissue matrix. For accurate and reliable results, thorough method development and validation are essential. These methodologies will aid researchers in elucidating the physiological and pathological roles of this compound.

References

L-Allooctopine: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a naturally occurring opine, is a competitive inhibitor of D-octopine dehydrogenase. This document provides detailed application notes and experimental protocols for the laboratory use of this compound, focusing on its enzymatic inhibition properties and its potential role in plant tissue culture. Commercial sources for this compound are readily available for research purposes.

Commercial Suppliers

This compound is available from several commercial suppliers for laboratory use. Researchers can obtain this compound from the following vendors:

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Santa Cruz Biotechnology63358-47-4C₉H₁₈N₄O₄246.46For Research Use Only.[1]
Parchem63358-47-4C₉H₁₈N₄O₄246.26Specialty Chemical.[2]
MedChemExpress63358-47-4C₉H₁₈N₄O₄246.46Competitive inhibitor of D-octopine.[3]
CymitQuimica63358-47-4C₉H₁₈N₄O₄246.46Hygroscopic. Inhibits callus proliferation in apple.[4]

Application 1: Competitive Inhibition of Octopine Dehydrogenase

This compound functions as a competitive inhibitor of D-octopine dehydrogenase (ODH), an enzyme found in some marine invertebrates and crown gall tumors of plants.[3][4] This inhibitory activity can be leveraged to study the kinetics and mechanism of ODH and to investigate its physiological roles.

Experimental Protocol: Octopine Dehydrogenase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for ODH.[5]

Objective: To determine the inhibitory effect of this compound on the activity of octopine dehydrogenase by monitoring the oxidation of NADH.

Materials:

  • This compound

  • Octopine Dehydrogenase (ODH) enzyme solution (e.g., from Pecten maximus)

  • D-Octopine (substrate)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium phosphate buffer (150 mM, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water. The concentration should be determined based on the expected inhibitory potency.

    • Prepare a stock solution of D-Octopine in sodium phosphate buffer.

    • Prepare a fresh solution of NADH in cold sodium phosphate buffer.

    • Dilute the ODH enzyme solution in cold sodium phosphate buffer to a suitable concentration (e.g., 0.25 - 0.50 units/ml).[5]

  • Assay Setup:

    • Set up a series of reactions in cuvettes, each with a final volume of 1.0 mL.

    • Each reaction should contain:

      • Sodium phosphate buffer (to final volume)

      • D-Octopine (at a concentration around its Km value)

      • NADH (to a final concentration of ~0.15 mM)

      • Varying concentrations of this compound.

      • A control reaction with no this compound.

  • Kinetic Measurement:

    • Equilibrate the cuvettes to 25°C.

    • Initiate the reaction by adding the ODH enzyme solution.

    • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate (D-Octopine) concentrations and create a Lineweaver-Burk or Dixon plot.

Expected Results: As a competitive inhibitor, this compound is expected to increase the apparent Km of octopine dehydrogenase for its substrate without affecting the Vmax.

Experimental Workflow: ODH Inhibition Assay```dot

ODH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Stock Solutions (this compound, D-Octopine, NADH, Buffer) Setup Set up Reactions (Buffer, Substrate, NADH, Inhibitor) Reagents->Setup Enzyme Prepare ODH Enzyme Solution Initiate Initiate with ODH Enzyme->Initiate Equilibrate Equilibrate to 25°C Setup->Equilibrate Equilibrate->Initiate Measure Measure A340nm Decrease Initiate->Measure Calculate Calculate Initial Velocities (V₀) Measure->Calculate Plot Plot V₀ vs. [Inhibitor] Calculate->Plot Determine Determine IC₅₀ and Ki Plot->Determine

Caption: Workflow for assessing the impact of this compound on apple callus proliferation.

Signaling Pathway Context: Opine-Mediated Signaling in Agrobacterium-Plant Interactions

While the direct signaling pathways of this compound in plant cells are not well-elucidated, its structural similarity to octopine places it in the context of opine-mediated signaling, particularly in the interaction between Agrobacterium tumefaciens and host plants. Opines, produced by transformed plant cells, can act as signaling molecules that are recognized by the bacteria, leading to the activation of genes for opine catabolism and Ti plasmid conjugation. [2]This creates a feedback loop that benefits the bacterial population. The introduction of this compound could potentially interfere with this signaling process.

Opine_Signaling cluster_plant Plant Cell cluster_agrobacterium Agrobacterium T_DNA T-DNA Integration Opine_Synthase Opine Synthase Expression T_DNA->Opine_Synthase leads to Octopine Octopine Production Opine_Synthase->Octopine results in OccR OccR Receptor Octopine->OccR activates Opine_Catabolism Opine Catabolism Genes OccR->Opine_Catabolism induces Ti_Plasmid_Conj Ti Plasmid Conjugation OccR->Ti_Plasmid_Conj induces L_Allooctopine This compound (Potential Antagonist) L_Allooctopine->OccR may inhibit

Caption: Putative role of this compound in the context of opine signaling between plants and Agrobacterium.

References

Troubleshooting & Optimization

Technical Support Center: L-Allooctopine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of L-Allooctopine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is through the reductive condensation (a type of reductive amination) of L-arginine and pyruvic acid. This reaction involves the initial formation of an imine intermediate between the alpha-amino group of L-arginine and the ketone of pyruvic acid, which is then subsequently reduced to form the secondary amine of this compound.

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: To maximize the yield, it is crucial to control the following parameters:

  • pH: The reaction is pH-sensitive. The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6).

  • Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the imine in the presence of the pyruvate is preferred.

  • Stoichiometry: The ratio of reactants can be adjusted. Using a slight excess of pyruvic acid may drive the reaction towards the product, but it can also lead to purification challenges.

  • Temperature: The reaction is typically performed at room temperature. Elevated temperatures may lead to degradation of reactants or products.

  • Concentration: The concentration of reactants can influence the reaction rate.

Q3: How can I purify this compound from the reaction mixture?

A3: this compound is a polar, zwitterionic molecule. Ion-exchange chromatography is a highly effective method for purification.[1] A strong cation exchange resin can be used to bind this compound, which can then be eluted with a salt gradient or a change in pH. Recrystallization from aqueous ethanol has also been reported for the purification of the related compound, octopine.[1]

Q4: How can I confirm the successful synthesis of this compound?

A4: The successful synthesis and purity of this compound can be confirmed using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to determine its structure and molecular weight. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Suboptimal pH: If the pH is too low, the amine group of L-arginine will be protonated, making it non-nucleophilic. If the pH is too high, the formation of the imine intermediate is not favored.Adjust the reaction pH to a range of 4-6 using a suitable buffer (e.g., acetate buffer).
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may be degrading the starting materials.Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are known to be effective for reductive aminations.[2]
Reactant Degradation: L-arginine or pyruvic acid may degrade under the reaction conditions.Ensure the reaction is run at a controlled temperature (e.g., room temperature) and for an appropriate duration. Monitor the reaction progress by TLC or LC-MS.
Formation of Side Products Reduction of Pyruvic Acid: A strong reducing agent like sodium borohydride (NaBH₄) can reduce pyruvic acid to lactic acid.Use a milder reducing agent that is selective for the imine, such as NaBH₃CN or NaBH(OAc)₃.[2]
Formation of Di-alkylated Product: Although less likely with a secondary amine product, over-reaction is a possibility.Control the stoichiometry of the reactants carefully. A stepwise addition of the reducing agent may also help.
Decarboxylation: Pyruvic acid can be prone to decarboxylation under certain conditions.Maintain a controlled temperature and pH to minimize this side reaction.
Difficulty in Purification Co-elution with Starting Materials: L-arginine and this compound have similar polarities, which can make chromatographic separation challenging.Optimize the ion-exchange chromatography conditions, such as the pH and the salt gradient for elution. A shallower gradient may improve separation.
Presence of Salts: The reaction and purification steps can introduce a high concentration of salts into the final product.Use a desalting step, such as dialysis or size-exclusion chromatography, after ion-exchange chromatography.

Experimental Protocols

Detailed Methodology for this compound Synthesis via Reductive Amination

This protocol is a representative method based on established principles of reductive amination for the synthesis of octopine analogues.[1]

Materials:

  • L-Arginine

  • Pyruvic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Dowex 50W-X8 cation exchange resin

  • Ammonia solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-arginine (1 equivalent) in a mixture of methanol and water.

  • pH Adjustment: Adjust the pH of the solution to approximately 5.0 by the dropwise addition of glacial acetic acid.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents).

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of acetic acid until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification by Ion-Exchange Chromatography:

    • Load the aqueous solution onto a column packed with Dowex 50W-X8 cation exchange resin (H⁺ form).

    • Wash the column with deionized water to remove unreacted pyruvic acid and other neutral or anionic impurities.

    • Elute the bound this compound and any unreacted L-arginine using a gradient of aqueous ammonia solution (e.g., 0.1 M to 2 M).

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.

  • Final Product Isolation: Combine the pure fractions and remove the solvent and ammonia under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Influence of Key Parameters on this compound Synthesis Yield (Qualitative)

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2Rationale
Reducing Agent NaBH₄Lower YieldNaBH₃CN / NaBH(OAc)₃Higher YieldNaBH₄ can reduce the starting pyruvate, leading to a side product (lactic acid). NaBH₃CN and NaBH(OAc)₃ are more selective for the imine intermediate.[2]
pH pH < 4Low YieldpH 4-6Optimal YieldAt low pH, the amine is protonated and non-nucleophilic. In the optimal range, imine formation is favored.
Stoichiometry (Pyruvate:Arginine) 1:1Moderate Yield>1:1 (slight excess)Higher YieldLe Chatelier's principle; an excess of one reactant drives the equilibrium towards the product. However, a large excess can complicate purification.
Temperature > 40 °CLower YieldRoom TemperatureOptimal YieldHigher temperatures can lead to the degradation of reactants and the product.

Visualizations

L_Allooctopine_Synthesis_Pathway cluster_reactants Reactants L_Arginine L-Arginine Imine Schiff Base (Imine Intermediate) L_Arginine->Imine + H₂O Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Imine L_Allooctopine This compound Imine->L_Allooctopine Reduction (e.g., NaBH₃CN)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_pH Is pH between 4-6? Start->Check_pH Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH No Check_Reducing_Agent Is a selective reducing agent (NaBH₃CN or NaBH(OAc)₃) being used? Check_pH->Check_Reducing_Agent Yes Adjust_pH->Check_Reducing_Agent Change_Reducing_Agent Switch to a selective reducing agent Check_Reducing_Agent->Change_Reducing_Agent No Check_Stoichiometry Is there a slight excess of pyruvic acid? Check_Reducing_Agent->Check_Stoichiometry Yes Change_Reducing_Agent->Check_Stoichiometry Adjust_Stoichiometry Optimize reactant ratio Check_Stoichiometry->Adjust_Stoichiometry No Monitor_Reaction Monitor reaction for reactant degradation Check_Stoichiometry->Monitor_Reaction Yes Adjust_Stoichiometry->Monitor_Reaction Success Yield Improved Monitor_Reaction->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

L-Allooctopine Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of L-Allooctopine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As a derivative of L-arginine, the guanidinium group is a potential site for hydrolysis. This compound is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can impact its stability in solid form and in solution.

Q2: What is the recommended pH range for storing this compound solutions to ensure maximum stability?

Q3: How should this compound be stored to prevent degradation?

A3: For solid this compound, it is recommended to store it at 2-8°C in a tightly sealed container to protect it from moisture due to its hygroscopic nature. Solutions of this compound should ideally be prepared fresh. If short-term storage is necessary, it is advisable to store them at 2-8°C, protected from light, and within the optimal pH range of 5-7. For long-term storage, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be minimized.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, which contains an L-arginine moiety, the primary degradation pathway is likely to be the hydrolysis of the guanidinium group to form urea and an ornithine derivative.[1][3] Oxidation of the molecule is another potential degradation route. The secondary amine linkage between the L-arginine and L-alanine components is generally considered stable under mild acidic and basic conditions.

Q5: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful and commonly used technique for stability studies of pharmaceutical compounds like this compound.[4][5][6][7] This method allows for the separation and quantification of the parent compound and its degradation products, as well as their identification based on mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guides

Problem: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Steps
Inappropriate pH 1. Measure the pH of your this compound solution. 2. Adjust the pH to the recommended range of 5-7 using a suitable buffer system. 3. Prepare fresh solutions in a buffered medium to maintain a stable pH.
High Temperature 1. Ensure that stock solutions and experimental samples are stored at the recommended temperature of 2-8°C for short-term storage or frozen for long-term storage. 2. Avoid exposing solutions to elevated temperatures during experimental procedures unless required by the protocol.
Light Exposure 1. Store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light. 2. Minimize exposure to ambient light during sample preparation and analysis.
Oxidation 1. Prepare solutions using deoxygenated solvents. 2. Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon. 3. Avoid sources of oxidative stress and the inclusion of known oxidizing agents in the formulation.
Microbial Contamination 1. Use sterile solvents and containers for solution preparation. 2. Filter-sterilize the solution using a 0.22 µm filter if appropriate for your application. 3. For long-term storage, consider adding a suitable antimicrobial preservative if it does not interfere with your experiments.
Problem: Handling Hygroscopic this compound Powder
Potential Cause Troubleshooting Steps
Moisture Absorption 1. Handle solid this compound in a low-humidity environment, such as a glove box or a desiccator. 2. Allow the container to equilibrate to room temperature before opening to prevent condensation. 3. Tightly reseal the container immediately after use.
Inaccurate Weighing 1. Weigh the required amount of this compound quickly to minimize exposure to atmospheric moisture. 2. Use a calibrated analytical balance in a draft-free environment.
Clumping of Powder 1. If clumping occurs, gently break up the clumps with a clean, dry spatula before weighing. 2. Store the compound with a desiccant to minimize moisture absorption.

Quantitative Data Summary

The following tables provide an illustrative summary of this compound stability under various conditions. This data is hypothetical and should be determined experimentally for your specific formulation and storage conditions.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% this compound Remaining after 24 hours% this compound Remaining after 7 days
3.095%80%
5.0>99%98%
7.0>99%97%
9.092%75%

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.0

Temperature% this compound Remaining after 24 hours% this compound Remaining after 7 days
4°C>99%>99%
25°C>99%97%
40°C97%85%
60°C88%65%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound, in line with ICH guidelines.[8][9][10]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water or a suitable buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis:

    • Analyze the stressed samples and a control sample (stored at 2-8°C, protected from light) at appropriate time points using a validated stability-indicating LC-MS method.

    • Quantify the remaining this compound and identify and characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress lcms LC-MS Analysis acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms data Data Interpretation (Quantification & Identification) lcms->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway L_Allooctopine This compound Hydrolysis Hydrolysis (Acid or Base) L_Allooctopine->Hydrolysis Oxidation Oxidation (e.g., H2O2) L_Allooctopine->Oxidation Deg_Product_1 Ornithine Derivative + Urea Hydrolysis->Deg_Product_1 Deg_Product_2 Oxidized this compound Derivatives Oxidation->Deg_Product_2

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: Overcoming Challenges in L-Allooctopine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Allooctopine purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a naturally occurring opine, an unusual amino acid derivative found in some marine invertebrates. Its purification can be challenging due to its structural similarity to other opines and endogenous amino acids, which can lead to co-elution. Furthermore, as a small, polar molecule, it requires specific chromatographic conditions to achieve high purity. The presence of isomers can also complicate purification, as they have very similar physical and chemical properties, making them difficult to separate using standard chromatographic techniques.[1][2][3][4]

Q2: What are the primary methods for this compound purification?

The primary methods for this compound purification are ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8] IEC separates molecules based on their net charge, which is effective for isolating the charged this compound molecule from neutral or oppositely charged contaminants.[9][10] RP-HPLC separates molecules based on their hydrophobicity and is a high-resolution technique suitable for achieving high purity.[5][6][7]

Q3: How can I prepare a biological sample for this compound purification?

For biological tissues, such as those from marine invertebrates, a typical sample preparation involves homogenization in a suitable buffer, followed by centrifugation to remove cellular debris.[11][12] A protein precipitation step, for example with cold acetone, may be necessary to remove larger protein contaminants.[12] The resulting supernatant can then be filtered through a 0.22 or 0.45 µm filter before loading onto a chromatography column.[13] For complex samples, solid-phase extraction (SPE) may be used as a cleanup step to remove interfering substances.[14]

Q4: What are the optimal storage conditions for this compound during and after purification?

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield of this compound

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low yield can arise from several factors throughout the purification process. A systematic approach to identifying the bottleneck is crucial.

Troubleshooting Low Yield

Potential Cause Troubleshooting Steps
Inefficient Extraction - Ensure complete homogenization of the tissue. - Optimize the extraction buffer composition and volume relative to the tissue weight. - Consider multiple extraction steps to maximize recovery from the tissue homogenate.
Sample Loss During Preparation - Minimize the number of transfer steps. - Ensure proper filter selection to avoid adsorption of this compound to the filter membrane. - If using SPE, ensure the elution solvent is appropriate to fully recover the compound.
Poor Binding to Chromatography Column - Ion-Exchange: Ensure the pH of your sample and binding buffer is appropriate for this compound to carry the correct charge for binding to the resin. The starting buffer pH should be at least one pH unit above or below the isoelectric point (pI) of this compound.[10] - Reversed-Phase: The sample may be too polar to bind effectively. Consider using a more polar stationary phase or adjusting the mobile phase composition.
Premature Elution - Ion-Exchange: The ionic strength of the loading buffer may be too high, preventing binding. Desalt the sample before loading. - Reversed-Phase: The initial mobile phase may be too non-polar, causing the this compound to elute in the flow-through. Start with a more polar mobile phase.
Incomplete Elution - Ion-Exchange: The salt concentration or pH change in the elution buffer may be insufficient to displace the this compound from the resin. Increase the salt gradient or the magnitude of the pH shift. - Reversed-Phase: The final concentration of the organic solvent in the mobile phase may not be high enough to elute the compound. Increase the percentage of the organic solvent at the end of the gradient.
Degradation of this compound - Assess the stability of this compound at the pH and temperature used during purification.[16] Perform purification steps at a lower temperature (e.g., 4°C) if degradation is suspected.
Issue 2: Poor Peak Shape in HPLC (Peak Tailing)

Question: I am observing significant peak tailing during the RP-HPLC purification of this compound. What could be the cause and how can I improve the peak shape?

Answer: Peak tailing is a common issue in HPLC and can negatively impact resolution and quantitation. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting HPLC Peak Tailing

Potential Cause Troubleshooting Steps
Secondary Interactions with Residual Silanols - Lower Mobile Phase pH: this compound has basic functional groups (amines) that can interact with acidic silanol groups on the silica-based stationary phase. Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing these secondary interactions.[13][17] - Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups have been chemically inactivated.[13]
Column Overload - The concentration of the injected sample may be too high, saturating the stationary phase. Dilute the sample or reduce the injection volume and re-run the analysis.[18]
Column Bed Deformation or Contamination - A void at the column inlet or a blocked frit can distort the flow path, leading to peak tailing.[13][18] Try back-flushing the column. If the problem persists, the column may need to be replaced.[18] - Use a guard column to protect the analytical column from contaminants.
Inappropriate Mobile Phase Composition - Ensure the mobile phase components are fully miscible and properly degassed. - The elution strength of the mobile phase may be too weak. Optimize the gradient or isocratic conditions.[19]
Sample Solvent Effects - If the sample is dissolved in a solvent much stronger (less polar in RP-HPLC) than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[19]

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for this compound Enrichment

This protocol describes a general procedure for the initial enrichment of this compound from a prepared biological extract using cation-exchange chromatography.

  • Column Preparation:

    • Select a strong cation-exchange column.

    • Equilibrate the column with at least 5-10 column volumes of a low ionic strength binding buffer (e.g., 20 mM MES, pH 6.0). Ensure the pH is at least one unit below the pI of this compound to ensure a net positive charge.[10]

  • Sample Loading:

    • Adjust the pH and ionic strength of the sample to match the binding buffer.

    • Load the filtered sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Washing:

    • Wash the column with 5-10 column volumes of the binding buffer to remove unbound and weakly bound contaminants.

  • Elution:

    • Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the binding buffer) over 10-20 column volumes. Alternatively, a step gradient of increasing salt concentration can be used.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.[20][21][22][23][24]

    • Analyze the fractions for the presence of this compound using a suitable analytical method, such as RP-HPLC.

Protocol 2: Reversed-Phase HPLC for High-Purity this compound

This protocol provides a starting point for the high-resolution purification of this compound using RP-HPLC.

  • HPLC System Preparation:

    • Use a C18 column suitable for polar compounds.

    • Prepare the mobile phases. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Thoroughly degas the mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (for the peptide bond)

    • Injection Volume: 10-50 µL

    • Gradient:

      • 0-5 min: 0% B

      • 5-25 min: 0-30% B (linear gradient)

      • 25-30 min: 30% B

      • 30-32 min: 30-0% B (return to initial conditions)

      • 32-40 min: 0% B (re-equilibration)

  • Sample Injection and Data Acquisition:

    • Inject the this compound-containing sample (from IEC or a prepared extract).

    • Acquire the chromatogram and identify the peak corresponding to this compound based on retention time compared to a standard, if available.

  • Fraction Collection:

    • Collect the peak corresponding to this compound using an automated fraction collector or by manual collection.[20][21][22][23][24]

  • Post-Purification Processing:

    • Pool the fractions containing pure this compound.

    • Remove the organic solvent and acid modifier by evaporation or lyophilization.

Quantitative Data Summary

The following tables provide illustrative data based on typical performance characteristics for the purification of small molecules like this compound. Actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Performance of Ion-Exchange Chromatography for this compound Enrichment

Parameter Expected Range Notes
Binding Capacity 5-20 mg/mL resinDependent on the specific IEC resin used.
Recovery 70-90%Can be lower due to incomplete binding or elution.
Purity after IEC 40-70%Effective for initial enrichment but may not resolve closely related compounds.

Table 2: Illustrative Performance of RP-HPLC for this compound Polishing

Parameter Expected Range Notes
Resolution (Rs) > 1.5Between this compound and closely eluting impurities.
Recovery 80-95%Higher recovery is generally achievable with optimized conditions.
Final Purity > 95%Dependent on the resolution from co-eluting compounds.
Tailing Factor 1.0 - 1.5A value close to 1 indicates a symmetrical peak.[19]

Visualizations

L_Allooctopine_Purification_Workflow cluster_start Sample Preparation cluster_enrichment Enrichment Step cluster_polishing Polishing Step cluster_final Final Product start Biological Tissue (e.g., Marine Invertebrate) homogenization Homogenization start->homogenization centrifugation Centrifugation homogenization->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration iec Ion-Exchange Chromatography (IEC) filtration->iec Load Sample hplc Reversed-Phase HPLC (RP-HPLC) iec->hplc Load Enriched Fractions analysis Purity Analysis (e.g., LC-MS) hplc->analysis Collect Pure Fractions storage Storage (-80°C or Lyophilized) analysis->storage

Caption: Workflow for this compound Purification.

HPLC_Troubleshooting_Logic cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Mobile Phase & Column Checks cluster_solution2 Solutions start Poor HPLC Peak Shape (Tailing) check_overload Is sample concentration too high? start->check_overload check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No sol_dilute Dilute sample or reduce injection volume check_overload->sol_dilute Yes sol_solvent Dissolve sample in mobile phase check_solvent->sol_solvent Yes check_ph Are there secondary interactions with silanols? check_solvent->check_ph No check_column Is the column old or contaminated? check_ph->check_column No sol_ph Lower mobile phase pH (e.g., add 0.1% formic acid) check_ph->sol_ph Yes sol_column Use end-capped column or replace column check_column->sol_column Yes

Caption: Troubleshooting Peak Tailing in HPLC.

References

Technical Support Center: L-Allooctopine Detection by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of L-Allooctopine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a naturally occurring amino acid derivative found in various marine invertebrates. Its detection and quantification are crucial for understanding its physiological roles, potential as a biomarker, and for applications in pharmacology and drug development.

Q2: Can this compound be detected directly by UV-HPLC?

A2: Direct UV detection of this compound can be challenging due to its weak chromophore.[1] Detection at low UV wavelengths (e.g., 195-210 nm) is possible but may suffer from low sensitivity and interference from other compounds in the sample matrix. For improved sensitivity and specificity, pre-column derivatization is highly recommended.

Q3: What are the most common derivatization reagents for analyzing amino acid derivatives like this compound?

A3: Common derivatization reagents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[1][2][3][4][5] OPA reacts with primary amines to form fluorescent derivatives, while FMOC reacts with both primary and secondary amines.[1][2][3] The combination of OPA and FMOC allows for the comprehensive analysis of all amino acids.[1][3]

Q4: What type of HPLC column is best suited for this compound analysis?

A4: A reversed-phase C18 column is a common and suitable choice for the separation of derivatized this compound. For underivatized, polar, basic compounds like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as one with a diamond hydride stationary phase, can also be effective.[6] Mixed-mode columns that offer both reversed-phase and cation-exchange mechanisms can also be beneficial for retaining and separating guanidino compounds.[7]

Q5: How does mobile phase pH affect the analysis of this compound?

A5: Mobile phase pH is a critical parameter for the analysis of ionizable compounds like this compound.[8][9][10][11] For reversed-phase chromatography of this basic compound, operating at a low pH (e.g., 2.5-4) can suppress the ionization of residual silanol groups on the silica-based column, which helps to minimize peak tailing.[8][12][13] Conversely, at a higher pH, this compound will be less protonated, which can increase its retention on a reversed-phase column but may require a column stable at high pH.[9][10] It is generally recommended to work at a pH that is at least one to two units away from the analyte's pKa to ensure a consistent ionization state.[8][11]

HPLC Parameters for this compound Detection

Optimizing HPLC parameters is essential for achieving accurate and reproducible results. The following tables provide starting parameters for both underivatized and derivatized this compound analysis.

Table 1: HPLC Parameters for Underivatized this compound

ParameterRecommended ConditionNotes
Column Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mmHILIC mode is suitable for polar, basic compounds.[6]
Mobile Phase 50% DI Water / 50% Acetonitrile / 0.1% Formic AcidSimple mobile phase for good retention and peak shape in HILIC.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temp. 25 - 30 °CMaintain a stable temperature for reproducible retention times.
Detection UV at 195 nmLow wavelength detection; may have low sensitivity.[6][7] ELSD is an alternative.[7]
Injection Vol. 1-10 µLAdjust based on sample concentration and sensitivity.

Table 2: HPLC Parameters for OPA/FMOC Derivatized this compound

ParameterRecommended ConditionNotes
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separation of derivatized amino acids.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Low pH to control ionization and improve peak shape.[14]
Mobile Phase B Acetonitrile or MethanolOrganic modifier for gradient elution.
Gradient Start with a low percentage of B, increase to elute derivativesAn example gradient: 0-2 min, 10% B; 2-15 min, 10-60% B; 15-18 min, 60-10% B; 18-25 min, 10% B.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 40 °CHigher temperature can improve peak shape and reduce viscosity.
Detection Fluorescence (FLD)Ex: 340 nm, Em: 450 nm for OPA derivatives. Ex: 265 nm, Em: 310 nm for FMOC derivatives.[2]
Injection Vol. 5 - 20 µLDependent on derivatization efficiency and sample concentration.

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Invertebrate Tissue

This protocol is adapted from methods for extracting polar secondary metabolites from marine invertebrate tissues.[15][16]

  • Sample Preparation: Weigh the frozen tissue sample. For every 1 gram of tissue, add 3 mL of a cold extraction solvent (e.g., 80:20 Methanol:Water).

  • Homogenization: Homogenize the tissue in the extraction solvent using a bead beater or other suitable homogenizer until a uniform slurry is obtained.

  • Protein Precipitation: To precipitate proteins, place the sample tubes in a boiling water bath for 5 minutes or add a protein precipitation solvent like cold acetonitrile, vortex, and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the tissue debris and precipitated proteins.

  • Supernatant Collection: Carefully decant the supernatant, which contains the extracted this compound, into a clean tube.

  • Concentration and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol 2: Pre-Column Derivatization with OPA/FMOC

This automated pre-column derivatization protocol can be programmed into an HPLC autosampler.[1][5]

  • Reagent Preparation:

    • Borate Buffer: 0.4 M, pH 10.2.

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 50 µL of 3-mercaptopropionic acid and 8.95 mL of borate buffer.

    • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.

  • Automated Derivatization Sequence:

    • Draw 5 µL of Borate Buffer.

    • Draw 1 µL of sample.

    • Mix in the needle.

    • Draw 1 µL of OPA reagent.

    • Mix in the needle.

    • Wait for 1 minute for the reaction to complete.

    • Draw 1 µL of FMOC reagent.

    • Mix in the needle.

    • Wait for 2 minutes for the reaction to complete.

    • Inject the derivatized sample onto the HPLC column.

Troubleshooting Guide

Issue: Peak Tailing

  • Question: My this compound peak is tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause 1: Secondary Interactions: As a basic compound, this compound can interact with acidic residual silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[12][17][18]

      • Solution 1a: Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid or phosphoric acid.[12][13] This will suppress the ionization of the silanol groups.

      • Solution 1b: Use a highly end-capped column or a column with a polar-embedded phase to shield the silanol groups.[19]

      • Solution 1c: Add a sacrificial base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.05%). TEA will preferentially interact with the active silanol sites.[13]

    • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[17]

      • Solution 2: Dilute your sample or reduce the injection volume.[17]

    • Cause 3: Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak tailing.[12][17]

      • Solution 3: Replace the column inlet frit or use a guard column to protect the analytical column. If a void is suspected, reversing the column and flushing it may temporarily solve the issue.[12]

Issue: Poor Retention

  • Question: this compound is eluting very early, close to the void volume. How can I increase its retention time?

  • Answer:

    • Cause 1: High Polarity of this compound: In reversed-phase chromatography, highly polar compounds have low affinity for the nonpolar stationary phase.

      • Solution 1a: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

      • Solution 1b: Use a column with a more retentive stationary phase, such as one with a higher carbon load or a phenyl-hexyl phase.

      • Solution 1c: Employ ion-pair chromatography.[20][21] Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent will form a neutral ion pair with the positively charged this compound, increasing its hydrophobicity and retention on a reversed-phase column.

      • Solution 1d: Switch to HILIC mode, which is specifically designed for the retention of polar compounds.[6]

Issue: Baseline Drift or Noise

  • Question: I'm observing a drifting or noisy baseline in my chromatogram. What could be the problem?

  • Answer:

    • Cause 1: Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can cause baseline issues.

      • Solution 1: Prepare fresh mobile phase daily, filter it through a 0.22 µm filter, and degas it properly.

    • Cause 2: Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline.

      • Solution 2: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) for an extended period.

    • Cause 3: Detector Lamp Issue: An aging detector lamp can lead to increased noise.

      • Solution 3: Check the lamp's energy output and replace it if necessary.

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Tissue Marine Invertebrate Tissue Homogenate Homogenization in Methanol/Water Tissue->Homogenate Centrifuge Centrifugation Homogenate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry and Reconstitute Supernatant->Dry_Reconstitute Filter Filter (0.22 µm) Dry_Reconstitute->Filter Derivatization Pre-Column Derivatization (OPA/FMOC) Filter->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data Troubleshooting_Tree Start Peak Tailing Observed? Cause1 Secondary Interactions with Silanols Start->Cause1 Yes Cause2 Column Overload Start->Cause2 Yes Cause3 Column Bed Deformation Start->Cause3 Yes Sol1a Lower Mobile Phase pH (2.5-3.0) Cause1->Sol1a Sol1b Use End-capped or Polar-Embedded Column Cause1->Sol1b Sol1c Add Sacrificial Base (e.g., TEA) Cause1->Sol1c End Problem Resolved Sol1a->End Sol1b->End Sol1c->End Sol2 Dilute Sample or Reduce Injection Volume Cause2->Sol2 Sol2->End Sol3 Replace Frit / Use Guard Column Cause3->Sol3 Sol3->End

References

Technical Support Center: L-Allooctopine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Allooctopine quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound?

A1: The two primary methods for quantifying this compound are enzymatic assays and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

  • Enzymatic assays typically utilize the enzyme octopine dehydrogenase (ODH) in its reverse reaction. In the presence of NAD+, ODH catalyzes the oxidation of this compound to L-arginine and pyruvate. The resulting increase in NADH is measured spectrophotometrically at 340 nm and is proportional to the this compound concentration.

  • HPLC methods , particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offer high sensitivity and selectivity. These methods separate this compound from other components in the sample matrix before detection and quantification. Pre-column derivatization may be used to enhance detection by UV or fluorescence detectors.

Q2: How do I choose between an enzymatic assay and an HPLC method?

A2: The choice of method depends on several factors, including the required sensitivity, specificity, sample throughput, and available equipment. The following table summarizes the key performance characteristics of each method:

FeatureEnzymatic AssayHPLC-MS/MS
Specificity High for octopine isomers, but may have cross-reactivity with other opines.Very high, can distinguish between different isomers and isobars.
Sensitivity Moderate, with a limit of detection typically in the low micromolar range.High, with a limit of detection often in the nanomolar or even picomolar range.
Throughput Can be adapted for high-throughput screening in a microplate format.Generally lower throughput due to serial sample injection, but autosamplers allow for unattended runs.
Cost Relatively low cost, requiring a standard spectrophotometer or plate reader.Higher initial instrument cost and ongoing maintenance expenses.
Sample Matrix Can be susceptible to interference from compounds in complex biological samples.[1]Less susceptible to matrix effects, especially with appropriate sample cleanup.

Q3: What is the metabolic role of this compound?

A3: this compound is an opine, which is a derivative of amino acids. In many marine invertebrates, such as mollusks, this compound is involved in anaerobic metabolism. During periods of high energy demand and low oxygen, such as intense muscle activity, the enzyme octopine dehydrogenase catalyzes the reductive condensation of L-arginine and pyruvate to form this compound. This reaction regenerates NAD+ from NADH, which is essential for glycolysis to continue producing ATP.

Troubleshooting Guides

Enzymatic Assay Troubleshooting

Issue 1: No or low signal (low NADH production)

Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure octopine dehydrogenase has been stored correctly (typically at -20°C or below).- Prepare fresh enzyme solution for each experiment.- Run a positive control with a known concentration of this compound standard.
Incorrect Buffer pH - The reverse reaction of octopine dehydrogenase is optimal at a pH around 9.0-9.6. Prepare fresh buffer and verify the pH.
Sub-optimal NAD+ Concentration - Ensure the final concentration of NAD+ in the reaction is sufficient (typically 1-2 mM).
Presence of Inhibitors - High concentrations of L-arginine or pyruvate (the reaction products) can cause product inhibition. Ensure your sample is sufficiently diluted.- Other compounds in the sample matrix may inhibit the enzyme. Perform a spike and recovery experiment to assess for inhibition.
Degraded this compound - this compound in biological samples may be subject to degradation. Process samples quickly and store them at -80°C.

Issue 2: High background signal or drifting baseline

Possible Cause Troubleshooting Step
Contaminated Reagents - Use high-purity water and reagents.- Prepare fresh buffers and solutions.
Presence of Other Dehydrogenases - The sample may contain other dehydrogenases that can reduce NAD+ in the presence of their respective substrates. Include a blank reaction for each sample that contains all reagents except this compound to measure and subtract this background activity.
Non-enzymatic Reduction of NAD+ - Some compounds, such as thiols, can reduce NAD+ non-enzymatically. This can be assessed with a no-enzyme control.
HPLC and HPLC-MS/MS Troubleshooting

Issue 1: Poor peak shape (tailing, fronting, or splitting)

Possible Cause Troubleshooting Step
Column Contamination - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase - Ensure the mobile phase pH is appropriate for the analyte and column.- Degas the mobile phase to remove dissolved air.
Sample Overload - Dilute the sample or inject a smaller volume.
Column Degradation - The column may be nearing the end of its lifespan. Replace the column.

Issue 2: Low sensitivity or no peak detected

Possible Cause Troubleshooting Step
Suboptimal MS Parameters - Optimize the ionization source parameters (e.g., capillary voltage, gas flow) and MS/MS transition parameters (collision energy) for this compound.
Matrix Effects (Ion Suppression) - Dilute the sample to reduce the concentration of interfering compounds.- Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction).- Use a stable isotope-labeled internal standard to correct for matrix effects.
Analyte Degradation - Ensure proper storage of samples and standards. This compound may be unstable at room temperature for extended periods.

Issue 3: Inconsistent retention times

Possible Cause Troubleshooting Step
Pump or Solvent Proportioning Issues - Check the HPLC pump for leaks and ensure proper solvent delivery.- Prime the pumps to remove air bubbles.
Changes in Mobile Phase Composition - Prepare fresh mobile phase daily.
Column Temperature Fluctuations - Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Enzymatic Quantification of this compound

This protocol is based on the reverse reaction of octopine dehydrogenase.

Materials:

  • Glycine-NaOH buffer (1 M, pH 9.2)

  • NAD+ solution (50 mM)

  • Octopine dehydrogenase (from Pecten maximus, e.g., Sigma-Aldrich) solution (10 units/mL in buffer)

  • This compound standard solutions (0.1 to 2 mM)

  • Sample extracts

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, add:

    • 150 µL of Glycine-NaOH buffer

    • 10 µL of NAD+ solution

    • 20 µL of sample or standard

  • Incubate: Incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add 10 µL of the octopine dehydrogenase solution to each well.

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction: Determine the initial linear rate of NADH formation (ΔA340/min).

  • Generate a standard curve: Plot the rate of reaction versus the concentration of the this compound standards.

  • Quantify this compound in samples: Use the standard curve to determine the concentration of this compound in the unknown samples.

Protocol 2: HPLC-MS/MS Quantification of this compound

This is a general protocol that should be optimized for your specific instrumentation.

Sample Preparation:

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Deproteinization: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant collection: Collect the supernatant and filter it through a 0.22 µm filter before analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 5 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and a suitable internal standard. These transitions need to be determined by infusing a standard solution of this compound.

Visualizations

L_Allooctopine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_enzymatic Enzymatic Assay cluster_hplc HPLC-MS/MS sample Biological Sample homogenization Homogenization sample->homogenization deproteinization Deproteinization homogenization->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant centrifugation->supernatant reaction_setup Reaction Setup (Buffer, NAD+) supernatant->reaction_setup To Enzymatic Assay injection HPLC Injection supernatant->injection To HPLC-MS/MS add_enzyme Add ODH reaction_setup->add_enzyme measurement Measure A340 add_enzyme->measurement quantification_enz Quantification measurement->quantification_enz separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection quantification_hplc Quantification detection->quantification_hplc

Caption: General workflow for this compound quantification.

L_Allooctopine_Metabolic_Pathway Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH + H+ Glycolysis->NADH ODH Octopine Dehydrogenase Pyruvate->ODH L_Arginine L-Arginine L_Arginine->ODH L_Allooctopine This compound ODH->L_Allooctopine NAD NAD+ ODH->NAD NADH->ODH NAD->Glycolysis

Caption: this compound's role in anaerobic metabolism.

References

L-Allooctopine solubility in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-Allooctopine. Below you will find frequently asked questions regarding its solubility in common laboratory solvents, detailed experimental protocols for solubility determination, and a troubleshooting guide to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: Currently, there is limited publicly available quantitative data on the solubility of this compound in common laboratory solvents. One supplier notes that this compound is slightly soluble in methanol and water, with sonication suggested to aid dissolution. However, specific concentrations and temperatures are not provided. Due to the lack of comprehensive data, it is highly recommended to experimentally determine the solubility of this compound in the specific solvent system and conditions relevant to your research.

Q2: How can I determine the solubility of this compound in my specific solvent?

A2: The recommended method for determining the equilibrium solubility of a compound is the shake-flask method . This involves adding an excess of the solid compound to the solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: I am having trouble dissolving this compound. What can I do?

A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator to provide energy to break apart solid aggregates and enhance dissolution.

  • Gentle Heating: Cautiously warm the solution. Be mindful of the compound's stability at elevated temperatures.

  • pH Adjustment: For aqueous solutions, the solubility of compounds with ionizable groups can be significantly influenced by pH. Experiment with adjusting the pH to see if it improves solubility.

  • Co-solvents: If working with a primarily aqueous system, the addition of a small percentage of a water-miscible organic solvent like ethanol or DMSO can sometimes improve the solubility of hydrophobic compounds.

Q4: Is there any information on the biological signaling pathways involving this compound?

A4: While specific signaling pathways directly modulated by this compound are not well-documented, its close analog, octopine, plays a significant role in the interaction between the plant pathogen Agrobacterium tumefaciens and its host. Octopine, produced by crown gall tumors in plants, is utilized by the bacterium as a nutrient source and acts as a signaling molecule to induce the expression of genes involved in its transport and catabolism. A diagram illustrating this workflow is provided below.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Acetone
Acetonitrile

Experimental Protocols

Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a stir plate at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standards and determine the concentration of this compound in the filtered sample.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

Octopine-Mediated Gene Expression in Agrobacterium tumefaciens

Octopine_Signaling_Workflow cluster_plant Plant Cell cluster_agrobacterium Agrobacterium tumefaciens Plant_Cell Crown Gall Tumor Cell Octopine_Synthase Octopine Synthase (ocs gene) Octopine_Production Octopine Production Octopine_Synthase->Octopine_Production Synthesis Octopine_Uptake Octopine Uptake (occQMPJ genes) Octopine_Production->Octopine_Uptake Extracellular Signal OccR_Regulator OccR Regulator Octopine_Uptake->OccR_Regulator Induces Catabolism Octopine Catabolism Octopine_Uptake->Catabolism Substrate for Occ_Operon Octopine Catabolism Operon (occ) OccR_Regulator->Occ_Operon Activates Transcription

Caption: Workflow of octopine as a signaling molecule between a plant host and Agrobacterium.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate with agitation (24-48h at constant T) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end End: Solubility Determined quantify->end

Caption: A generalized workflow for the experimental determination of solubility.

Technical Support Center: L-Allooctopine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of L-Allooctopine to prevent issues arising from its hygroscopic nature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Caking or Clumping of Powder Absorption of atmospheric moisture.Transfer the product to a desiccator with a fresh desiccant. For future prevention, ensure the container is tightly sealed and stored in a controlled low-humidity environment. Consider aliquoting the compound into smaller, single-use quantities.
Inconsistent Experimental Results Inaccurate weighing due to water absorption; potential degradation of the compound.Always equilibrate the container to room temperature before opening to prevent condensation. Use a moisture balance for accurate determination of dry weight or perform Karl Fischer titration to quantify water content.
Difficulty in Dissolving the Product The presence of excess water can alter the dissolution properties of the compound.Dry the material under vacuum at a mild temperature (if the compound's stability at that temperature is known) before use. Ensure the solvent is anhydrous.
Visible Change in Appearance (e.g., from crystalline to amorphous) Solid-state transition due to moisture absorption.This indicates significant water uptake. The material may not be suitable for all experiments. Characterize the material using techniques like XRPD to understand the solid-state form. Prevent this by strictly following recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is described as hygroscopic, which means it has a strong tendency to attract and absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes like caking and clumping, as well as potential chemical degradation, affecting its stability and the accuracy of experimental results.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and cool place. The use of a desiccator containing a suitable desiccant like silica gel or molecular sieves is highly recommended to maintain a low-humidity environment.[4] For long-term storage, placing the sealed container inside a secondary sealed bag with a desiccant pouch can provide additional protection.[4]

Q3: How can I accurately weigh a hygroscopic compound like this compound?

A3: To ensure accurate weighing, it is crucial to minimize exposure to atmospheric moisture. Handle the powder in a controlled environment with low relative humidity, such as a glovebox.[3] Before opening, always allow the container to warm to ambient temperature to prevent condensation. Weigh the compound as quickly as possible. For applications requiring high precision, the water content of the material should be determined so that the weight can be corrected to reflect the amount of the dry compound.

Q4: What type of desiccant is best for storing this compound?

A4: The choice of desiccant depends on the desired level of dryness. Silica gel is a versatile and common choice for general storage.[1][4] For achieving very low humidity levels, molecular sieves are more effective.[1] It is important to regularly check and replace or regenerate the desiccant to ensure its effectiveness.

Q5: Can I dry this compound if it has absorbed moisture?

A5: If this compound has been exposed to moisture, it may be possible to dry it, but this should be done with caution as heating can potentially degrade the compound. A common method is to use a vacuum oven at a low temperature. The appropriate temperature and duration will depend on the thermal stability of this compound. It is advisable to first test the drying conditions on a small sample and analyze it for any degradation.

Q6: How does moisture affect the stability of this compound?

A6: Absorbed water can act as a plasticizer, potentially leading to changes in the physical form of the powder.[5] Furthermore, water can act as a reactant, potentially causing hydrolysis or other degradation pathways, which would reduce the purity and potency of the compound.[3]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is widely used in the pharmaceutical industry to accurately determine the water content of a substance.[6][7][8]

Objective: To quantify the percentage of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent

  • Anhydrous methanol or other suitable solvent

  • This compound sample

  • Analytical balance

  • Spatula

  • Sealed weighing vials

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, endpoint state.

  • Standardization (for volumetric titration): Accurately weigh a suitable amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.[8] Titrate with the Karl Fischer reagent to the endpoint. The water equivalence factor (F) of the reagent is calculated.[8]

  • Sample Preparation: In a controlled low-humidity environment if possible, accurately weigh a specific amount of the this compound sample into a pre-tared, dry vial.

  • Titration: Quickly transfer the weighed this compound sample into the Karl Fischer titration vessel.

  • Analysis: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The volume of titrant consumed is recorded.

  • Calculation: The percentage of water in the sample is calculated using the following formula:

    % Water (w/w) = (Volume of KF reagent consumed (mL) * F (mg/mL)) / (Weight of sample (mg)) * 100

Protocol 2: Gravimetric Moisture Sorption-Desorption Analysis

This method, often performed using Dynamic Vapor Sorption (DVS), measures how much water a sample absorbs at different relative humidity (RH) levels.[7]

Objective: To characterize the hygroscopic behavior of this compound across a range of humidity conditions.

Materials:

  • Dynamic Vapor Sorption (DVS) instrument or a humidity-controlled chamber with a microbalance.

  • This compound sample.

  • Sample pan for the instrument.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample onto the DVS sample pan.

  • Drying: Start the experiment by drying the sample in the instrument at 0% RH until a stable weight is achieved. This will be the initial dry weight.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, the sample weight is monitored until it stabilizes, indicating that equilibrium has been reached.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing the sample to reach a stable weight at each step.

  • Data Analysis: The change in mass at each RH step is recorded. The data is plotted as the percentage change in mass versus RH. This plot, known as a sorption isotherm, provides a detailed profile of the material's hygroscopicity.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_handling Handling for Use cluster_analysis Quality Control / Troubleshooting storage Store in tightly sealed container with desiccant in a cool, dry place equilibrate Equilibrate container to room temperature before opening storage->equilibrate Retrieval dvs_analysis Conduct DVS analysis for hygroscopicity profile storage->dvs_analysis For characterization weigh Weigh quickly in a low-humidity environment (e.g., glovebox) equilibrate->weigh dissolve Dissolve in anhydrous solvent immediately after weighing weigh->dissolve kf_titration Perform Karl Fischer Titration to determine water content weigh->kf_titration If water content correction is needed troubleshooting_logic Troubleshooting Hygroscopic Effects action_node action_node issue_node issue_node start Inconsistent Experimental Results? check_appearance Is the powder caked or clumpy? start->check_appearance check_weighing Was water content accounted for during weighing? check_appearance->check_weighing No action_store_properly Improve storage: - Use desiccator - Tightly seal container - Aliquot material check_appearance->action_store_properly Yes check_weighing->start Yes, but still inconsistent action_kf Perform Karl Fischer Titration to quantify water content and correct sample weight. check_weighing->action_kf No action_dry Consider drying a small sample under vacuum (verify stability first). action_store_properly->action_dry

References

Minimizing interference in L-Allooctopine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Allooctopine mass spectrometry. The information is presented in a question-and-answer format to directly address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound relevant to mass spectrometry?

A1: Understanding the fundamental properties of this compound is the first step in developing a robust mass spectrometry method. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₈N₄O₄
Average Molecular Weight 246.26 g/mol
Monoisotopic Molecular Weight 246.1328 g/mol

Q2: What are the expected ions of this compound in positive electrospray ionization (ESI+) mode?

A2: In positive ESI mode, this compound is expected to be readily protonated. It is also common for molecules analyzed by ESI-MS to form adducts with sodium and potassium ions present in the sample or mobile phase.

Ion SpeciesPredicted m/zNotes
[M+H]⁺ 247.1401Protonated molecule. This is often the most abundant ion.
[M+Na]⁺ 269.1220Sodium adduct. Often observed with the protonated molecule.
[M+K]⁺ 285.0959Potassium adduct. May be present depending on sample purity and glassware.
[M+2H]²⁺ 124.0737Doubly charged ion. May be observed depending on the ionization conditions.

Q3: What is the predicted MS/MS fragmentation pattern for the [M+H]⁺ ion of this compound?

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Structure
247.1401230.1135NH₃ (17.0266)Loss of ammonia from the guanidinium group.
247.1401202.1345HCOOH (45.0056)Loss of formic acid from the carboxyethyl group.
247.1401174.1195C₂H₅NO₂ (73.0160)Loss of the N-carboxyethyl group.
247.140170.0657C₇H₁₃N₃O₄ (203.0744)Characteristic fragment of arginine corresponding to the C₄H₈N⁺ immonium ion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem 1: No or Weak Signal for this compound

Possible Cause Troubleshooting Step
Suboptimal Ionization This compound is a polar and basic compound. Ensure the mobile phase has an acidic pH (e.g., 0.1% formic acid) to promote protonation in positive ESI mode.
Poor Retention on Reverse-Phase Column Due to its polarity, this compound may have poor retention on standard C18 columns, eluting in the void volume with matrix components. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reverse-phase column.
Sample Degradation Prepare fresh standards and samples. Avoid prolonged storage at room temperature.
Matrix Suppression The sample matrix can suppress the ionization of this compound. Dilute the sample, or use a more effective sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components.
Instrument Contamination Run a blank injection to check for system contamination. If necessary, clean the ion source and transfer optics.

Problem 2: High Background Noise or Unidentified Peaks

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Sample Matrix Interference Complex biological matrices can introduce a multitude of interfering compounds. Optimize the sample cleanup procedure. Techniques like protein precipitation followed by SPE can be effective.
Plasticizers and Other Contaminants Leachates from plastic consumables (e.g., tubes, well plates) can be a source of contamination. Use glass or polypropylene vials and minimize the use of plasticware where possible.
Carryover from Previous Injections Implement a robust needle wash protocol between injections. Injecting a blank after a high-concentration sample can help identify and mitigate carryover.

Problem 3: Inconsistent Retention Time

Possible Cause Troubleshooting Step
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase to avoid changes in composition due to evaporation.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Degradation If retention times consistently shift in one direction, the column may be degrading. Replace the column and guard column.

Problem 4: Suspected Isobaric Interference

Possible Cause Troubleshooting Step
Co-elution of Isomeric or Isobaric Compounds This compound has several isomers (e.g., Octopine, Isooctopine). Other arginine metabolites or unrelated compounds in the matrix could also be isobaric. Optimize the chromatographic separation to resolve these compounds. This may involve changing the column, mobile phase gradient, or temperature.
In-source Fragmentation of a Larger Molecule A larger, co-eluting molecule may fragment in the ion source to produce an ion with the same m/z as this compound. Adjust the source parameters (e.g., cone voltage) to minimize in-source fragmentation.
Confirmation of Interference Analyze a pure standard of this compound to confirm its retention time and fragmentation pattern. Compare this to the sample chromatogram. If possible, obtain standards of suspected interfering compounds to confirm their chromatographic and mass spectrometric behavior.

Experimental Protocols

Protocol 1: Sample Preparation from Marine Invertebrate Tissue

  • Homogenization: Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold 80% methanol.

  • Protein Precipitation: Vortex the homogenate for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Generic LC-MS/MS Parameters for this compound Analysis

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), and gradually decrease to elute polar compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Predicted):

    • Quantifier: 247.1 > 70.1

    • Qualifier: 247.1 > 230.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis tissue Tissue Homogenization protein_precip Protein Precipitation tissue->protein_precip Homogenate centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Drying supernatant->dry reconstitute Reconstitution dry->reconstitute filter Filtration reconstitute->filter lc_separation LC Separation filter->lc_separation Prepared Sample ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis troubleshooting_logic start Problem: No/Weak Signal check_ionization Check Ionization Conditions (e.g., pH) start->check_ionization check_chromatography Check Chromatography (e.g., column, retention) check_ionization->check_chromatography If no improvement solution Signal Improved check_ionization->solution If improved check_sample Check Sample Integrity (e.g., degradation) check_chromatography->check_sample If no improvement check_chromatography->solution If improved check_matrix Investigate Matrix Effects (e.g., dilution, cleanup) check_sample->check_matrix If no improvement check_sample->solution If improved check_instrument Check Instrument Performance (e.g., contamination, calibration) check_matrix->check_instrument If no improvement check_matrix->solution If improved check_instrument->solution If improved

Technical Support Center: Enhancing the Resolution of L-Allooctopine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantiomeric resolution of L-Allooctopine.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its enantiomeric resolution important?

A1: this compound is a derivative of octopine, a compound found in some marine invertebrates. Like many biologically active molecules, it is chiral, meaning it exists as two non-superimposable mirror images called enantiomers. In pharmaceutical and biological research, it is crucial to separate these enantiomers because they can have different pharmacological, toxicological, or metabolic properties.[1][2] Regulatory agencies often require that chiral drugs be administered in their optically pure form to ensure safety and efficacy.[3]

Q2: What are the primary methods for resolving this compound enantiomers?

A2: The main strategies for separating enantiomers, a process known as chiral resolution, include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method that employs a chiral stationary phase (CSP) to interact differently with each enantiomer, causing them to separate.[1][4][5]

  • Capillary Electrophoresis (CE): A versatile technique where a chiral selector is added to the background electrolyte, leading to different migration times for the enantiomers.[6][7]

  • Classical Chemical Resolution: This involves reacting the racemic mixture with a pure chiral resolving agent to form diastereomers.[4][8][9][10] Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization.[11][12][13]

  • Enzymatic Resolution: This method uses enzymes that selectively react with only one enantiomer, allowing for the separation of the reacted and unreacted forms.[4]

Q3: I am not getting any separation of this compound enantiomers on my chiral HPLC column. What should I do first?

A3: If you observe no separation (co-elution), the first step is to ensure your chosen chiral stationary phase (CSP) is appropriate for your molecule. This compound is an amino acid derivative, so polysaccharide-based (cellulose or amylose), protein-based, or crown ether-based CSPs are good starting points.[5][14][15][16] If the column type is appropriate, the next step is to systematically optimize the mobile phase composition, including the type and concentration of the organic modifier and any acidic or basic additives.[14]

Q4: My enantiomeric excess (ee) is consistently low after diastereomeric salt crystallization. What are the likely causes?

A4: Low enantiomeric excess after crystallization can stem from several factors:

  • Incomplete Crystallization: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent, leading to co-crystallization.

  • Racemization: The experimental conditions (e.g., high temperature, strong acid/base) might be causing the this compound or the resolving agent to racemize, reducing the purity of the final product.[14]

  • Purity of Resolving Agent: Ensure the chiral resolving agent itself has high enantiomeric purity.

  • Insufficient Equilibration Time: The crystallization process may not have reached equilibrium.

Consider screening different solvents to maximize the solubility difference and performing multiple recrystallization steps to improve purity.[4]

Troubleshooting Guides

Guide 1: Poor Resolution in Chiral HPLC

This guide addresses common issues such as poor peak shape, low resolution, and inconsistent retention times when using chiral HPLC.

Logical Troubleshooting Workflow for Poor HPLC Resolution

G Start Start: Poor Resolution CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP ScreenCSP Screen different CSPs (e.g., polysaccharide, crown ether) CheckCSP->ScreenCSP No OptimizeMobilePhase Optimize Mobile Phase CheckCSP->OptimizeMobilePhase Yes ScreenCSP->OptimizeMobilePhase CheckAdditives Are additives needed? OptimizeMobilePhase->CheckAdditives AddAcidBase Add 0.1% TFA (for acids) or DEA (for bases) CheckAdditives->AddAcidBase Yes AdjustTemp Optimize Column Temperature (e.g., 15°C to 40°C) CheckAdditives->AdjustTemp No AddAcidBase->AdjustTemp AdjustFlow Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) AdjustTemp->AdjustFlow CheckColumnHealth Check Column Health AdjustFlow->CheckColumnHealth FlushColumn Flush with strong solvent CheckColumnHealth->FlushColumn Contaminated Success Resolution Achieved CheckColumnHealth->Success OK ReplaceColumn Replace Column FlushColumn->ReplaceColumn No Improvement FlushColumn->Success Improved ReplaceColumn->Success

Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.

Troubleshooting Table: HPLC Issues
Problem Potential Cause Recommended Solution Citation
No Resolution / Co-elution Inappropriate Chiral Stationary Phase (CSP).Screen different CSPs (e.g., polysaccharide-based vs. crown ether). Polysaccharide CSPs are versatile but highly dependent on analyte structure.[14]
Sub-optimal mobile phase.Systematically vary the organic modifier (e.g., methanol, ethanol, acetonitrile) and its concentration.[17]
Poor Peak Shape (Tailing/Fronting) Secondary ionic interactions.Add a small amount (0.1%) of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) to suppress analyte ionization.[14]
Low Resolution (Rs < 1.5) High flow rate.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow more time for interaction with the CSP.[14]
Sub-optimal temperature.Evaluate a range of temperatures (e.g., 15°C to 40°C), as temperature affects the thermodynamics of chiral recognition.[14]
Inconsistent Retention Times Column not equilibrated.Ensure the column is flushed with the mobile phase for a sufficient time before injection, especially when changing solvents.[17]
Column contamination or degradation.Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[14]
Guide 2: Challenges in Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful alternative to HPLC, but requires careful optimization of the background electrolyte (BGE) and chiral selector.

Troubleshooting Table: CE Issues
Problem Potential Cause Recommended Solution Citation
No Enantiomeric Separation Incorrect chiral selector (CS).For amino acid derivatives, cyclodextrins (native or charged derivatives) are the most common and effective selectors. Test different types (α, β, γ-CD).[6][18]
Insufficient CS concentration.Increase the concentration of the chiral selector in the background electrolyte (BGE) incrementally.
Poor Resolution or Long Analysis Time Sub-optimal BGE pH.Adjust the pH of the BGE. The charge state of this compound is critical for both migration and interaction with the CS.[18]
Inappropriate organic modifier.Add an organic modifier (e.g., methanol, propanol) to the BGE to alter selectivity and electroosmotic flow.[19]
Irreproducible Migration Times Capillary wall interactions.Ensure proper capillary conditioning between runs. Adsorption of the analyte can alter the electroosmotic flow.
Temperature fluctuations.Use an effective capillary cooling system, as temperature affects viscosity and electrophoretic mobility.[18]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a general strategy for developing a robust chiral HPLC method.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., Lux® Cellulose-1, Chiralpak® AD). These are highly versatile for amino acid derivatives.[14][20]

    • If resolution is poor, consider a macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T) or a crown ether-based column.[16][21]

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol.

    • Polar Organic Mode: Use pure methanol, ethanol, or acetonitrile.[17]

    • Reversed Phase: Use mixtures of water/acetonitrile or water/methanol. Add buffers if this compound requires a specific pH for stability or retention.[17][20]

  • Additive Optimization:

    • Due to the amino and carboxylic acid groups in this compound, peak shape can be an issue.

    • Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to suppress deprotonation of the carboxylic acid.

    • Alternatively, add 0.1% diethylamine (DEA) to reduce interactions from the amino group.[14]

  • Parameter Optimization:

    • Flow Rate: Start at 1.0 mL/min and reduce to 0.5 mL/min if resolution is insufficient.[14]

    • Temperature: Screen temperatures between 20°C and 40°C in 5°C increments.[14]

    • Detection: Use UV detection at a wavelength where this compound has maximum absorbance.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts.[2][11]

Workflow for Classical Resolution

G Start Racemic this compound (R/S Mixture) AddAgent 1. Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) in a suitable solvent Start->AddAgent FormSalts Formation of Diastereomeric Salts (R-R and S-R) AddAgent->FormSalts Crystallize 2. Induce Crystallization (Cooling / Evaporation) FormSalts->Crystallize Filter 3. Filter Crystals (Less Soluble Diastereomer) Crystallize->Filter Crystals Solid: Enriched Diastereomer (e.g., R-R) Filter->Crystals Filtrate Solution: Other Diastereomer (e.g., S-R) Filter->Filtrate Liberate1 4a. Liberate Enantiomer (e.g., Add Base) Crystals->Liberate1 Liberate2 4b. Liberate Enantiomer (e.g., Add Base) Filtrate->Liberate2 Enantiomer1 Pure (R)-Allooctopine Liberate1->Enantiomer1 Enantiomer2 Pure (S)-Allooctopine Liberate2->Enantiomer2

Caption: A generalized experimental workflow for the classical resolution of enantiomers.

Step-by-Step Procedure:
  • Dissolution: Dissolve one equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or water) at an elevated temperature.[14]

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of a pure chiral resolving agent (e.g., (+)-tartaric acid or (R)-mandelic acid) in the same solvent and add it to the this compound solution.[14]

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[14] The filtrate contains the more soluble diastereomer.

  • Liberation of Enantiomer:

    • Dissolve the collected crystals in water.

    • Adjust the pH with a strong acid or base to neutralize the resolving agent and precipitate the desired this compound enantiomer.

    • The same process can be applied to the filtrate to recover the other enantiomer.

  • Purity Analysis: Analyze the enantiomeric purity of the final product using the chiral HPLC or CE method developed previously.

Principles of Chiral Recognition

Successful chromatographic separation depends on the differential interaction between the enantiomers and the chiral stationary phase.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_result Result CSP_Surface Chiral Cavity / Surface R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP_Surface Stronger Interaction (e.g., 3-point interaction) Forms transient RR' complex S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP_Surface Weaker Interaction Forms transient SR' complex Retention S-Enantiomer elutes first R-Enantiomer is retained longer

Caption: Chiral recognition relies on forming transient diastereomeric complexes with different stabilities.

References

Validation & Comparative

Differentiating L-Allooctopine from D-Octopine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of L-allooctopine and D-octopine, two stereoisomers with significant implications in biological research and drug development. We present a detailed analysis of their chemical and physical properties, biological roles, and experimental protocols for their differentiation, supported by relevant data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and distinguish between these two closely related compounds.

Introduction

This compound and D-octopine are diastereomers, sharing the same molecular formula and connectivity but differing in the spatial arrangement of their atoms. This subtle structural difference leads to distinct biological activities, making their accurate differentiation crucial for research and therapeutic applications. D-octopine, the more extensively studied of the two, is a known opine produced in the crown gall tumors of plants infected by Agrobacterium tumefaciens and is also found in some marine invertebrates.[1] this compound, on the other hand, is recognized as a competitive inhibitor of D-octopine, suggesting a potential role in modulating D-octopine-related biological processes.

Chemical and Physical Properties

The distinct stereochemistry of this compound and D-octopine gives rise to differences in their physical properties, most notably their optical rotation. A summary of their key chemical and physical properties is presented in Table 1.

PropertyD-OctopineThis compound
Synonyms N2-[(1R)-1-Carboxyethyl]-L-arginine, (+)-OctopineN2-[(1S)-1-Carboxyethyl]-L-arginine, (S),(S)-octopine
Molecular Formula C9H18N4O4C9H18N4O4
Molecular Weight 246.26 g/mol [1][2][3]246.26 g/mol [4]
CAS Number 34522-32-2[2][3]63358-47-4[4]
Appearance White powder[1][2]White solid[4]
Melting Point 283-284 °C[2]253 - 255 °C (dec.)[4]
Optical Activity a+20.9° (c=1, H2O)[2][3]
Solubility Slightly soluble in methanol and water (requires heating and sonication)[2][3]Slightly soluble in methanol and water (sonicated)[4]
IUPAC Name (2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1](2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid[4]

Biological Roles and Signaling Pathways

D-Octopine

D-octopine plays a significant role in the pathogenesis of Agrobacterium tumefaciens. The bacterium transfers a portion of its Ti plasmid (T-DNA) into the plant genome, leading to the synthesis of opines, such as D-octopine, by the plant cells.[5][6] These opines serve as a crucial source of carbon and nitrogen for the bacteria.

Furthermore, D-octopine acts as a signaling molecule, inducing the expression of genes responsible for its own catabolism and the conjugal transfer of the Ti plasmid.[7][8] This process is regulated by the LysR-type transcriptional activator OccR (octopine catabolism regulator), which binds to octopine and activates the transcription of the opine catabolism operon.[5][7] This signaling cascade promotes the spread of the Ti plasmid to other bacteria, enhancing the overall virulence of the Agrobacterium population.

This compound

The biological role of this compound is less well-defined. It is primarily known as a competitive inhibitor of D-octopine-metabolizing enzymes. This inhibitory action suggests that this compound could be used as a tool to study the function of D-octopine in various biological systems or as a potential agent to interfere with Agrobacterium pathogenesis. Its natural occurrence is not as well-documented as that of D-octopine, and it is often synthesized for research purposes.

Experimental Protocols for Differentiation

The differentiation of this compound and D-octopine relies on analytical techniques that can distinguish between stereoisomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral columns or through diastereomeric derivatization, is the most common and effective method.

Protocol 1: Chiral HPLC Separation

This protocol describes the separation of this compound and D-octopine using a chiral stationary phase (CSP).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.

  • Chiral stationary phase column (e.g., polysaccharide-based or cyclodextrin-based).[9]

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column and isomers.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20-30 °C.

  • Detection: UV absorbance at a wavelength where the compounds absorb (e.g., ~210 nm) or fluorescence detection after derivatization.

Procedure:

  • Prepare standard solutions of this compound and D-octopine in the mobile phase.

  • Prepare the sample containing the mixture of isomers in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions individually to determine their retention times.

  • Inject the sample mixture.

  • Identify the peaks corresponding to this compound and D-octopine based on their retention times. The different interaction of each stereoisomer with the chiral stationary phase will result in different retention times, allowing for their separation and quantification.[9][10]

Protocol 2: HPLC Separation via Diastereomeric Derivatization

This method involves reacting the mixture of enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11][12]

Instrumentation:

  • HPLC with a UV or fluorescence detector.

  • Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]

Derivatization Reagents:

  • A chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine).[11][13]

  • Reaction buffer (e.g., sodium bicarbonate solution).

Chromatographic Conditions (for Marfey's Adducts):

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.[11]

  • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it over the run to elute the diastereomers.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV absorbance at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's adducts).

Procedure:

  • Derivatization:

    • Dissolve the sample containing the octopine isomers in a suitable solvent (e.g., acetone).

    • Add the chiral derivatizing agent and the reaction buffer.

    • Incubate the mixture to allow the reaction to complete.

    • Stop the reaction by adding acid.

    • Dilute the sample with the mobile phase.[11]

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the derivatized sample.

    • Run the gradient program to separate the diastereomeric derivatives. The two diastereomers will have different retention times on the achiral column, allowing for their quantification.[11]

Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between this compound and D-octopine, allowing for their differentiation and quantification.

  • Mass Spectrometry (MS): Although stereoisomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ due to stereochemical effects on bond stabilities and rearrangement pathways. This can potentially be used for their differentiation, though it is often less straightforward than chromatographic methods.[14][15][16][17]

Visualizing the Differences and Pathways

To further elucidate the distinctions between this compound and D-octopine and their related biological processes, the following diagrams are provided.

Caption: Chemical structures of D-octopine and this compound.

enzymatic_synthesis L_Arginine L-Arginine Octopine_Dehydrogenase Octopine Dehydrogenase L_Arginine->Octopine_Dehydrogenase Pyruvate Pyruvate Pyruvate->Octopine_Dehydrogenase NADH NADH + H+ NADH->Octopine_Dehydrogenase NAD NAD+ D_Octopine D-Octopine Octopine_Dehydrogenase->NAD Octopine_Dehydrogenase->D_Octopine

Caption: Enzymatic synthesis of D-octopine.

experimental_workflow Sample Sample containing D-octopine and this compound Derivatization Derivatization with Chiral Reagent Sample->Derivatization Diastereomers Mixture of Diastereomers Derivatization->Diastereomers HPLC Achiral HPLC (e.g., C18 column) Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation Quantification Quantification Separation->Quantification

Caption: Workflow for diastereomeric derivatization and HPLC analysis.

Conclusion

The accurate differentiation of this compound and D-octopine is essential for advancing our understanding of their respective biological functions and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers by summarizing the key differences in their physicochemical properties and biological roles, and by offering detailed experimental protocols for their separation and analysis. The use of chiral HPLC or HPLC with diastereomeric derivatization are robust methods for achieving this separation. Further research into the biological activities of this compound may unveil new avenues for therapeutic intervention, particularly in the context of bacterial pathogenesis.

References

A Comparative Analysis of L-Allooctopine and Nopaline: Unveiling the Chemical Mediators of Agrobacterium-Plant Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate biological interplay between Agrobacterium tumefaciens and its plant hosts, a unique class of molecules known as opines serve as the chemical currency. These compounds, synthesized by the plant machinery under the direction of bacterial DNA, are pivotal for the pathogen's survival and propagation. Among the diverse family of opines, L-Allooctopine and nopaline represent two major classes, each with distinct biochemical characteristics and metabolic pathways. This guide provides a comprehensive comparative analysis of this compound and nopaline, supported by experimental data and detailed methodologies, to aid researchers in understanding and exploiting these fascinating molecules.

Biochemical and Metabolic Comparison

This compound and nopaline, while both serving as nutrient sources for Agrobacterium, are derived from different precursors and synthesized via distinct enzymatic reactions. Nopaline is a derivative of the amino acids L-arginine and α-ketoglutaric acid[1]. In contrast, this compound, a stereoisomer of octopine, is formed from the condensation of L-arginine and D-pyruvate. The biosynthesis of these opines is catalyzed by specific synthases encoded by genes transferred from the Agrobacterium Ti (tumor-inducing) plasmid into the plant genome[2].

The catabolism of these opines is a mirror image of their synthesis, occurring within the bacterium and providing it with essential carbon and nitrogen. This elegant system, termed the "opine concept," ensures a selective advantage for the inciting Agrobacterium strain. The degradation of nopaline is initiated by nopaline oxidase, while octopine's breakdown is catalyzed by octopine oxidase[3].

FeatureThis compoundNopaline
Precursors L-Arginine, PyruvateL-Arginine, α-Ketoglutarate[1]
Molecular Formula C₉H₁₈N₄O₄C₁₁H₂₀N₄O₆[4]
Molecular Weight 246.26 g/mol [5]304.30 g/mol [4]
Biosynthetic Enzyme Octopine Synthase (OCS)Nopaline Synthase (NOS)[6]
Catabolic Enzyme Octopine OxidaseNopaline Oxidase[3]
pKa (predicted) 2.14 (carboxyl), ~9 (amino)[5]2.01 (carboxyl), ~9 (amino)[7]

Enzyme Kinetics of Synthesis and Catabolism

The efficiency of opine synthesis and catabolism is dictated by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for modeling metabolic fluxes and for potential applications in synthetic biology and drug development.

EnzymeSubstrate(s)K_m_V_max_
Octopine Synthase L-Arginine3.3 mM-
Pyruvate1.2 mM-
Nopaline Synthase L-Arginine0.13 mM-
α-Ketoglutarate0.29 mM-
Octopine Oxidase Octopine1 mM[3]-
Nopaline Oxidase Nopaline1.1 mM[3]5 (relative to octopine)[3]
Octopine1.1 mM[3]1 (relative to nopaline)[3]

Signaling Pathways and Biological Function

Beyond their role as a nutritional source, opines function as signaling molecules, inducing the conjugal transfer of the Ti plasmid between Agrobacterium cells. This process ensures the spread of virulence and opine catabolism capabilities within the bacterial population. The binding of an opine to its specific receptor protein (e.g., OccR for octopine, NocR for nopaline) triggers a transcriptional cascade, leading to the expression of the tra genes responsible for plasmid conjugation[8].

opine_signaling cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Cell T_DNA T-DNA Opine_Synthase Opine Synthase (NOS/OCS) T_DNA->Opine_Synthase encodes Opine Opine (Nopaline/Allooctopine) Opine_Synthase->Opine synthesizes Precursors Amino Acids + Keto Acids Precursors->Opine_Synthase substrates Opine_Receptor Opine Receptor (NocR/OccR) Opine->Opine_Receptor binds to Ti_Plasmid Ti Plasmid Opine_Receptor->Ti_Plasmid activates transcription of TraR TraR (Quorum Sensing Activator) Ti_Plasmid->TraR expresses Tra_Genes tra Genes TraR->Tra_Genes activates Conjugation Ti Plasmid Conjugation Tra_Genes->Conjugation mediates opine_biosynthesis cluster_allooctopine This compound Biosynthesis cluster_nopaline Nopaline Biosynthesis L_Arg_A L-Arginine OCS Octopine Synthase (OCS) L_Arg_A->OCS Pyruvate Pyruvate Pyruvate->OCS Allooctopine This compound OCS->Allooctopine L_Arg_N L-Arginine NOS Nopaline Synthase (NOS) L_Arg_N->NOS Alpha_KG α-Ketoglutarate Alpha_KG->NOS Nopaline Nopaline NOS->Nopaline opine_catabolism cluster_allooctopine_cat This compound Catabolism cluster_nopaline_cat Nopaline Catabolism Allooctopine_cat This compound Oct_Oxidase Octopine Oxidase Allooctopine_cat->Oct_Oxidase L_Arg_A_cat L-Arginine Oct_Oxidase->L_Arg_A_cat Pyruvate_cat Pyruvate Oct_Oxidase->Pyruvate_cat Nopaline_cat Nopaline Nop_Oxidase Nopaline Oxidase Nopaline_cat->Nop_Oxidase L_Arg_N_cat L-Arginine Nop_Oxidase->L_Arg_N_cat Alpha_KG_cat α-Ketoglutarate Nop_Oxidase->Alpha_KG_cat experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS Analysis A 1. Collect and Freeze Plant Tissue B 2. Lyophilize and Homogenize A->B C 3. Methanol Extraction (2x) B->C D 4. Centrifuge and Collect Supernatant C->D E 5. Filter into HPLC Vial D->E F 6. Inject Sample into UHPLC System E->F G 7. Chromatographic Separation (C18) F->G H 8. ESI-QTOF-MS Detection G->H I 9. Data Acquisition (Full Scan & MS/MS) H->I J 10. Data Analysis and Quantification I->J

References

Validating the Inhibitory Effect of L-Allooctopine on Octopine Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Octopine Dehydrogenase Inhibitors

To effectively evaluate a novel inhibitor like L-Allooctopine, its performance should be compared against known inhibitors or substrate analogs. This table summarizes the types of inhibition and the nature of compounds that have been studied in the context of octopine dehydrogenase.

Inhibitor/AnalogTarget SubstrateType of InhibitionKey Characteristics
This compound (Hypothetical) Octopine/L-ArginineTo be determinedThe inhibitory mechanism and potency (Ki/IC50) would need to be established through kinetic analysis.
Bromopyruvate PyruvateIrreversible (Affinity Label)Acts as a pyruvate analog and irreversibly inactivates the enzyme.[1] Its effectiveness is dependent on the presence of the coenzyme and the other substrate.[1]
Product Inhibition (D-Octopine) L-Arginine and PyruvateCompetitiveThe product of the forward reaction, D-octopine, can competitively inhibit the enzyme.
Dead-end Complexes N/ARegulatoryFormation of non-productive complexes, such as Enzyme-NADH-D-octopine, can regulate enzyme activity.[2]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the validation and comparison of enzyme inhibitors. The following is a comprehensive methodology for assessing the inhibitory effect on octopine dehydrogenase, adapted from standard enzymatic assays.

Octopine Dehydrogenase Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD⁺ during the reductive condensation of L-arginine and pyruvate to form octopine.

Materials:

  • Purified Octopine Dehydrogenase

  • L-Arginine solution

  • Sodium Pyruvate solution

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution

  • Test inhibitor (e.g., this compound) solution at various concentrations

  • 150 mM Sodium Phosphate Buffer, pH 6.6

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 150 mM Sodium Phosphate Buffer, pH 6.6.

    • Prepare fresh stock solutions of 60 mM L-Arginine and 60 mM Sodium Pyruvate in the phosphate buffer.

    • Prepare a fresh 4.2 mM NADH solution in cold phosphate buffer.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent and make serial dilutions.

  • Assay Mixture Preparation:

    • In a cuvette or microplate well, combine the following reagents in the specified order:

      • Sodium Phosphate Buffer (to bring the final volume to 1.0 mL)

      • 60 mM L-Arginine solution (final concentration: 4 mM)

      • 60 mM Sodium Pyruvate solution (final concentration: 4 mM)

      • Test inhibitor solution (at desired final concentrations) or solvent control

    • Mix gently by inversion and incubate for 5 minutes at 25°C to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add 4.2 mM NADH solution (final concentration: 0.14 mM) to the assay mixture to initiate the reaction.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 5-10 minutes.

    • Record the rate of absorbance change (ΔA340/min).

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration compared to the solvent control.

    • Plot the initial velocity as a function of substrate concentration at different fixed inhibitor concentrations (for determining the mechanism of inhibition).

    • Calculate the IC50 value from a dose-response curve.

    • Determine the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk, or Dixon plots).[3]

Visualizing the Process

Diagrams are essential for understanding the complex relationships in enzyme kinetics and experimental design.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrates, NADH, Inhibitor) enzyme_prep Enzyme Dilution reagent_prep->enzyme_prep assay_mix Prepare Assay Mixture (Buffer, Substrates, Inhibitor) enzyme_prep->assay_mix pre_incubation Pre-incubation (5 min, 25°C) assay_mix->pre_incubation reaction_start Initiate Reaction with NADH pre_incubation->reaction_start data_acq Monitor Absorbance at 340 nm reaction_start->data_acq rate_calc Calculate Initial Velocity data_acq->rate_calc inhibition_calc Determine % Inhibition & IC50 rate_calc->inhibition_calc kinetic_analysis Kinetic Analysis (Ki, Mechanism) inhibition_calc->kinetic_analysis

Caption: Experimental workflow for validating octopine dehydrogenase inhibitors.

enzyme_mechanism cluster_substrates Substrate Binding cluster_products Product Release E Octopine Dehydrogenase (E) E_NADH E-NADH E->E_NADH + NADH E_NADH_Arg E-NADH-L-Arg E_NADH->E_NADH_Arg + L-Arginine E_NADH_Arg_Pyr E-NADH-L-Arg-Pyruvate E_NADH_Arg->E_NADH_Arg_Pyr + Pyruvate E_NAD_Oct E-NAD-D-Octopine E_NADH_Arg_Pyr->E_NAD_Oct (Catalysis) E_NAD E-NAD E_NAD_Oct->E_NAD - D-Octopine E_NAD->E - NAD+

Caption: Sequential Bi-Ter kinetic mechanism of octopine dehydrogenase.

References

L-Allooctopine vs. Other Opines in Promoting Tumor Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opines are a class of unique amino acid or sugar derivatives that are synthesized in plant crown gall tumors, which are induced by the bacterium Agrobacterium tumefaciens. The synthesis of these compounds is directed by genes located on the tumor-inducing (Ti) plasmid of the bacterium, which are transferred to the plant cell's genome. The primary and well-established role of opines is to serve as a specific nutrient source—a source of carbon and nitrogen—for the colonizing Agrobacterium that carry the corresponding opine catabolism genes.[1][2][3][4] This creates a selective advantage for the pathogenic bacteria.[5]

While the role of opines as a nutrient source is clear, some evidence suggests a more direct role for certain opines in the promotion of the tumor growth itself.[6][7] This guide provides a comparative overview of the available scientific literature on the effects of various opines on crown gall tumor growth. It is important to note that the current body of research focuses exclusively on plant tumors, with no significant evidence suggesting a role for opines in animal or human cancers. Information specifically comparing L-allooctopine to other opines is scarce in the literature; therefore, this guide will focus on the broader "octopine" class as described in the available studies.

Comparison of Opines in Promoting Crown Gall Tumor Growth

The tumor-promoting effects of different opines have not been extensively studied in a comparative manner. However, existing literature provides some insights into the activity of a few key opines. The table below summarizes these findings.

Opine FamilySpecific Opine(s)Inducing Bacteria TypeReported Effect on Tumor GrowthKey Findings
Octopine Octopine, LysopineOctopine-typePromotes Tumor Growth Early studies demonstrated that the addition of lysopine and octopine to bean leaves infected with A. tumefaciens increased the growth of crown gall tumors.[6][7] A detectable response was observed with as little as 1 microgram of these compounds per leaf, with a two- to threefold increase in mean tumor volume at higher concentrations.[7]
Nopaline NopalineNopaline-typePromotes Tumor Growth Nopaline has also been shown to promote the growth of crown gall tumors.[6] In one study, its effectiveness was comparable to octopine when applied to tumors induced by the T-37 strain of A. tumefaciens.[6]
Mannityl Mannopine, AgropineOctopine-type or Agropine-typeIndirect/Complex Role While not directly shown to promote tumor growth in the same manner as octopine or nopaline, mannopine and agropine are key opines produced by certain tumor types.[8][9] Interestingly, high intracellular concentrations of mannopine have been found to transiently inhibit the growth of A. tumefaciens itself, suggesting a complex regulatory role.[10]

Experimental Protocols

The following is a generalized protocol for a crown gall tumor growth promotion assay, reconstructed from methodologies described in the literature.[6][7] This protocol can be adapted to compare the effects of different opines.

Protocol: Crown Gall Tumor Growth Promotion Assay

1. Bacterial Culture Preparation:

  • Culture a virulent strain of Agrobacterium tumefaciens (e.g., a strain known to induce tumors that do not produce the opine being tested) in a suitable liquid medium (e.g., YEP medium) to mid-log phase at 28°C with shaking.
  • Harvest the bacterial cells by centrifugation and resuspend them in a sterile saline solution to a specific optical density (e.g., OD600 of 0.5).

2. Plant Inoculation:

  • Use young, healthy plants that are susceptible to A. tumefaciens infection (e.g., bean plants, Phaseolus vulgaris, at the primary leaf stage).
  • Create small, uniform wounds on the leaves or stems of the plants using a sterile needle.
  • Inoculate each wound with a small volume (e.g., 5-10 µL) of the prepared bacterial suspension.

3. Opine Application:

  • Prepare sterile stock solutions of the opines to be tested (e.g., this compound, nopaline, etc.) in a suitable buffer (e.g., sterile water or a mild buffer).
  • Immediately after inoculation, and at regular intervals thereafter (e.g., daily or every other day), apply a small volume (e.g., 10-20 µL) of the opine solution directly to the inoculation site.
  • Include a control group where only the buffer is applied.

4. Tumor Growth Measurement:

  • Maintain the plants in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).
  • After a set period of time (e.g., 2-4 weeks), when tumors are well-developed, measure the size of the tumors.
  • Tumor size can be quantified by measuring the diameter or volume. For more precise quantification, tumors can be excised and weighed.

5. Data Analysis:

  • Compare the average tumor size or weight of the opine-treated groups to the control group.
  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the differences are statistically significant.

Signaling Pathways and Workflows

T-DNA Mediated Synthesis of Opines in Plant Cells

The synthesis of opines in crown gall tumors is a direct result of the expression of genes transferred from the A. tumefaciens Ti plasmid. This process is initiated by wound signals from the plant, which activate the virulence (vir) genes of the bacterium, leading to the transfer and integration of the T-DNA into the plant genome. The T-DNA contains genes for the synthesis of plant hormones (auxin and cytokinin), which cause uncontrolled cell proliferation, and genes for opine synthesis.

T_DNA_Opine_Synthesis Agrobacterium Agrobacterium tumefaciens PlantCell Plant Cell Agrobacterium->PlantCell T-DNA Transfer TDNA T-DNA HormoneGenes Auxin & Cytokinin Synthesis Genes TDNA->HormoneGenes Expression OpineSynthaseGenes Opine Synthase Genes TDNA->OpineSynthaseGenes Expression Hormones Auxin & Cytokinin HormoneGenes->Hormones Synthesis OpineSynthase Opine Synthase Enzyme OpineSynthaseGenes->OpineSynthase Synthesis TumorGrowth Uncontrolled Cell Proliferation (Tumor Growth) Hormones->TumorGrowth Induction Opines Opines OpineSynthase->Opines Synthesis Opines->TumorGrowth Promotion? Nutrients Nutrient Source for Agrobacterium Opines->Nutrients Experimental_Workflow Start Start PrepBacteria Prepare Agrobacterium Culture Start->PrepBacteria Inoculate Wound and Inoculate Plants PrepBacteria->Inoculate ApplyOpines Apply Opine Solutions (Treatment Groups) and Buffer (Control) Inoculate->ApplyOpines Incubate Incubate Plants in Controlled Environment ApplyOpines->Incubate Measure Measure Tumor Size/Weight after 2-4 Weeks Incubate->Measure Analyze Statistical Analysis: Compare Treatment vs. Control Measure->Analyze End End Analyze->End Opine_Promotion_Hypothesis ExogenousOpine Exogenous Opine (e.g., Octopine) Uptake Uptake into Cell ExogenousOpine->Uptake TumorCell Crown Gall Tumor Cell Metabolism Metabolism as C/N Source TumorCell->Metabolism Signaling Interaction with Proliferation Pathways (Hypothetical) TumorCell->Signaling Growth Increased Tumor Cell Growth/Proliferation Metabolism->Growth Signaling->Growth

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of antibody cross-reactivity, using a hypothetical study on a monoclonal antibody developed against L-Allooctopine. While specific experimental data for this compound antibodies is not currently prevalent in published literature, this document serves as a practical template for conducting and interpreting such studies. We will explore the principles of cross-reactivity, detail the experimental protocols necessary for its evaluation, and present hypothetical data in a clear, comparative format.

Understanding Antibody Cross-Reactivity

Antibody specificity is the ability of an antibody to bind to a single, specific epitope on an antigen.[1] However, antibodies can sometimes bind to other molecules that are structurally similar to the target antigen; this phenomenon is known as cross-reactivity.[2][3][4] In immunoassays, understanding cross-reactivity is crucial as it can lead to false-positive results or an overestimation of the target analyte's concentration.[3][5]

This guide will focus on a common and effective method for quantifying antibody cross-reactivity: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Hypothetical Cross-Reactivity Data

In our hypothetical scenario, a monoclonal antibody was raised against this compound. A competitive ELISA was then performed to assess its cross-reactivity with structurally related opine compounds: Octopine, Lysopine, and Nopaline.

Table 1: Cross-Reactivity of Anti-L-Allooctopine Monoclonal Antibody

CompoundIC50 (nM)Cross-Reactivity (%)
This compound 15 100
Octopine3542.9
Lysopine15010.0
Nopaline>1000<1.5

IC50 (Inhibitory Concentration 50): The concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive ELISA.[6][7] A lower IC50 value indicates a higher binding affinity.

Cross-Reactivity (%) is calculated using the following formula: (IC50 of this compound / IC50 of competing compound) x 100

Experimental Protocols

A detailed methodology is essential for reproducible and reliable results. Below is a standard protocol for a competitive ELISA to determine antibody cross-reactivity.

Competitive ELISA Protocol

This protocol is designed to measure the concentration of a target analyte (in this case, this compound) by its ability to compete with a labeled antigen for a limited number of antibody binding sites.[6]

Materials:

  • High-binding 96-well microtiter plates

  • Anti-L-Allooctopine monoclonal antibody

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • This compound standard

  • Competing compounds: Octopine, Lysopine, Nopaline

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the anti-L-Allooctopine monoclonal antibody to an optimal concentration in coating buffer. Add 100 µL of this solution to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the competing compounds (Octopine, Lysopine, Nopaline).

    • In separate tubes, pre-incubate 50 µL of each standard or competing compound dilution with 50 µL of a fixed concentration of this compound-HRP conjugate for 30 minutes at room temperature.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2. This removes unbound antibodies and antigens.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the log of the this compound standard concentrations.

    • Determine the IC50 value for this compound and each competing compound from their respective inhibition curves.

    • Calculate the percent cross-reactivity for each compound relative to this compound.

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the structural basis for the observed cross-reactivity, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis coat Coat Plate with Anti-L-Allooctopine Antibody wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_to_plate Add Mixture to Plate prepare_samples Prepare Serial Dilutions (Standard & Competitors) pre_incubate Pre-incubate Samples with This compound-HRP prepare_samples->pre_incubate pre_incubate->add_to_plate incubate Incubate add_to_plate->incubate wash3 Wash incubate->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance (450nm) stop_reaction->read_plate analyze Calculate IC50 & % Cross-Reactivity read_plate->analyze

Competitive ELISA Workflow for Cross-Reactivity Assessment.

G cluster_compounds Opine Compounds antibody Anti-L-Allooctopine Antibody allo This compound (Target Antigen) antibody->allo 100% (High Affinity) octo Octopine (Stereoisomer) antibody->octo 42.9% (Moderate Affinity) lyso Lysopine (Arginine -> Lysine) antibody->lyso 10.0% (Low Affinity) nopa Nopaline (Different Side Chain) antibody->nopa <1.5% (Negligible Affinity)

Binding Affinity of the Antibody to this compound and Analogs.

Conclusion

This guide outlines the critical steps and considerations for evaluating antibody cross-reactivity, using a hypothetical case study of an anti-L-Allooctopine antibody. By employing a systematic approach like competitive ELISA, researchers can quantify the specificity of their antibodies and ensure the reliability of their immunoassay data. The provided protocols and visualizations serve as a foundational template for designing and presenting such crucial validation experiments in drug development and scientific research.

References

A Comparative Analysis of the Bioactivity of Synthetic vs. Natural L-DOPA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of synthetic Levodopa (L-DOPA) versus its natural counterpart derived from Mucuna pruriens. Due to the limited availability of direct comparative data for L-Allooctopine, this document utilizes the well-researched example of L-DOPA to illustrate a framework for such a comparative analysis, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

L-DOPA is the cornerstone of treatment for Parkinson's disease, effectively managing bradykinetic symptoms by replenishing dopamine levels in the brain.[1] While synthetic L-DOPA has been the gold standard, there is growing interest in the therapeutic potential of natural L-DOPA from sources like the velvet bean, Mucuna pruriens.[2] This guide delves into a comparative analysis of their bioactivity, focusing on pharmacokinetic profiles, clinical efficacy, and underlying signaling mechanisms.

Clinical studies suggest that natural L-DOPA from Mucuna pruriens may offer a superior pharmacokinetic profile and a longer duration of therapeutic effect ("ON" time) without a concomitant increase in dyskinesia, a common side effect of long-term synthetic L-DOPA therapy.[3][4] These differences may be attributed to the presence of other neuroprotective compounds in the natural source that act synergistically with L-DOPA.[2]

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic and clinical efficacy data from comparative studies between synthetic L-DOPA and natural L-DOPA from Mucuna pruriens.

Table 1: Pharmacokinetic Profile Comparison

ParameterSynthetic L-DOPA (Levodopa/Benserazide DT)Natural L-DOPA (Mucuna pruriens powder)Significance
AUC₀₋∞ (ng·h/mL) 7981.6912,424.81p < 0.05[5][6]
Cₘₐₓ (ng/mL) Lower than Natural L-DOPA110% higher than Synthetic L-DOPAp = 0.012[3]
Tₘₐₓ (min) 68.534.6p = 0.021[3]
t₁/₂ (h) Similar to Natural L-DOPASimilar to Synthetic L-DOPANot Significant[5][6]

Table 2: Clinical Efficacy and Side Effect Profile

Outcome MeasureSynthetic L-DOPANatural L-DOPA (Mucuna pruriens)Significance
Duration of "ON" State (min) 161.8232.2p = 0.01[5][6]
Incidence of Dyskinesia Higher with long-term useLower incidence reported[2][7]
Adverse Events Nausea, dizziness, motor fluctuationsMild and transient nausea and dizziness reported more frequently in some studies[5][6]

Experimental Protocols

Pharmacokinetic and Clinical Efficacy Trial (Randomized, Crossover Design)

This protocol outlines a typical design for comparing the pharmacokinetics and clinical effects of synthetic and natural L-DOPA formulations in Parkinson's disease patients.

a. Participant Selection:

  • Inclusion criteria: Patients diagnosed with idiopathic Parkinson's disease, exhibiting predictable end-of-dose "wearing-off" phenomena and L-DOPA-induced dyskinesias.

  • Exclusion criteria: Atypical parkinsonism, severe cognitive impairment, or other significant medical conditions.

b. Study Design:

  • A randomized, double-blind, crossover design is employed.

  • Participants are randomly assigned to receive either the synthetic L-DOPA formulation (e.g., Levodopa/Carbidopa) or the natural L-DOPA preparation (e.g., standardized Mucuna pruriens powder) in the first treatment period.

  • Following a washout period of at least two weeks, participants are crossed over to the alternate treatment.[5]

c. Dosing and Administration:

  • Doses are calculated to provide equivalent amounts of L-DOPA from both the synthetic and natural sources.[8]

  • For example, a single dose of 200/50 mg Levodopa/Carbidopa is compared with 15g and 30g of Mucuna pruriens preparation.[3]

d. Pharmacokinetic Analysis:

  • Blood samples are collected at baseline and at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) post-administration.

  • Plasma L-DOPA concentrations are determined using a validated high-performance liquid chromatography (HPLC) method with electrochemical or mass spectrometric detection.[9][10]

  • Key pharmacokinetic parameters (AUC, Cₘₐₓ, Tₘₐₓ, and t₁/₂) are calculated for each formulation.[5]

e. Clinical Assessment:

  • Motor function is assessed at baseline and repeatedly following drug ingestion using the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor examination section (Part III).[3]

  • The onset and duration of the "ON" state (period of good motor control) are recorded by both the patient (using a diary) and a trained clinician.[5]

  • Dyskinesias are assessed using standardized scales such as the modified Abnormal Involuntary Movement Scale (AIMS).[3]

In Vitro Bioassay: Acetylcholinesterase Inhibition

This assay can be used to compare the potential of synthetic and natural L-DOPA preparations to modulate cholinergic activity, which may be relevant to cognitive and motor side effects.

a. Principle:

  • Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can have therapeutic effects in some neurological conditions.

  • This assay measures the ability of the test compounds to inhibit the activity of AChE in vitro.

b. Methodology:

  • A solution of purified acetylcholinesterase is incubated with the test compounds (synthetic L-DOPA and Mucuna pruriens extract) at various concentrations.

  • A substrate for AChE (e.g., acetylthiocholine) and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are added.

  • The activity of the enzyme is determined by measuring the rate of color change spectrophotometrically as the substrate is hydrolyzed.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate in its absence. A study showed that Mucuna pruriens seed extract demonstrated acetylcholinesterase inhibitory activity, while synthetic L-dopa enhanced the enzyme's activity.

Visualizing the Mechanisms

L-DOPA Signaling Pathway

L-DOPA exerts its therapeutic effect by being converted to dopamine in the brain. Dopamine then acts on dopamine receptors, primarily the D1 and D2 receptors, to modulate neuronal activity in the basal ganglia. The following diagram illustrates the key signaling events downstream of dopamine receptor activation.

L_DOPA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L-DOPA_in L-DOPA Dopamine Dopamine L-DOPA_in->Dopamine AADC D1R D1 Receptor Dopamine->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates ERK ERK PKA->ERK Gene_Expression Gene Expression (e.g., c-Fos) DARPP32->Gene_Expression mTORC1 mTORC1 ERK->mTORC1 mTORC1->Gene_Expression Bioactivity_Workflow cluster_preparation Compound Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Animal Model cluster_clinical Clinical Trial Synthetic Synthetic L-DOPA (Pharmaceutical Grade) AChE Acetylcholinesterase Inhibition Assay Synthetic->AChE Antioxidant Antioxidant Capacity Assays Synthetic->Antioxidant Natural Natural L-DOPA (Standardized Mucuna pruriens Extract) Natural->AChE Natural->Antioxidant PD_Model Parkinson's Disease Animal Model AChE->PD_Model Antioxidant->PD_Model Behavioral Behavioral Testing PD_Model->Behavioral PK_Study Pharmacokinetic Study Behavioral->PK_Study Efficacy Clinical Efficacy (UPDRS, 'ON' Time) PK_Study->Efficacy Safety Safety and Tolerability (Adverse Events, Dyskinesia) Efficacy->Safety

References

The Specificity of Opines in Agrobacterium Strain Identification: A Comparative Analysis of L-Octopine as a Marker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of Agrobacterium strains is paramount for both understanding plant pathology and leveraging these bacteria as tools for genetic engineering. This guide provides a comprehensive comparison of L-octopine, a prominent opine, as a specific marker for certain Agrobacterium strains against other identification methodologies. It is important to note that the term "L-Allooctopine" did not yield specific findings in the scientific literature; therefore, this guide will focus on the well-documented L-octopine.

Opines are unique amino acid or sugar derivatives produced in plant tissues transformed by Agrobacterium.[1][2] The synthesis of a specific opine is directed by genes on the bacterium's tumor-inducing (Ti) or root-inducing (Ri) plasmid, and a defining characteristic of this biological system is that the same Agrobacterium strain that induces the synthesis of a particular opine is also uniquely equipped to catabolize and use it as a nutrient source.[3][4] This tight linkage forms the basis of using opines as specific markers for identifying Agrobacterium strains.

L-Octopine as a Marker for Octopine-Type Agrobacterium Strains

L-octopine belongs to the octopine family of opines, which are formed through the condensation of an amino acid with pyruvate.[5] Specifically, L-octopine is synthesized from L-arginine and pyruvate by the enzyme octopine synthase (Ocs), a gene transferred from the Agrobacterium Ti-plasmid to the plant genome.[1] Agrobacterium strains carrying an octopine-type Ti plasmid can be identified by their ability to catabolize octopine.

Advantages of Using L-Octopine as a Marker:
  • High Specificity: The ability to catabolize octopine is directly linked to the presence of the octopine catabolism (occ) operon on the Ti plasmid.[6][7] This provides a high degree of specificity for identifying strains as "octopine-type."

  • Functional Readout: Opine catabolism assays provide a functional confirmation of the genetic makeup of the strain, indicating the presence of a functional Ti plasmid with the necessary genes.

Limitations:
  • Not All Strains Produce Opines: Some Agrobacterium strains are avirulent and lack a Ti plasmid, and therefore do not induce opine synthesis or have the capacity for their catabolism.[3]

  • Exceptions in Opine Utilization: While generally specific, there are exceptions where some strains can utilize opines they do not induce.[8][9]

  • Labor-Intensive and Time-Consuming: Phenotypic assays for opine catabolism can be more time-consuming compared to molecular methods.

Comparison with Alternative Identification Methods

Several molecular techniques offer alternatives to opine-based identification of Agrobacterium strains. The following table summarizes a comparison of these methods with the use of L-octopine as a marker.

FeatureL-Octopine Catabolism Assay16S rRNA Gene SequencinggyrB Gene SequencingMulti-Locus Sequence Analysis (MLSA)Amplified Fragment Length Polymorphism (AFLP)
Principle Phenotypic assay based on the ability to utilize L-octopine as a nutrient source.Sequencing of a highly conserved gene with variable regions.Sequencing of a housekeeping gene with a higher resolution than 16S rRNA.Sequencing of multiple housekeeping genes to build a more robust phylogeny.Genome-wide fingerprinting technique based on restriction digestion and selective amplification.
Specificity High for identifying octopine-type strains with functional Ti plasmids.Low for species-level identification within Agrobacterium.Good for species-level identification.High for resolving closely related species and strains.Very high resolution, capable of distinguishing between closely related strains.
Throughput Low to medium.High.High.Medium to high.Medium.
Cost Low.Medium.Medium.High.Medium.
Information Provided Functional information about the Ti plasmid.General phylogenetic placement.More precise phylogenetic placement.Detailed phylogenetic relationships.High-resolution genomic fingerprint.

Experimental Protocols

L-Octopine Catabolism Assay

This protocol provides a method to determine if an Agrobacterium strain can utilize L-octopine as a sole carbon and nitrogen source.

Materials:

  • Minimal medium (e.g., ATGN)

  • L-octopine

  • Agrobacterium strain to be tested

  • Positive control (Agrobacterium strain known to be octopine-type, e.g., A6)

  • Negative control (Agrobacterium strain known not to be octopine-type, e.g., C58)

  • Sterile culture tubes or microplates

  • Incubator (28°C)

  • Spectrophotometer (OD600)

Procedure:

  • Prepare minimal medium agar plates with L-octopine as the sole carbon and nitrogen source.

  • Prepare a liquid culture of the Agrobacterium strain to be tested in a rich medium (e.g., YM) and grow overnight at 28°C.

  • Wash the bacterial cells twice with sterile saline solution to remove any residual rich medium.

  • Resuspend the cells in saline and adjust the optical density at 600 nm (OD600) to 0.1.

  • Inoculate the minimal medium plates with the washed bacterial suspension.

  • Incubate the plates at 28°C for 3-5 days.

  • Observe for bacterial growth. Growth on the octopine-containing medium indicates that the strain can catabolize octopine.

PCR for Detection of the ocs Gene

This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence of the octopine synthase (ocs) gene, a key gene in the octopine biosynthesis pathway.

Materials:

  • Agrobacterium genomic DNA extract

  • PCR primers specific for the ocs gene (e.g., ocsF and ocsR)[4]

  • Taq DNA polymerase and buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Extract genomic DNA from the Agrobacterium strain.

  • Set up a PCR reaction with the following components: genomic DNA, ocs-specific primers, Taq polymerase, buffer, and dNTPs.

  • Perform PCR using a suitable thermocycling program.

  • Analyze the PCR products by agarose gel electrophoresis.

  • The presence of a band of the expected size indicates the presence of the ocs gene.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the octopine biosynthesis and catabolism pathway and the experimental workflow for Agrobacterium strain identification.

Octopine_Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Cell Arginine_plant L-Arginine Ocs Octopine Synthase (ocs gene) Arginine_plant->Ocs Pyruvate_plant Pyruvate Pyruvate_plant->Ocs Octopine_plant L-Octopine Ocs->Octopine_plant Octopine_agro L-Octopine Octopine_plant->Octopine_agro Secretion & Uptake Occ Octopine Catabolism (occ operon) Octopine_agro->Occ Arginine_agro L-Arginine Occ->Arginine_agro Pyruvate_agro Pyruvate Occ->Pyruvate_agro Nutrients Carbon & Nitrogen Source Arginine_agro->Nutrients Pyruvate_agro->Nutrients

Caption: Biosynthesis and catabolism of L-octopine.

Experimental_Workflow start Isolate Agrobacterium Strain phenotypic Phenotypic Assay (Octopine Catabolism) start->phenotypic molecular Molecular Methods start->molecular result_pheno Growth on Octopine Medium? (Yes/No) phenotypic->result_pheno pcr PCR for ocs gene molecular->pcr sequencing 16S rRNA / gyrB / MLSA molecular->sequencing aflp AFLP Fingerprinting molecular->aflp result_pcr ocs Gene Detected? (Yes/No) pcr->result_pcr result_seq Phylogenetic Placement sequencing->result_seq result_aflp Genomic Fingerprint aflp->result_aflp conclusion Strain Identification result_pheno->conclusion result_pcr->conclusion result_seq->conclusion result_aflp->conclusion

References

Detecting L-Allooctopine: A Head-to-Head Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of L-Allooctopine, a rare amino acid derivative, is crucial for understanding its biological roles and potential therapeutic applications. This guide provides a head-to-head comparison of various detection methods, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

While specific quantitative data for this compound is limited in published literature, we can infer performance characteristics from methods developed for structurally similar compounds, such as its isomer octopine and other guanidino compounds. The primary analytical techniques applicable to this compound detection are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and enzymatic assays.

Quantitative Data Summary

The following table summarizes the key performance indicators for different analytical methods applicable to the detection of this compound and related compounds. It is important to note that the data for this compound is largely extrapolated from studies on octopine and other guanidino compounds due to a lack of direct comparative studies.

MethodAnalyteDerivatization ReagentDetection MethodLimit of Detection (LOD)Linearity RangeKey AdvantagesKey Disadvantages
HPLC-FLD OctopineBenzoinFluorescence5 pmol[1]Not SpecifiedHigh sensitivity and specificity.[1]Requires derivatization step.
HPLC-FLD Guanidino CompoundsNinhydrinFluorescence~20 µg/L[2]Not SpecifiedGood for biological samples as amino acids do not interfere.[2]Two-step derivatization can be complex.[2]
HPLC-UV Guanidino CompoundsMethylglyoxalUV (275 nm)0.041–0.12 µmol/L1.22–113.6 µmol/LSimple derivatization.Lower sensitivity compared to fluorescence.
LC-MS/MS Amino Acid DerivativesVariousMass Spectrometry5.4–91 fmol10–100 nmol/LHigh selectivity and sensitivity, can identify unknown compounds.High instrument cost and complexity.
Enzymatic Assay Octopine/NopalineOctopine/Nopaline OxidaseSpectrophotometryNot SpecifiedNot SpecifiedHigh specificity for the target opine.May have cross-reactivity with similar opines, requires specific enzyme.

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the detection of this compound.

Method 1: HPLC with Pre-column Fluorescence Derivatization using Benzoin

This method is adapted from the protocol for octopine detection by Sato et al. (1991) and is expected to be highly effective for this compound due to their structural similarity.[1]

1. Sample Preparation:

  • Homogenize tissue or cell samples in 0.6 M perchloric acid.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Neutralize the supernatant with 2 M potassium carbonate.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.45 µm filter before derivatization.

2. Derivatization:

  • To 100 µL of the sample extract, add 100 µL of 0.1 M borate buffer (pH 9.5).

  • Add 50 µL of 0.1% benzoin in methanol.

  • Add 50 µL of 0.1 M 2-mercaptoethanol.

  • Incubate the mixture at 60°C for 30 minutes in the dark.

  • Cool the reaction mixture to room temperature.

3. HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., Kaseisorb LC ODS-300, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1 M sodium phosphate buffer, pH 6.8) and solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 325 nm and emission at 435 nm.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method that can be used for the absolute quantification of this compound.

1. Sample Preparation:

  • Follow the same sample preparation steps as for the HPLC-FLD method.

  • An internal standard (e.g., a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation for accurate quantification.

2. LC Separation:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase C18 column.

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

Visualizations

Signaling Pathway: General Opine Biosynthesis

This compound is classified as an opine. While a specific signaling pathway initiated by this compound is not well-documented, its biosynthesis is understood in the context of opine synthesis by certain bacteria in plant tissues or in some marine invertebrates. The following diagram illustrates the general enzymatic synthesis of opines.

Opine_Biosynthesis AminoAcid Amino Acid (e.g., Arginine) OpineSynthase Opine Synthase AminoAcid->OpineSynthase KetoAcid α-Keto Acid (e.g., Pyruvate) KetoAcid->OpineSynthase Opine Opine (e.g., this compound) OpineSynthase->Opine NAD NAD+ OpineSynthase->NAD NADH NADH + H+ NADH->OpineSynthase

Caption: General enzymatic pathway for opine biosynthesis.

Experimental Workflow: HPLC Detection of this compound

The diagram below outlines the typical workflow for the detection and quantification of this compound using HPLC with pre-column derivatization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (Perchloric Acid) Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Neutralization Neutralization (K2CO3) Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Derivatization Pre-column Derivatization (e.g., Benzoin) Filtration->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Data Data Analysis (Quantification) Detection->Data

Caption: Experimental workflow for this compound analysis by HPLC.

References

Unveiling the Biological Role of L-Allooctopine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of L-Allooctopine, a member of the opine family, reveals its primary and well-documented role in the context of crown gall disease, a plant tumorigenesis induced by Agrobacterium tumefaciens. While the broader physiological effects of this compound on a diverse range of plant species remain largely unexplored, this guide synthesizes the current understanding of its activity, particularly in promoting tumor growth, and provides detailed experimental protocols for its study.

This compound, alongside other opines, functions as a crucial nutrient source for Agrobacterium tumefaciens, which genetically engineers plant cells to produce these unique compounds.[1][2] This guide delves into the specifics of this interaction, presenting the limited available quantitative data on the effects of opines on plant tissue, outlining the methodologies used in this research, and visualizing the key signaling pathways and experimental workflows.

Quantitative Data on Opine-Induced Tumor Growth

Research has demonstrated that certain opines can enhance the growth of crown gall tumors on specific plant species. The following table summarizes the key findings from a study on the effect of exogenously applied opines on tumor growth in primary leaves of bean plants (Phaseolus vulgaris).

Plant SpeciesOpine AppliedConcentrationObserved Effect on Tumor VolumeReference
Phaseolus vulgaris (Bean)Lysopine1 µg per leafDetectable increase in tumor volume[3]
Phaseolus vulgaris (Bean)Octopine1 µg per leafDetectable increase in tumor volume[3]
Phaseolus vulgaris (Bean)Lysopine> 1 µg per leafTwo- to three-fold increase in mean tumor volume[3]
Phaseolus vulgaris (Bean)Octopine> 1 µg per leafTwo- to three-fold increase in mean tumor volume[3]

Experimental Protocols

The following are detailed methodologies for key experiments investigating the biological activity of opines on plant tissues.

Protocol 1: In Vivo Assay for Opine-Induced Crown Gall Tumor Growth

This protocol is adapted from studies investigating the effect of exogenous opine application on the growth of crown gall tumors on bean leaves.[3]

Objective: To determine the effect of this compound or other opines on the growth of Agrobacterium tumefaciens-induced tumors in vivo.

Materials:

  • Bean plants (Phaseolus vulgaris) with well-developed primary leaves.

  • Agrobacterium tumefaciens strain capable of inducing tumors.

  • This compound or other opine solutions of desired concentrations (e.g., 1 µg/µL in sterile water).

  • Micropipette.

  • Sterile needles for wounding.

  • Growth chamber with controlled light and temperature.

  • Calipers for tumor measurement.

Procedure:

  • Plant Preparation: Grow bean plants until the primary leaves are fully expanded.

  • Inoculation: Wound the primary leaves with a sterile needle and inoculate the wounds with a suspension of Agrobacterium tumefaciens.

  • Opine Application: At the time of inoculation or at specified intervals thereafter, apply a known volume (e.g., 1 µL) of the opine solution directly to the inoculation site. For control plants, apply sterile water.

  • Incubation: Place the plants in a growth chamber under optimal conditions for tumor development (e.g., 25°C with a 16-hour photoperiod).

  • Data Collection: Measure the diameter or volume of the developing tumors at regular intervals (e.g., daily or every other day) using calipers.

  • Analysis: Compare the growth rates and final sizes of tumors treated with opines to the control group.

Protocol 2: Extraction and Quantification of Opines from Plant Tissue

This protocol provides a general framework for the extraction and analysis of opines from plant tissues, which is essential for confirming their presence and quantifying their abundance.

Objective: To extract and quantify this compound or other opines from plant tissues (e.g., crown gall tumors, naturally transgenic plants).

Materials:

  • Plant tissue sample.

  • Liquid nitrogen.

  • Mortar and pestle.

  • Extraction buffer (e.g., 80% ethanol).

  • Centrifuge.

  • High-performance liquid chromatography (HPLC) system or a paper electrophoresis apparatus.

  • Opine standards for calibration.

Procedure:

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction: Add the powdered tissue to a pre-chilled extraction buffer and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted opines.

  • Analysis: Analyze the supernatant using HPLC or paper electrophoresis. Compare the retention times or migration patterns of the sample components to those of known opine standards to identify and quantify the opines present.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway involved in opine synthesis and a general workflow for studying the effects of opines.

Agrobacterium_T_DNA_Transfer cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Plant_Nucleus Plant Nucleus Plant_Metabolites Amino Acids, Keto Acids, Sugars Plant_Nucleus->Plant_Metabolites T-DNA integrates & expresses opine synthase genes Opines This compound & other Opines Plant_Metabolites->Opines Enzymatic condensation Agrobacterium Agrobacterium (with Ti Plasmid) Opines->Agrobacterium Secreted & utilized as nutrient source Vir_Genes Virulence Genes Agrobacterium->Vir_Genes Wounded plant signals T_DNA T-DNA Vir_Genes->T_DNA Excises T_DNA->Plant_Nucleus Transfers to

Caption: Agrobacterium T-DNA transfer and opine synthesis in a plant cell.

Experimental_Workflow start Start: Formulate Hypothesis (e.g., this compound affects plant tissue growth) prep Prepare Plant Material & Agrobacterium Culture start->prep treatment Inoculate Plants & Apply This compound Treatment prep->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Collect Data: - Tumor Size/Plant Growth - Biomass - Molecular Analysis incubation->data_collection analysis Statistical Analysis of Data data_collection->analysis conclusion Draw Conclusions & Report Findings analysis->conclusion

References

Correlating L-Allooctopine Levels with Crown Gall Tumor Phenotype: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-Allooctopine levels in different crown gall tumor phenotypes, offering insights into the potential role of this opine in tumor morphology. The information is supported by experimental data from published literature and detailed experimental protocols for researchers seeking to investigate this correlation further.

Introduction

Crown gall is a neoplastic disease of plants caused by the bacterium Agrobacterium tumefaciens. The bacterium transfers a segment of its DNA, known as T-DNA, into the plant genome, leading to the formation of tumors. A key feature of these tumors is the synthesis of unique amino acid derivatives called opines, which are not typically found in healthy plant tissues. These opines are catabolized by Agrobacterium as a source of carbon and nitrogen.

One such opine is octopine, which exists as a family of stereoisomers, including this compound and D-Octopine. The phenotype of crown gall tumors can vary significantly, ranging from undifferentiated, callus-like masses to more organized structures known as teratomas, which can form shoots and leaves. The correlation between the specific opine profile within a tumor and its resulting phenotype is an area of active research. Understanding this relationship could provide valuable insights into the mechanisms of tumorigenesis and potentially lead to novel strategies for disease control or the development of targeted therapies.

While direct quantitative data correlating this compound levels with specific crown gall tumor phenotypes is limited in publicly available literature, existing studies on octopine levels in general suggest a potential connection. This guide synthesizes the available information and provides the necessary protocols to facilitate further investigation into this specific correlation.

Data Presentation: this compound Levels in Different Tumor Phenotypes

Currently, there is a lack of specific quantitative data directly comparing this compound levels across a range of well-defined crown gall tumor phenotypes. Qualitative observations from several studies suggest that undifferentiated tumors tend to have higher levels of octopine compared to teratomas[1]. However, these studies often do not differentiate between the various isomers of octopine.

To facilitate future research and provide a framework for data comparison, the following table presents a hypothetical dataset based on the qualitative trends reported in the literature. Researchers can use this structure to present their own quantitative findings.

Tumor PhenotypePlant SpeciesAgrobacterium tumefaciens StrainThis compound Level (µg/g fresh weight)D-Octopine Level (µg/g fresh weight)Total Octopine Level (µg/g fresh weight)
UndifferentiatedNicotiana tabacumAch5150.5 ± 12.375.2 ± 8.1225.7 ± 20.4
TeratomaNicotiana tabacumAch545.8 ± 5.722.1 ± 3.967.9 ± 9.6
UndifferentiatedKalanchoe daigremontianaB6210.2 ± 18.9105.6 ± 11.2315.8 ± 30.1
TeratomaKalanchoe daigremontianaB660.1 ± 7.530.7 ± 4.190.8 ± 11.6
Control (Healthy Tissue)Nicotiana tabacumN/ANot DetectedNot DetectedNot Detected
Control (Healthy Tissue)Kalanchoe daigremontianaN/ANot DetectedNot DetectedNot Detected

Caption: Hypothetical quantitative data illustrating potential differences in this compound, D-Octopine, and total octopine levels between undifferentiated and teratoma crown gall tumor phenotypes in two different plant species. Data is presented as mean ± standard deviation.

Experimental Protocols

This section details the methodologies for the extraction, separation, and quantification of this compound from crown gall tumor tissue.

Protocol 1: Extraction of Opines from Crown Gall Tissue

This protocol is adapted from general methods for opine extraction from plant tissues.

Materials:

  • Crown gall tumor tissue (fresh or frozen at -80°C)

  • Healthy plant tissue (as a negative control)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction buffer: 80% ethanol

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 100 mg of fresh or frozen tumor tissue. For frozen tissue, keep it on dry ice until homogenization.

  • Place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using the pestle.

  • Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 80% ethanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample at 60°C for 15 minutes to aid in extraction.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis. Store at -20°C if not analyzed immediately.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of octopine isomers. Optimization of parameters may be required depending on the specific HPLC system and column used.

Instrumentation and Columns:

  • An HPLC system equipped with a UV or fluorescence detector.

  • A C18 reverse-phase column is commonly used for opine analysis. For the specific separation of diastereomers like this compound and D-Octopine, a chiral stationary phase column may be necessary for baseline separation.

Reagents:

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound and D-Octopine standards (for calibration curve)

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the filtered plant extract onto the column.

  • Elution Gradient: A linear gradient can be used for separation. An example gradient is as follows:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 30% B

    • 25-30 min: 30% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 2% B

    • 40-50 min: 2% B (re-equilibration)

  • Detection: Monitor the elution profile at a wavelength of 210 nm for UV detection. If a fluorescence detector is available, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) can enhance sensitivity and specificity.

  • Quantification:

    • Prepare a series of standard solutions of this compound and D-Octopine of known concentrations.

    • Inject the standards into the HPLC system under the same conditions as the samples.

    • Construct a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of this compound and D-Octopine in the tumor samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

crown_gall_tumorigenesis cluster_agrobacterium Agrobacterium tumefaciens cluster_plant_cell Plant Cell Agrobacterium Agrobacterium Plant_Cell Plant Cell Agrobacterium->Plant_Cell Attachment Ti_plasmid Ti Plasmid vir_genes vir Genes T_DNA T-DNA vir_genes->T_DNA Excision T_DNA->Plant_Cell Transfer Plant_Genome Plant Genome T_DNA->Plant_Genome Integration Plant_Cell->vir_genes Phenolic Signals Tumor_Formation Crown Gall Tumor Plant_Genome->Tumor_Formation Expression of Oncogenes & Opine Synthase Genes

Caption: Overview of Crown Gall Tumorigenesis by Agrobacterium tumefaciens.

allooctopine_biosynthesis cluster_inputs Precursors from Plant Metabolism cluster_enzyme T-DNA Encoded Enzyme cluster_outputs Opine Products Arginine L-Arginine Octopine_Synthase Octopine Synthase (ocs gene product) Arginine->Octopine_Synthase Pyruvate Pyruvate Pyruvate->Octopine_Synthase Allooctopine This compound Octopine_Synthase->Allooctopine Reductive Condensation Octopine D-Octopine Octopine_Synthase->Octopine

Caption: Biosynthesis pathway of this compound and D-Octopine in crown gall tumors.

experimental_workflow start Crown Gall Tumor Sample homogenization Homogenization in Liquid Nitrogen start->homogenization extraction Extraction with 80% Ethanol homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Analysis (C18 or Chiral Column) filtration->hplc quantification Quantification using Standard Curve hplc->quantification end This compound Concentration quantification->end

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The correlation between this compound levels and crown gall tumor phenotype remains an intriguing area of plant pathology and biochemistry. While current research suggests a potential link between higher octopine concentrations and undifferentiated tumor morphology, more specific and quantitative studies focusing on this compound are needed to establish a definitive relationship. The experimental protocols and frameworks provided in this guide are intended to facilitate such research, enabling a more precise understanding of the role of opine isomers in shaping tumor development. Further investigation in this area will not only enhance our fundamental knowledge of plant-pathogen interactions but may also open new avenues for the genetic engineering of plants and the development of novel anti-tumor strategies.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper L-Allooctopine Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle L-Allooctopine with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust from the solid compound.[1]

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound is through your institution's hazardous waste management program. Never dispose of chemical waste down the drain unless explicitly permitted by your environmental health and safety (EHS) department.[2]

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and the CAS number (63358-47-4).

  • Segregation: Collect waste this compound and any materials contaminated with it separately from other laboratory waste streams to prevent cross-contamination.[3] This includes both solid waste and liquid waste solutions.

Step 2: Containerization

  • Solid Waste:

    • Uncontaminated/Expired this compound: Place the solid material in a clearly labeled, sealed, and durable container.

    • Contaminated Materials: Collect all contaminated solid waste, such as weighing paper, gloves, and pipette tips, in a designated and labeled hazardous waste bag or container.[4]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and sealed waste container. The container must be compatible with the solvents used.

Step 3: Storage and Pickup

  • Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[5] Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS or hazardous waste management service to schedule a pickup for the this compound waste. Follow their specific procedures for waste handover.

Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound.

PropertyValue
Molecular Formula C₉H₁₈N₄O₄
Molecular Weight 246.26 g/mol
Appearance White to Off-White Solid
Melting Point 253 - 255°C (decomposes)
Solubility Slightly soluble in Methanol and Water
Storage Temperature 2-8°C
Stability Hygroscopic

[6][7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound were not found in the provided search results. This compound is described as a competitive inhibitor of Octopine and has been shown to inhibit callus proliferation in apples.[6][7][8] For specific experimental methodologies, researchers should consult relevant scientific literature.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.

L_Allooctopine_Disposal cluster_generation Waste Generation cluster_containerization Containerization cluster_disposal Disposal start This compound Waste (Solid or Liquid) segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Contaminated Solids (Gloves, Paper, etc.) segregate->solid_waste liquid_waste Aqueous/Solvent Solutions segregate->liquid_waste package_solid Package in Labeled, Sealed Solid Waste Container solid_waste->package_solid package_liquid Package in Labeled, Sealed Liquid Waste Container liquid_waste->package_liquid store Store in Designated Satellite Accumulation Area package_solid->store package_liquid->store pickup Arrange for Pickup by EHS/Hazardous Waste Service store->pickup

References

Personal protective equipment for handling L-Allooctopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of L-Allooctopine. The following procedures are designed to ensure the safe execution of experimental workflows and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) and Key Safety Data

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE and key physical and safety data.

CategoryItemSpecificationRationale
Personal Protective Equipment Eye ProtectionSafety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Hand ProtectionNitrile glovesPrevents direct skin contact with the chemical.
Body ProtectionStandard laboratory coatProtects skin and personal clothing from contamination.
Respiratory ProtectionUse in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust.Minimizes inhalation of airborne particles.
Physical & Chemical Properties AppearanceWhite to Off-White SolidVisual identification.
Storage Temperature2-8°CEnsures chemical stability.
StabilityHygroscopicStore in a tightly sealed container to prevent moisture absorption.
Hazard Information Potential HazardsMay cause eye, skin, and respiratory tract irritation. Toxicological properties are not fully known.Adherence to safety protocols is crucial due to unknown long-term effects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk and ensuring the integrity of experimental results.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Retrieve the this compound container from its designated storage location (2-8°C).

    • Allow the container to equilibrate to room temperature before opening to prevent condensation, as the substance is hygroscopic.

    • Weigh the desired amount of the solid in a clean, tared container, avoiding the generation of dust.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container tightly sealed when not in use.

  • Post-Handling :

    • Clean the work area and any equipment used with an appropriate solvent.

    • Properly dispose of any contaminated materials according to the disposal plan.

    • Remove gloves and lab coat before leaving the work area.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. As this compound is not classified as a hazardous waste, standard disposal procedures for non-hazardous chemical waste should be followed.

  • Unused this compound :

    • If the material is in its original, uncontaminated container, it can be disposed of as non-hazardous solid chemical waste. Place the sealed container in the designated laboratory waste bin for non-hazardous solids[2].

  • Contaminated Materials :

    • Solid Waste : Items such as used weighing boats, contaminated paper towels, and gloves should be placed in a designated, labeled container for non-hazardous solid chemical waste.

    • Liquid Waste : Solutions containing this compound should be collected in a clearly labeled, sealed waste container for non-hazardous aqueous waste. Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, but it is essential to consult and adhere to your institution's specific guidelines for chemical waste disposal[2][3][4].

    • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as non-hazardous liquid waste. Once cleaned, the container can be disposed of in the regular trash after defacing the label[5].

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Clean Work Area prep_ppe->prep_area handle_retrieve Retrieve this compound from Storage prep_area->handle_retrieve handle_weigh Weigh Compound handle_retrieve->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve post_clean Clean Work Area & Equipment handle_dissolve->post_clean post_dispose Dispose of Waste Materials post_clean->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。